Avitinib maleate
Description
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;N-[3-[[2-[3-fluoro-4-(4-methylpiperazin-1-yl)anilino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FN7O2.C4H4O4/c1-3-23(35)29-17-5-4-6-19(15-17)36-25-20-9-10-28-24(20)31-26(32-25)30-18-7-8-22(21(27)16-18)34-13-11-33(2)12-14-34;5-3(6)1-2-4(7)8/h3-10,15-16H,1,11-14H2,2H3,(H,29,35)(H2,28,30,31,32);1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHPZWLHPIENFW-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC4=C(C=CN4)C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)F.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC4=C(C=CN4)C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)F.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30FN7O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1557268-88-8 | |
| Record name | Abivertinib maleate anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1557268888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ABIVERTINIB MALEATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0447KM2XTD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Avitinib maleate mechanism of action
An In-Depth Technical Guide to the Core Mechanism of Action of Avitinib Maleate (AC0010)
Introduction
This compound, also known as Abivertinib maleate or AC0010, is a third-generation, orally active, irreversible tyrosine kinase inhibitor (TKI) developed by ACEA Biosciences.[1] It represents a significant advancement in targeted cancer therapy, particularly for non-small cell lung cancer (NSCLC).[1] Unlike first and second-generation TKIs, Avitinib was specifically designed to selectively target activating mutations of the epidermal growth factor receptor (EGFR) as well as the T790M resistance mutation, while largely sparing wild-type (WT) EGFR.[2][3] This selectivity aims to overcome the acquired resistance mechanisms that often limit the efficacy of earlier EGFR inhibitors and to reduce the dose-limiting toxicities associated with the inhibition of wild-type EGFR in healthy tissues.[4]
Core Mechanism of Action
This compound exerts its therapeutic effect through the potent and selective inhibition of mutant EGFR kinase activity. The core of its mechanism involves a two-step process characteristic of targeted covalent inhibitors:
-
Reversible Binding: Avitinib, with its pyrrolopyrimidine-based structure, initially binds non-covalently to the ATP-binding pocket of the EGFR kinase domain. This reversible binding is driven by high-affinity interactions that properly orient the molecule within the active site.
-
Irreversible Covalent Modification: Following initial binding, an acrylamide "warhead" on the Avitinib molecule acts as a Michael acceptor. It is positioned in close proximity to the thiol group of the cysteine residue at position 797 (Cys797) within the EGFR active site.[5] A nucleophilic attack from Cys797 forms a permanent, covalent bond with Avitinib.[6] This irreversible binding locks the inhibitor in the ATP-binding site, permanently inactivating the kinase function of the receptor.
By irreversibly blocking the ATP-binding site, Avitinib prevents EGFR autophosphorylation and the subsequent activation of downstream pro-survival and proliferative signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.[1] This sustained inhibition ultimately leads to the suppression of tumor growth and the induction of apoptosis in cancer cells harboring the targeted EGFR mutations.[4]
Quantitative Data: Inhibitory Activity
The selectivity and potency of this compound have been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency against clinically relevant EGFR mutations compared to its effect on wild-type EGFR.
| Target | IC50 (nM) | Selectivity vs. WT EGFR |
| Enzymatic Assay | ||
| EGFR (L858R activating mutation) | 0.18 | ~42.7-fold |
| EGFR (T790M resistance mutation) | 0.18 | ~42.7-fold |
| EGFR (Wild-Type) | 7.68 | 1.0-fold |
| Cellular Phosphorylation Assay | ||
| NCI-H1975 (L858R/T790M) | 7.3 | ~115-fold |
| NIH/3T3 (TC32T8) | 2.8 | ~298-fold |
Data synthesized from multiple sources. The selectivity is calculated based on the ratio of WT EGFR IC50 to mutant EGFR IC50.
Signaling Pathway Inhibition
Avitinib's covalent binding to mutant EGFR effectively halts the signal transduction cascade that drives tumor cell proliferation and survival.
Caption: Avitinib inhibits mutated EGFR, blocking PI3K/Akt and MAPK pathways.
Experimental Protocols
Disclaimer: The following protocols are synthesized from the methods sections of published research, primarily from Xu et al., Mol Cancer Ther, 2016. They are intended as a guide and may require optimization for specific laboratory conditions.
Cellular EGFR Phosphorylation Inhibition Assay (Western Blot)
This assay quantifies the ability of Avitinib to inhibit the autophosphorylation of EGFR and downstream signaling proteins in cancer cell lines.
Materials:
-
Cell Lines: NCI-H1975 (human NSCLC, harboring L858R/T790M EGFR mutations), A549 (human NSCLC, WT EGFR).
-
Reagents: this compound (AC0010), DMSO, cell culture medium (e.g., RPMI-1640), Fetal Bovine Serum (FBS), RIPA lysis buffer, protease and phosphatase inhibitor cocktails, BCA Protein Assay Kit.
-
Antibodies: Primary antibodies against p-EGFR (Tyr1068), total EGFR, p-Akt (Ser473), total Akt, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., β-actin). HRP-conjugated secondary antibodies.
-
Equipment: Cell culture incubator, SDS-PAGE equipment, Western blot transfer system, PVDF membranes, chemiluminescence detection system.
Procedure:
-
Cell Culture and Treatment: Plate NCI-H1975 or A549 cells and grow to 70-80% confluency. Serum-starve the cells for 16-24 hours. Treat cells with varying concentrations of this compound (e.g., 0.13 nM to 2 µM) or DMSO vehicle control for 2 hours.
-
Cell Lysis: Place plates on ice, wash cells with ice-cold PBS, and lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli sample buffer, and boil for 5 minutes. Separate 20-30 µg of protein per lane on a 4-20% polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (typically diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (typically diluted 1:2000 to 1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply an ECL substrate and capture the chemiluminescent signal using a digital imager. Quantify band intensities using densitometry software.
Caption: Workflow for assessing protein phosphorylation via Western Blot.
In Vivo Antitumor Efficacy (Xenograft Model)
This experiment evaluates the ability of orally administered Avitinib to inhibit tumor growth in a living animal model.
Materials:
-
Cell Line: NCI-H1975.
-
Animals: 6- to 8-week-old female athymic BALB/c nude mice.
-
Reagents: this compound, vehicle solution (e.g., 0.5% methylcellulose), Matrigel.
-
Equipment: Calipers, animal housing facilities.
Procedure:
-
Cell Implantation: Harvest NCI-H1975 cells during their exponential growth phase. Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 1 x 10⁷ cells/mL.
-
Tumor Induction: Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.
-
Treatment: Monitor tumor growth. When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Dosing: Administer this compound (e.g., 12.5, 50, 500 mg/kg) or vehicle control orally, once daily, for a specified duration (e.g., 14 days).[5]
-
Monitoring: Measure tumor dimensions with calipers two to three times per week. Calculate tumor volume using the formula: (Length × Width²) / 2. Monitor animal body weight as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of Avitinib to inhibit the enzymatic activity of purified EGFR kinase domains.
Materials:
-
Enzymes: Recombinant purified EGFR (WT, L858R, T790M) kinase domains.
-
Reagents: this compound, ATP, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1).
-
Detection System: An ADP-Glo™ Kinase Assay kit or similar luminescence-based system that quantifies ADP production.
-
Equipment: Microplate reader capable of luminescence detection.
Procedure:
-
Reaction Setup: In a 96- or 384-well plate, prepare a reaction mixture containing the kinase buffer, a specific concentration of the EGFR enzyme, and the peptide substrate.
-
Inhibitor Addition: Add serial dilutions of this compound or DMSO vehicle control to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding a specific concentration of ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Signal Detection: Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ system. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the generated ADP into a luminescent signal.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Covalent Binding Confirmation (Mass Spectrometry)
This experiment provides direct evidence that Avitinib forms a covalent bond with Cys797 of the EGFR protein.
Materials:
-
Protein: Recombinant EGFR (T790M/L858R) kinase domain.
-
Reagents: this compound, incubation buffer (e.g., Tris-HCl), trypsin.
-
Equipment: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Procedure:
-
Incubation: Incubate the recombinant EGFR protein with an excess of this compound for a sufficient time to allow for covalent bond formation.
-
Cleanup: Remove unbound inhibitor using a method such as dialysis or a desalting column.
-
Proteolytic Digestion: Digest the protein-inhibitor complex into smaller peptides using trypsin.
-
LC-MS/MS Analysis: Separate the resulting peptide mixture using liquid chromatography and analyze the fragments by tandem mass spectrometry.
-
Data Interpretation: Search the MS/MS data for a peptide fragment containing the Cys797 residue. A mass shift in this peptide corresponding to the molecular weight of Avitinib confirms the formation of a covalent adduct. The fragmentation pattern of this modified peptide can further validate the specific site of binding.[7]
References
- 1. OAR@UM: Investigating the effects of avitinib in non-small cell lung cancer [um.edu.mt]
- 2. A Novel Third-generation EGFR Tyrosine Kinase Inhibitor Abivertinib for EGFR T790M-mutant Non–Small Cell Lung Cancer: a Multicenter Phase I/II Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Abivertinib in patients with T790M‐positive advanced NSCLC and its subsequent treatment with osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers of ctDNA, targeted therapies, and immunotherapy in non-small-cell lung cancer - Zhu - Translational Lung Cancer Research [tlcr.amegroups.org]
- 5. NCI-H1975 Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. Parallel phase 1 clinical trials in the US and in China: accelerating the test of avitinib in lung cancer as a novel inhibitor selectively targeting mutated EGFR and overcoming T790M-induced resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Avitinib Maleate: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avitinib, also known as Abivertinib or AC0010, is a third-generation, orally available, irreversible tyrosine kinase inhibitor (TKI).[1] It has been developed to selectively target mutant forms of the epidermal growth factor receptor (EGFR), particularly those harboring the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs in the treatment of non-small cell lung cancer (NSCLC).[1][2] Furthermore, Avitinib also exhibits inhibitory activity against Bruton's tyrosine kinase (BTK).[3][4] This dual-targeting capability makes it a compound of significant interest for oncological research and development.
This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, experimental data, and relevant protocols for Avitinib maleate, intended to support researchers and drug development professionals in their scientific endeavors.
Chemical Properties and Identification
This compound is the maleate salt form of Avitinib.[2] It is essential to distinguish between the different registered CAS numbers for Avitinib and its salt or hydrated forms to ensure accurate procurement and documentation.
Table 1: Chemical Identification of Avitinib and its Forms
| Identifier | Value | Reference(s) |
| Compound Name | This compound | [2] |
| Synonyms | Abivertinib maleate, AC0010MA | [2] |
| CAS Number | 1557268-88-8 | [2][3][5] |
| CAS Number (Avitinib free base) | 1557267-42-1 | [6][7] |
| CAS Number (this compound dihydrate) | 1822357-78-7 | [8][9] |
| Molecular Formula | C₃₀H₃₀FN₇O₆ | [2][3][5] |
| Molecular Weight | 603.60 g/mol | [3] |
| IUPAC Name | N-(3-((2-((3-fluoro-4-(4-methylpiperazin-1-yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)phenyl)acrylamide maleate | [2] |
| SMILES | C=CC(NC1=CC=CC(OC2=C3C(NC=C3)=NC(NC4=CC=C(N5CCN(C)CC5)C(F)=C4)=N2)=C1)=O.O=C(O)/C=C\C(O)=O | [2] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Appearance | Solid powder | [2] |
| Purity | >99% by HPLC | [2] |
| Solubility | Soluble in DMSO. In vivo formulations often use a mixture of DMSO, PEG300, Tween-80, and saline. | [2][3] |
| Storage | Store at 4°C for short-term, -20°C for long-term (3 years as powder). | [2][3][10] |
Mechanism of Action
Avitinib is an irreversible inhibitor that functions by forming a covalent bond with a specific cysteine residue in the ATP-binding pocket of its target kinases.[2][11] This covalent modification leads to sustained inhibition of kinase activity.
EGFR Inhibition
As a third-generation EGFR inhibitor, Avitinib is highly selective for mutant forms of EGFR over the wild-type (WT) receptor.[1] It potently inhibits EGFR with activating mutations (such as L858R) and the T790M resistance mutation.[3] The mechanism involves the covalent binding of Avitinib to Cys797 in the ATP-binding site of EGFR.[11][12][13] This irreversible binding blocks the downstream signaling pathways that are crucial for cancer cell proliferation and survival, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[3][14]
BTK Inhibition
In addition to its effects on EGFR, Avitinib also inhibits Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling.[3][4] Inhibition of BTK can induce apoptosis in B-cell malignancies.[4] The BTK signaling pathway also interacts with the PI3K/Akt pathway and is upstream of NF-κB and ERK, suggesting a broader impact on cell survival and proliferation.[15]
Signaling Pathway Diagram
Caption: Avitinib signaling pathway inhibition.
Experimental Data
In Vitro Potency and Selectivity
Avitinib demonstrates high potency against clinically relevant EGFR mutations while sparing the wild-type form, which is hypothesized to reduce the incidence of side effects such as skin rash and diarrhea that are common with less selective EGFR inhibitors.
Table 3: In Vitro Inhibitory Activity of Avitinib
| Target/Cell Line | IC₅₀ (nM) | Assay Type | Reference(s) |
| EGFR (L858R/T790M) | 0.18 | Kinase Assay | [3] |
| EGFR (L858R) | 0.18 | Kinase Assay | [3] |
| EGFR (T790M) | 0.18 | Kinase Assay | [3] |
| EGFR (Wild-Type) | 7.68 | Kinase Assay | [3] |
| NCI-H1975 (EGFR L858R/T790M) | 7.3 | Cellular Phosphorylation Assay | [3] |
| NIH/3T3_TC32T8 (Mutant EGFR) | 2.8 | Cellular Phosphorylation Assay | [3] |
In Vivo Efficacy and Pharmacokinetics
Preclinical studies in xenograft models have demonstrated the anti-tumor activity of Avitinib.
Table 4: In Vivo Pharmacokinetic Parameters of Avitinib in Rats
| Parameter | Value | Conditions | Reference(s) |
| Tₘₐₓ | 1-2 hours | Oral administration (12.5, 50, 200 mg/kg) | [16] |
| Bioavailability | 15.9 - 41.4% | Oral administration (12.5, 50, 200 mg/kg) | [16] |
| t₁/₂ (elimination) | ~1.73 hours | Intravenous administration (10 mg/kg) | [16] |
| Clearance | 5.91 L/h/kg | Intravenous administration (10 mg/kg) | [16] |
| Volume of Distribution | 14.76 L/kg | Intravenous administration (10 mg/kg) | [16] |
Experimental Protocols
The following sections provide generalized methodologies for key experiments involving Avitinib, based on commonly cited procedures. Researchers should adapt these protocols to their specific experimental conditions and cell lines.
Kinase Inhibition Assay (Generalized Protocol)
This protocol is designed to determine the IC₅₀ of Avitinib against specific kinase targets.
-
Reagents and Materials:
-
Recombinant kinase (e.g., EGFR L858R/T790M)
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 2mM MnCl₂; 50μM DTT)
-
ATP and substrate peptide
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add the kinase, substrate/ATP mix, and the diluted Avitinib or DMSO (vehicle control).
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each Avitinib concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT/MTS Assay)
This protocol assesses the effect of Avitinib on the viability and proliferation of cancer cell lines.
-
Reagents and Materials:
-
Cancer cell lines (e.g., NCI-H1975)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay, e.g., DMSO)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at an optimal density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for a specified period (e.g., 72 hours).
-
Add MTT or MTS reagent to each well and incubate for 1-4 hours.
-
If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC₅₀ value.
-
Experimental Workflow Diagram
Caption: Generalized experimental workflow for Avitinib evaluation.
Conclusion
This compound is a potent, irreversible, and selective third-generation EGFR inhibitor with additional activity against BTK. Its high affinity for clinically relevant EGFR mutations, including the T790M resistance mutation, and its relative sparing of wild-type EGFR, make it a promising candidate for the treatment of NSCLC. The data and protocols presented in this guide offer a foundational resource for researchers and professionals involved in the development of novel cancer therapeutics. Further investigation into its dual inhibitory mechanism and clinical applications is warranted.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. ChemGood [chemgood.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. Abivertinib | C26H26FN7O2 | CID 72734520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound dihydrate 1822357-78-7 | MCE [medchemexpress.cn]
- 9. Abivertinib Maleate | C30H34FN7O8 | CID 137321960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Potent and Noncovalent Reversible EGFR Kinase Inhibitors of EGFRL858R/T790M/C797S - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of Covalent-Reversible EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinPGx [clinpgx.org]
- 15. Bruton’s tyrosine kinase (BTK) mediates resistance to EGFR inhibition in non-small-cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Enigmatic Role of AC0010 in Mantle Cell Lymphoma: An Unfinished Chapter
For Immediate Release
While the novel Bruton's tyrosine kinase (BTK) inhibitor, AC0010, has been predominantly investigated as a third-generation epidermal growth factor receptor (EGFR) inhibitor for non-small cell lung cancer (NSCLC), its journey briefly intersected with the world of B-cell malignancies, including mantle cell lymphoma (MCL). A Phase I clinical trial (NCT03060850) was initiated to explore the safety and efficacy of AC0010 in patients with various B-cell lymphomas. However, the outcomes of this study remain unpublished, leaving the potential of AC0010 in this therapeutic area largely unknown. This technical guide provides a comprehensive overview of the available information on the AC0010 clinical trial and, in the absence of specific data, offers a detailed look into the established role of BTK inhibition in mantle cell lymphoma, providing a crucial context for researchers and drug development professionals.
The AC0010 B-Cell Lymphoma Clinical Trial: A Glimpse into the Unknown
A Phase I, open-label, dose-escalation study (NCT03060850) was designed to determine the recommended Phase 2 dose, safety, and preliminary efficacy of AC0010 in patients with relapsed or refractory B-cell lymphomas.[1] The trial intended to enroll patients with several subtypes of B-cell malignancies, including mantle cell lymphoma.
Table 1: Key Characteristics of the NCT03060850 Clinical Trial [1]
| Parameter | Description |
| Official Title | A Phase I Study of AC0010 in Patients With CLL/ SLL, MCL, DLBCL and Other NHL |
| Study Design | Open-Label, Dose Escalation |
| Primary Objectives | To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of AC0010. To evaluate the safety and tolerability of AC0010. |
| Secondary Objectives | To evaluate the preliminary efficacy of AC0010. To characterize the pharmacokinetic (PK) profile of AC0010. |
| Key Inclusion Criteria | Histologically confirmed Chronic Lymphocytic Leukemia (CLL)/Small Lymphocytic Lymphoma (SLL), Mantle Cell Lymphoma (MCL), or non-Germinal Center B-cell like (non-GCB) Diffuse Large B-cell Lymphoma (DLBCL). Relapsed or refractory disease. |
| Key Exclusion Criteria | Prior treatment with a BTK inhibitor. Known central nervous system (CNS) lymphoma. |
The Established Paradigm: BTK Inhibition in Mantle Cell Lymphoma
Mantle cell lymphoma is a subtype of non-Hodgkin lymphoma characterized by the t(11;14) chromosomal translocation, leading to the overexpression of cyclin D1 and uncontrolled cell cycle progression. A key survival mechanism for MCL cells is the constitutive activation of the B-cell receptor (BCR) signaling pathway.[2][3][4]
The B-Cell Receptor Signaling Pathway and the Role of BTK
The BCR pathway is a complex network of proteins that regulates B-cell proliferation, differentiation, and survival. Upon antigen binding to the BCR, a signaling cascade is initiated, with Bruton's tyrosine kinase (BTK) playing a pivotal role. BTK is a non-receptor tyrosine kinase that acts as a crucial downstream mediator, activating several pro-survival pathways, including the NF-κB and PI3K/AKT pathways.[5] In mantle cell lymphoma, this pathway is aberrantly and continuously active, driving malignant B-cell growth and survival.[2][3][6]
Caption: Simplified diagram of the B-Cell Receptor (BCR) signaling pathway in mantle cell lymphoma, highlighting the central role of Bruton's Tyrosine Kinase (BTK) and the point of intervention for BTK inhibitors.
Mechanism of Action of BTK Inhibitors
BTK inhibitors are small molecules that covalently or non-covalently bind to the active site of the BTK enzyme, thereby blocking its kinase activity. This inhibition disrupts the entire downstream signaling cascade, leading to a reduction in pro-survival signals and ultimately inducing apoptosis (programmed cell death) in malignant B-cells. Several BTK inhibitors, including ibrutinib, acalabrutinib, and zanubrutinib, have been approved for the treatment of relapsed or refractory mantle cell lymphoma and have demonstrated significant clinical efficacy.[5]
Experimental Protocols for Evaluating BTK Inhibitors
While specific protocols for AC0010 in MCL are unavailable, the evaluation of novel BTK inhibitors typically follows a standardized preclinical and clinical workflow.
Preclinical Evaluation
1. In Vitro Kinase Assays:
-
Objective: To determine the inhibitory activity of the compound against the BTK enzyme.
-
Methodology: Purified recombinant BTK enzyme is incubated with the inhibitor at various concentrations and a substrate (e.g., a peptide with a tyrosine residue) in the presence of ATP. The level of substrate phosphorylation is then measured, typically using methods like ELISA or radiometric assays, to calculate the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme's activity).
2. Cellular Assays:
-
Objective: To assess the effect of the inhibitor on BTK signaling and cell viability in MCL cell lines.
-
Methodology:
-
Western Blotting: MCL cell lines are treated with the inhibitor, and cell lysates are analyzed by Western blotting to measure the phosphorylation status of BTK and downstream signaling proteins like PLCγ2 and ERK.
-
Cell Viability Assays: MCL cell lines are cultured in the presence of varying concentrations of the inhibitor for a defined period (e.g., 72 hours). Cell viability is then assessed using assays such as MTT or CellTiter-Glo to determine the GI50 (the concentration that inhibits cell growth by 50%).
-
Apoptosis Assays: To confirm that cell death is occurring via apoptosis, treated cells are stained with Annexin V and propidium iodide and analyzed by flow cytometry.
-
3. In Vivo Efficacy Studies:
-
Objective: To evaluate the anti-tumor activity of the inhibitor in animal models of MCL.
-
Methodology: Immunodeficient mice are engrafted with human MCL cell lines or patient-derived xenografts (PDXs). Once tumors are established, the mice are treated with the BTK inhibitor or a vehicle control. Tumor volume is measured regularly to assess treatment efficacy.
Caption: A typical experimental workflow for the preclinical evaluation of a novel BTK inhibitor for mantle cell lymphoma, progressing from in vitro biochemical assays to in vivo efficacy studies.
Conclusion
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. oncotarget.com [oncotarget.com]
- 4. The B cell receptor signaling pathway in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bruton Tyrosine Kinase Inhibitors in Mantle Cell Lymphoma: What Are the Current Options? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
Avitinib Maleate: A Technical Guide to Target Profile and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avitinib maleate (also known as Abivertinib or AC0010) is a third-generation, orally available, irreversible tyrosine kinase inhibitor (TKI).[1] It is designed to selectively target mutant forms of the epidermal growth factor receptor (EGFR), including the T790M resistance mutation, while sparing wild-type EGFR.[2] This selectivity profile is intended to offer a therapeutic advantage by minimizing off-target effects commonly associated with earlier generation EGFR inhibitors.[2] In addition to its potent activity against EGFR mutants, this compound has demonstrated inhibitory effects on Bruton's tyrosine kinase (BTK). This technical guide provides an in-depth overview of the target profile and selectivity of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and experimental workflows.
Target Profile and Selectivity
This compound's primary mechanism of action is the irreversible inhibition of specific EGFR mutants that are key drivers in non-small cell lung cancer (NSCLC).[1] It also exhibits inhibitory activity against other kinases, most notably BTK.[3]
Epidermal Growth Factor Receptor (EGFR)
This compound demonstrates high potency against clinically relevant EGFR mutations, including the L858R activating mutation and the T790M resistance mutation.[4] Its selectivity for these mutants over wild-type (WT) EGFR is a hallmark of third-generation EGFR inhibitors, aiming to reduce dose-limiting toxicities.[2] The irreversible binding of Avitinib to the cysteine residue at position 797 in the ATP-binding pocket of EGFR contributes to its sustained inhibitory activity.[2]
Bruton's Tyrosine Kinase (BTK)
This compound has been identified as an inhibitor of BTK, a non-receptor tyrosine kinase crucial for B-cell development and signaling.[3] This off-target activity is being explored for potential therapeutic applications in various B-cell malignancies and autoimmune disorders.
Other Kinase Targets
Kinome screening has revealed that this compound can inhibit other kinases at higher concentrations. At a concentration of 1 μM, it showed over 80% inhibition of 33 out of 349 kinases tested, including JAK3 and five members of the TEC kinase family.[3]
Quantitative Data
The following tables summarize the in vitro inhibitory activity of this compound against its key targets.
Table 1: In Vitro Inhibitory Activity of this compound against EGFR Variants
| Target | IC50 (nM) |
| EGFR L858R | 0.18[3] |
| EGFR T790M | 0.18[3] |
| Wild-Type EGFR | 7.68[3] |
Table 2: In Vitro Inhibitory Activity of this compound against Other Kinases
| Target | IC50 (nM) |
| BTK | 59[3] |
| JAK3 | 360[3] |
Signaling Pathways
This compound exerts its therapeutic effects by modulating key signaling pathways involved in cell proliferation, survival, and differentiation.
EGFR Signaling Pathway
The EGFR signaling cascade is a critical regulator of cell growth and division. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling through pathways such as the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways. Activating mutations in EGFR lead to constitutive activation of these pathways, promoting uncontrolled cell proliferation. This compound inhibits the initial autophosphorylation of mutant EGFR, thereby blocking these downstream signals.
BTK Signaling Pathway
BTK is a key component of the B-cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is recruited to the cell membrane and phosphorylated, leading to the activation of downstream effectors like PLCγ2 and subsequent signaling cascades that promote B-cell proliferation and survival. This compound's inhibition of BTK can disrupt these processes.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the target profile and selectivity of this compound.
In Vitro Kinase Inhibition Assay (Representative Protocol)
This protocol is a generalized procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
-
Reagents and Materials:
-
Recombinant human kinase (e.g., EGFR, BTK)
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution
-
Peptide substrate specific for the kinase
-
This compound stock solution (in DMSO)
-
384-well assay plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader
-
-
Procedure: a. Prepare serial dilutions of this compound in DMSO. b. Add a small volume (e.g., 1 µL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate. c. Add the recombinant kinase solution to each well and incubate for a specified period (e.g., 10-30 minutes) at room temperature to allow for compound binding. d. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well. e. Incubate the reaction at room temperature for a defined time (e.g., 60 minutes). f. Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's instructions. This typically involves quantifying the amount of ADP produced. g. Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. h. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis of Protein Phosphorylation (Representative Protocol)
This protocol is used to assess the effect of this compound on the phosphorylation of its target kinases and downstream signaling proteins in cultured cells.
-
Reagents and Materials:
-
Cell culture medium and supplements
-
Cancer cell lines (e.g., NCI-H1975 for EGFR T790M)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure: a. Seed cells in culture plates and allow them to adhere overnight. b. Treat the cells with various concentrations of this compound or DMSO for a specified time. c. Lyse the cells in lysis buffer on ice. d. Determine the protein concentration of the lysates using a BCA assay. e. Denature the protein samples by boiling in Laemmli sample buffer. f. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. g. Block the membrane with blocking buffer for 1 hour at room temperature. h. Incubate the membrane with the primary antibody overnight at 4°C. i. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. j. Wash the membrane again with TBST. k. Add the chemiluminescent substrate and capture the signal using an imaging system. l. Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.
Conclusion
This compound is a potent and selective third-generation EGFR inhibitor with a well-defined target profile. Its high affinity for clinically relevant EGFR mutants, including the T790M resistance mutation, and its relative sparing of wild-type EGFR, underscore its potential as a valuable therapeutic agent for NSCLC. The additional inhibitory activity against BTK opens avenues for its investigation in other malignancies and disease contexts. The experimental methodologies outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel kinase inhibitors.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Parallel phase 1 clinical trials in the US and in China: accelerating the test of avitinib in lung cancer as a novel inhibitor selectively targeting mutated EGFR and overcoming T790M-induced resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
Avitinib: A Third-Generation Irreversible EGFR Inhibitor for Non-Small Cell Lung Cancer
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Avitinib (also known as AC0010 or Abivertinib) is a third-generation, orally available, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is designed to selectively target EGFR mutations, including the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[3][4] This guide provides a comprehensive overview of the technical aspects of avitinib, including its mechanism of action, synthesis, preclinical and clinical data, and experimental protocols.
Introduction
Lung cancer remains a leading cause of cancer-related mortality worldwide, with NSCLC accounting for the majority of cases. A significant subset of NSCLC patients harbors activating mutations in the EGFR gene, making them candidates for targeted therapy with EGFR TKIs. However, the efficacy of early-generation EGFR inhibitors is often limited by the emergence of acquired resistance, most commonly driven by the T790M "gatekeeper" mutation in exon 20 of the EGFR gene.[4] Avitinib was developed to address this clinical challenge by potently and selectively inhibiting EGFR isoforms harboring both activating mutations (e.g., L858R, exon 19 deletions) and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[2][4]
Chemical Properties and Synthesis
Avitinib is a pyrrolopyrimidine-based compound.[5]
-
IUPAC Name: N-(3-((2-((3-fluoro-4-(4-methylpiperazin-1-yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)phenyl)acrylamide
-
Molecular Formula: C₂₆H₂₆FN₇O₂
-
Molecular Weight: 487.53 g/mol
The synthesis of avitinib involves a multi-step process, likely starting from a 7H-pyrrolo[2,3-d]pyrimidine core. A key step is the coupling of the substituted aniline and the pyrimidine core, followed by the introduction of the acrylamide "warhead" which is responsible for the irreversible binding to EGFR. A plausible synthetic route is outlined below, based on the synthesis of similar pyrrolo[2,3-d]pyrimidine derivatives.[3]
Mechanism of Action
Avitinib functions as a selective and irreversible inhibitor of mutant EGFR.[2] It forms a covalent bond with the cysteine residue at position 797 (Cys797) in the ATP-binding pocket of the EGFR kinase domain.[2][4] This irreversible binding effectively blocks EGFR signaling pathways, leading to the inhibition of cancer cell proliferation and survival.[5]
The key features of avitinib's mechanism of action are:
-
Irreversible Inhibition: The acrylamide moiety of avitinib acts as a Michael acceptor, forming a covalent adduct with Cys797.[2]
-
Mutant Selectivity: Avitinib exhibits significantly higher potency against EGFR with activating mutations (L858R, del19) and the T790M resistance mutation compared to wild-type EGFR.[5] This selectivity is attributed to the specific conformational changes in the ATP-binding pocket induced by these mutations.
-
Downstream Signaling Inhibition: By inhibiting EGFR autophosphorylation, avitinib blocks the activation of downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways, which are crucial for tumor cell growth, proliferation, and survival.[6]
Preclinical Data
In Vitro Activity
Avitinib has demonstrated potent inhibitory activity against various EGFR mutations in enzymatic and cell-based assays.
| Target | IC₅₀ (nM) | Assay Type |
| EGFR L858R/T790M | 0.18 | Kinase Assay[5] |
| Wild-Type EGFR | 7.68 | Kinase Assay[5] |
| Mutant EGFR Phosphorylation (NCI-H1975 cells) | 7.3 | Cell-based Assay[6] |
| Mutant EGFR Phosphorylation (NIH/3T3_TC32T8 cells) | 2.8 | Cell-based Assay[6] |
In Vivo Efficacy
In xenograft models using the NCI-H1975 human NSCLC cell line, which harbors the L858R and T790M EGFR mutations, orally administered avitinib led to significant tumor growth inhibition.[5] In one study, a daily dose of 500 mg/kg resulted in complete tumor remission for over 143 days with no significant weight loss in the animals.[5]
Clinical Development
Avitinib has undergone clinical evaluation in patients with advanced NSCLC who have developed resistance to first-generation EGFR TKIs.
Phase I/II Clinical Trial (NCT02330367)
This open-label, multicenter study evaluated the safety, pharmacokinetics, and preliminary efficacy of avitinib in patients with EGFR T790M-positive NSCLC.[7]
Key Findings:
| Parameter | Result |
| Recommended Phase II Dose (RP2D) | 300 mg twice daily |
| Overall Response Rate (ORR) | 56.5%[8] |
| Complete Response (CR) | 5.3%[8] |
| Median Overall Survival (OS) | 28.2 months[8] |
| Common Adverse Events (Grade ≥3) | Elevated transaminases (12%), skin rash (4%) |
The trial demonstrated that avitinib has a manageable safety profile and promising anti-tumor activity in this patient population.[7]
Experimental Protocols
EGFR Kinase Assay (Luminescent)
This protocol is a general guideline for assessing the inhibitory activity of avitinib against EGFR kinase.
Materials:
-
Recombinant human EGFR kinase
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Avitinib (serially diluted)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well plates
Procedure:
-
Prepare serial dilutions of avitinib in kinase buffer.
-
Add 1 µL of avitinib or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2 µL of a master mix containing EGFR enzyme and substrate to each well.
-
Initiate the reaction by adding 2 µL of ATP solution to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate IC₅₀ values from the dose-response curves.
Cell Viability Assay (WST-1)
This protocol outlines a general procedure for determining the effect of avitinib on the viability of cancer cell lines.
Materials:
-
NCI-H1975 cells (or other relevant cell line)
-
Cell culture medium
-
Avitinib (serially diluted)
-
WST-1 reagent
-
96-well cell culture plates
Procedure:
-
Seed NCI-H1975 cells in a 96-well plate at an optimal density and incubate for 24 hours.
-
Treat the cells with serial dilutions of avitinib for 72 hours.
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 2-3 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Determine the concentration of avitinib that inhibits cell viability by 50% (IC₅₀).
NCI-H1975 Xenograft Model
This is a general protocol for evaluating the in vivo efficacy of avitinib.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
NCI-H1975 cells
-
Matrigel
-
Avitinib formulated for oral administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of NCI-H1975 cells and Matrigel into the flank of each mouse.
-
Monitor tumor growth until tumors reach a specified volume (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer avitinib orally to the treatment group at the desired dose and schedule (e.g., daily). The control group receives the vehicle.
-
Measure tumor volume with calipers at regular intervals.
-
Monitor animal body weight and general health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Resistance Mechanisms
While avitinib is effective against the T790M mutation, acquired resistance can still emerge. The mechanisms of resistance to third-generation EGFR inhibitors are an active area of research. Potential mechanisms include:
-
Tertiary EGFR mutations: The C797S mutation in exon 20 of EGFR has been identified as a key mechanism of resistance to irreversible third-generation inhibitors, as it prevents the covalent binding of the drug.[9]
-
Bypass signaling pathway activation: Upregulation of alternative signaling pathways, such as MET amplification, can confer resistance by providing an alternative route for cell proliferation and survival.[10]
-
Histologic transformation: In some cases, NSCLC can transform into other histological subtypes, such as small cell lung cancer, which are not dependent on EGFR signaling.[10]
Conclusion
Avitinib is a promising third-generation irreversible EGFR inhibitor with significant activity against NSCLC harboring activating EGFR mutations and the T790M resistance mutation. Its high selectivity for mutant over wild-type EGFR translates to a favorable safety profile. Ongoing and future research will further delineate its clinical utility and strategies to overcome acquired resistance, solidifying its role in the treatment landscape of EGFR-mutant NSCLC.
References
- 1. The mechanism of acquired resistance to irreversible EGFR tyrosine kinase inhibitor-afatinib in lung adenocarcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parallel phase 1 clinical trials in the US and in China: accelerating the test of avitinib in lung cancer as a novel inhibitor selectively targeting mutated EGFR and overcoming T790M-induced resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sci-hub.box [sci-hub.box]
- 4. Parallel phase 1 clinical trials in the US and in China: accelerating the test of avitinib in lung cancer as a novel inhibitor selectively targeting mutated EGFR and overcoming T790M-induced resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The ability of avitinib to penetrate the blood brain barrier and its control of intra-/extra- cranial disease in patients of non-small cell lung cancer (NSCLC) harboring EGFR T790M mutation. - ASCO [asco.org]
- 8. oncotarget.com [oncotarget.com]
- 9. Mechanisms of acquired resistance to afatinib clarified with liquid biopsy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acquired resistance mechanisms to tyrosine kinase inhibitors in lung cancer with activating epidermal growth factor receptor mutation--diversity, ductility, and destiny - PubMed [pubmed.ncbi.nlm.nih.gov]
Avitinib (Abivertinib) maleate preclinical studies
An In-depth Technical Guide on the Preclinical Studies of Avitinib (Abivertinib) Maleate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Avitinib (also known as Abivertinib or AC0010) is an orally available, third-generation tyrosine kinase inhibitor (TKI).[1][2] It was designed to selectively and irreversibly inhibit mutant forms of the epidermal growth factor receptor (EGFR), particularly the T790M "gatekeeper" mutation responsible for acquired resistance to first- and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[3][4][5] Preclinical studies have demonstrated that Avitinib also potently inhibits Bruton's tyrosine kinase (BTK), indicating its therapeutic potential in other malignancies such as B-cell lymphomas and leukemia.[2][6][7] This guide provides a comprehensive overview of the preclinical data for Avitinib, focusing on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile.
Mechanism of Action
Avitinib exerts its antineoplastic activity through the irreversible inhibition of key signaling kinases. It is a dual inhibitor of EGFR and BTK.[1][8]
-
EGFR Inhibition : In the context of NSCLC, Avitinib selectively targets EGFR with activating mutations (e.g., L858R, exon 19 deletions) and the T790M resistance mutation.[4][9] It forms a covalent bond with the cysteine residue at position 797 (Cys797) in the ATP-binding pocket of the EGFR kinase domain.[3][5] This irreversible binding blocks EGFR autophosphorylation and downstream signaling through pro-survival pathways, including the PI3K/Akt and ERK1/2 pathways, ultimately leading to the inhibition of cancer cell proliferation and survival.[2][10] A key feature is its high selectivity for mutant EGFR over wild-type (WT) EGFR, which is expected to result in a more favorable toxicity profile compared to non-selective inhibitors.[1][10]
-
BTK Inhibition : Avitinib also functions as an irreversible inhibitor of Bruton's tyrosine kinase (BTK).[2][6][7] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, survival, and differentiation.[11] By inhibiting BTK phosphorylation, Avitinib can induce apoptosis in malignant B-cells, supporting its investigation in hematologic cancers like mantle cell lymphoma and acute myeloid leukemia (AML).[2][6]
-
Other Kinase Targets : In broader kinase screening assays, Avitinib at a concentration of 1 μM demonstrated significant inhibition (>80%) of 33 out of 349 kinases tested, including JAK3 and five members of the TEC kinase family, in addition to EGFR and BTK.[10]
In Vitro Preclinical Data
Enzymatic and Cellular Potency
Avitinib demonstrates high potency against clinically relevant EGFR mutations with significant selectivity over wild-type EGFR. This selectivity is crucial for minimizing off-target effects, such as the skin rash and diarrhea commonly associated with first-generation EGFR inhibitors.
Table 1: In Vitro Potency of Avitinib against EGFR Kinase Variants
| Target Kinase | IC₅₀ (nM) | Source(s) |
|---|---|---|
| EGFR L858R/T790M | 0.18 | [10] |
| EGFR L858R | 0.18 | [2][7] |
| EGFR T790M | 0.18 | [2][7] |
| Wild-Type EGFR | 7.68 | [2][7][10] |
| Selectivity Ratio (WT/Mutant) | ~43-fold | [10] |
In cell-based assays, Avitinib effectively inhibited the phosphorylation of mutant EGFR and downstream signaling proteins like Akt and ERK1/2 in NSCLC cell lines.[2][10]
Table 2: Cellular Activity of Avitinib in EGFR-Mutant and Wild-Type Cell Lines
| Cell Line | EGFR Status | Assay | IC₅₀ (nM) | Source(s) |
|---|---|---|---|---|
| NCI-H1975 | L858R/T790M | EGFR Phosphorylation | 7.3 | [2][10] |
| NIH/3T3_TC32T8 | Not Specified | EGFR Phosphorylation | 2.8 | [2][10] |
| A431 | Wild-Type | EGFR Phosphorylation | ~840 (115x > H1975) |[2][10] |
Experimental Protocols: In Vitro Assays
-
Kinase Inhibition Assay (IC₅₀ Determination): The inhibitory activity of Avitinib against EGFR variants was likely determined using a biochemical assay format, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. In a typical protocol, recombinant kinase domains are incubated with a peptide substrate, ATP, and varying concentrations of Avitinib. The reaction is stopped, and the degree of substrate phosphorylation is measured. IC₅₀ values are then calculated from the dose-response curves.
-
Cellular Phosphorylation Assay (Western Blot):
-
Cell Culture: NSCLC cell lines (e.g., NCI-H1975 for mutant EGFR, A431 for wild-type EGFR) are cultured in appropriate media.[2][10]
-
Treatment: Cells are treated with a range of Avitinib concentrations (e.g., 0.13 nM to 2 μM) for a specified duration (e.g., 2 hours).[2]
-
Lysis: Cells are harvested and lysed to extract total protein.
-
Electrophoresis & Transfer: Protein lysates are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated EGFR (p-EGFR Tyr1068), total EGFR, p-Akt, total Akt, p-ERK1/2, and total ERK1/2, followed by incubation with secondary antibodies.[2][10]
-
Detection: Protein bands are visualized using chemiluminescence, and band intensities are quantified to determine the inhibition of phosphorylation.
-
References
- 1. avitinib - My Cancer Genome [mycancergenome.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Parallel phase 1 clinical trials in the US and in China: accelerating the test of avitinib in lung cancer as a novel inhibitor selectively targeting mutated EGFR and overcoming T790M-induced resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aceatherapeutics.com [aceatherapeutics.com]
- 5. Parallel phase 1 clinical trials in the US and in China: accelerating the test of avitinib in lung cancer as a novel inhibitor selectively targeting mutated EGFR and overcoming T790M-induced resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Abivertinib, a novel BTK inhibitor: Anti-Leukemia effects and synergistic efficacy with homoharringtonine in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is Avitinib Maleate used for? [synapse.patsnap.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Discovery and Preclinical Characterization of BIIB129, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Avitinib Maleate for Non-Small Cell Lung Cancer Research
Introduction
Non-small cell lung cancer (NSCLC) is the most prevalent form of lung cancer, accounting for approximately 85% of all cases.[1] A significant subset of NSCLC tumors is driven by activating mutations in the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a key role in cell proliferation and survival.[1][2] While first and second-generation EGFR tyrosine kinase inhibitors (TKIs) have been effective, most patients eventually develop resistance.[3] The most common mechanism of acquired resistance, occurring in about 50% of cases, is a secondary "gatekeeper" mutation, T790M, in exon 20 of the EGFR gene.[3][4]
Avitinib maleate (also known as Abivertinib or AC0010) is a third-generation, orally available, irreversible EGFR inhibitor designed to address this challenge.[5][6] It selectively targets EGFR-sensitizing mutations (such as L858R and exon 19 deletions) as well as the T790M resistance mutation, while largely sparing wild-type (WT) EGFR, which is associated with a more favorable toxicity profile compared to non-selective inhibitors.[2][3][6][7] This guide provides a comprehensive technical overview of Avitinib's mechanism, preclinical and clinical data, and key experimental protocols for research professionals.
Mechanism of Action
Avitinib is a pyrrolopyrimidine-based TKI that functions as a mutation-selective, irreversible inhibitor of EGFR.[8] Its mechanism involves forming a covalent bond with the cysteine residue at position 797 (Cys797) within the ATP-binding pocket of the EGFR kinase domain.[3][7] This irreversible binding effectively blocks EGFR autophosphorylation and downstream signaling.[5][9]
By targeting the mutant forms of EGFR, Avitinib inhibits the key signaling pathways responsible for tumor growth and proliferation in resistant cancers, primarily the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.[5][9][10] Its high selectivity for mutant EGFR over WT EGFR is a critical feature, minimizing off-target effects commonly seen with earlier-generation TKIs, such as severe skin rash and diarrhea.[2][3] In addition to its primary activity against EGFR, Avitinib has also been identified as an inhibitor of Bruton's tyrosine kinase (BTK).[5][11]
Preclinical Data
Preclinical studies have demonstrated Avitinib's potent and selective activity against EGFR mutations.
Biochemical assays confirm Avitinib's high potency against key EGFR mutations, with significantly lower activity against the wild-type receptor. This selectivity is crucial for its therapeutic window.
| Target Enzyme | IC50 (nM) | Reference(s) |
| EGFR L858R/T790M | 0.18 | [8][12] |
| EGFR L858R | 0.18 | [5][9][11] |
| EGFR T790M | 0.18 | [5][9][11] |
| Wild-Type EGFR | 7.68 | [5][8][11][12] |
IC50: Half-maximal inhibitory concentration.
In cell-based assays, Avitinib effectively inhibits the phosphorylation of mutant EGFR and downstream signaling proteins. The NCI-H1975 cell line, which harbors both the L858R activating mutation and the T790M resistance mutation, is a standard model for testing third-generation inhibitors.
| Cell Line | EGFR Status | Assay | IC50 (nM) | Selectivity vs. WT (A431 cells) | Reference(s) |
| NCI-H1975 | L858R/T790M | EGFR Phosphorylation | 7.3 | ~115-fold | [5][9][12] |
| NIH/3T3_TC32T8 | Mutant EGFR | EGFR Phosphorylation | 2.8 | ~298-fold | [5][9][12] |
Studies show that Avitinib inhibits the phosphorylation of downstream targets Akt and ERK1/2 in both NCI-H1975 and HCC827 cells, confirming its disruption of the signaling cascade.[5][9]
Avitinib has demonstrated significant anti-tumor activity in animal models of NSCLC.
| Animal Model | NSCLC Cell Line | Treatment | Key Outcome | Reference(s) |
| Nude Mice | NCI-H1975 (EGFR-mutant) | 12.5-500 mg/kg, oral, daily for 14 days | Dose-dependent inhibition of tumor growth. | [5][9][13] |
| Nude Mice | A431 (WT-EGFR) | 12.5-500 mg/kg, oral, daily for 14 days | No inhibition of tumor growth. | [5][9][13] |
| Xenograft Model | EGFR active + T790M | 500 mg/kg, oral, daily | Complete tumor remission for over 143 days with no weight loss. | [8] |
Clinical Research
Avitinib has undergone clinical evaluation in patients with advanced NSCLC who have developed resistance to first-generation EGFR TKIs.
This dose-escalation study aimed to determine the safety, pharmacokinetics, and preliminary efficacy of Avitinib.[14][15]
| Parameter | Finding | Reference(s) |
| Patient Population | 52 patients with advanced/recurrent NSCLC with acquired resistance to a first-generation EGFR TKI. | [15] |
| Dosing | Escalating daily doses from 50 mg to 600 mg. | [15] |
| Safety Profile | Maximum Tolerated Dose (MTD) was not reached. Common adverse events were diarrhea (75%), skin rash (48%), and increased alanine transaminase (44%). | [15] |
| Efficacy (ORR) | 36.5% across all dose levels (including T790M-negative patients). | [15] |
| Efficacy (ORR) | 50.0% in patients receiving ≥350 mg daily doses. | [15] |
| Recommended Dose | 300 mg twice daily was recommended for Phase II studies based on PK data. | [15] |
ORR: Objective Response Rate; PK: Pharmacokinetics.
A Phase III trial was designed to compare the efficacy of Avitinib against standard chemotherapy in a targeted patient population.[16]
| Parameter | Description |
| Study Design | Phase III, open-label, randomized (2:1) study. |
| Patient Population | Patients with advanced NSCLC and centrally confirmed T790M mutation who have progressed on prior EGFR-TKI therapy. |
| Treatment Arms | Arm 1: Avitinib (300 mg, twice daily).Arm 2: Pemetrexed/cisplatin chemotherapy (4-6 cycles). |
| Primary Endpoint | Progression-Free Survival (PFS). |
| Secondary Endpoints | Objective Response Rate (ORR), Disease Control Rate (DCR), Overall Survival (OS). |
Experimental Protocols
The following are representative protocols for the preclinical evaluation of Avitinib.
-
Cell Seeding: Plate NSCLC cells (e.g., NCI-H1975, A549) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with medium containing various concentrations of Avitinib or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.[10]
-
Viability Assessment: Add a viability reagent (e.g., MTS or MTT) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Normalize the results to the vehicle-treated control wells and calculate IC50 values using non-linear regression analysis.
-
Cell Culture and Starvation: Culture cells (e.g., NCI-H1975) to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Inhibitor Pre-treatment: Treat the cells with varying concentrations of Avitinib (e.g., 0.1 nM to 2 µM) for 2-4 hours.[5][9]
-
Ligand Stimulation: Stimulate the cells with recombinant human EGF (e.g., 20 ng/mL) for 15-30 minutes to induce EGFR phosphorylation.[17]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against p-EGFR, total EGFR, p-Akt, total Akt, p-ERK, and total ERK. Use a loading control like GAPDH or β-actin.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Cell Implantation: Subcutaneously inject 5-10 million NCI-H1975 cells suspended in Matrigel into the flank of 6- to 8-week-old immunodeficient mice (e.g., Nu/Nu nude mice).[13]
-
Tumor Growth: Monitor tumor growth by measuring with calipers twice weekly. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, Avitinib at 12.5, 50, and 500 mg/kg).[13]
-
Drug Administration: Administer Avitinib or vehicle via oral gavage once daily for the duration of the study (e.g., 14-21 days).[13]
-
Monitoring: Monitor tumor volume and mouse body weight regularly to assess efficacy and toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).
Clinical Trial Considerations
The successful design of clinical trials for targeted therapies like Avitinib hinges on precise patient selection.
Key inclusion criteria for trials involving third-generation EGFR TKIs typically include:
-
Histology: Confirmed diagnosis of locally advanced or metastatic NSCLC.[4][18]
-
Prior Therapy: Documented disease progression after treatment with a first or second-generation EGFR TKI.[4][19]
-
Molecular Profile: Central laboratory confirmation of an EGFR T790M mutation in tumor tissue or plasma.[4][16] Patients without T790M are generally excluded as they are unlikely to respond.[20]
-
Performance Status: Adequate performance status (e.g., ECOG score of 0 or 1) to tolerate treatment.[18]
-
Measurable Disease: At least one measurable lesion as defined by RECIST 1.1 criteria.[19]
Conclusion
This compound is a potent, irreversible, and selective third-generation EGFR inhibitor with strong preclinical and promising clinical activity in NSCLC harboring the T790M resistance mutation. Its high selectivity for mutant over wild-type EGFR suggests a favorable safety profile. The comprehensive data summarized herein, along with the detailed experimental protocols, provide a solid foundation for researchers, scientists, and drug development professionals working to further understand and leverage this compound in the fight against resistant lung cancer. Continued research and the outcomes of late-stage clinical trials will be crucial in defining its ultimate role in the therapeutic landscape for NSCLC.[3]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Parallel phase 1 clinical trials in the US and in China: accelerating the test of avitinib in lung cancer as a novel inhibitor selectively targeting mutated EGFR and overcoming T790M-induced resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. avitinib - My Cancer Genome [mycancergenome.org]
- 7. Parallel phase 1 clinical trials in the US and in China: accelerating the test of avitinib in lung cancer as a novel inhibitor selectively targeting mutated EGFR and overcoming T790M-induced resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. OAR@UM: Investigating the effects of avitinib in non-small cell lung cancer [um.edu.mt]
- 11. selleckchem.com [selleckchem.com]
- 12. Avitinib (Abivertinib, AC0010) | EGFR inhibitor | Probechem Biochemicals [probechem.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. academic.oup.com [academic.oup.com]
- 15. First-in-Human Phase I Study of AC0010, a Mutant-Selective EGFR Inhibitor in Non-Small Cell Lung Cancer: Safety, Efficacy, and Potential Mechanism of Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Inhibition of non-small cell lung cancer (NSCLC) growth by a novel small molecular inhibitor of EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. EGFR+ NSCLC Treatment Guidelines [rethinkingnsclc.com]
Avitinib Maleate: A Deep Dive into its Pharmacokinetic and Pharmacodynamic Profile
For Researchers, Scientists, and Drug Development Professionals
Avitinib maleate (also known as Abivertinib or AC0010) is a third-generation, orally administered, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It has demonstrated significant promise in the treatment of non-small cell lung cancer (NSCLC), particularly in patients who have developed resistance to first-generation EGFR TKIs due to the T790M mutation.[4][5] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, consolidating available data into a structured format to facilitate research and development efforts.
Pharmacodynamics: Targeting the Molecular Drivers of Cancer
Avitinib's primary mechanism of action is the selective and irreversible inhibition of mutant forms of EGFR.[5] This targeted approach allows for potent suppression of tumor growth while minimizing off-target effects associated with earlier generation TKIs.
Mechanism of Action
Avitinib covalently binds to the cysteine residue at position 797 in the ATP-binding pocket of EGFR, leading to irreversible inhibition of its kinase activity.[6] This action is particularly effective against EGFR harboring activating mutations (such as L858R and exon 19 deletions) as well as the T790M resistance mutation.[4] By blocking EGFR signaling, Avitinib effectively inhibits downstream pathways crucial for cancer cell proliferation and survival, including the Akt and ERK1/2 pathways.[1][7]
Beyond EGFR, Avitinib has also been identified as an inhibitor of Bruton's tyrosine kinase (BTK), suggesting potential therapeutic applications in B-cell malignancies.[1][8] This dual activity may also contribute to its immunomodulatory effects by inhibiting the production and release of pro-inflammatory cytokines.[8]
Figure 1: Avitinib's dual mechanism of action on EGFR and BTK pathways.
In Vitro Potency
Biochemical and cellular assays have consistently demonstrated Avitinib's high potency and selectivity for mutant EGFR over wild-type (WT) EGFR. This selectivity is a key factor in its favorable safety profile, as it reduces the incidence of adverse effects commonly associated with non-selective EGFR inhibitors, such as skin rash and diarrhea.[5]
| Target | IC₅₀ (nM) | Cell Line | IC₅₀ (nM) |
| EGFR L858R | 0.18[1][7][9] | NCI-H1975 (L858R/T790M) | 7.3[1][7][10] |
| EGFR T790M | 0.18[1][7][9] | NIH/3T3_TC32T8 | 2.8[1][7][10] |
| Wild-Type EGFR | 7.68[1][2][7][9] | A431 (WT EGFR) | - |
Table 1: In Vitro Potency of this compound.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The pharmacokinetic profile of this compound has been characterized in both preclinical and clinical studies, providing essential information on its absorption, distribution, metabolism, and excretion.
Absorption and Distribution
Following oral administration, Avitinib is absorbed with a time to maximum plasma concentration (Tmax) of 1 to 2 hours.[2] Preclinical studies in xenograft models have shown that Avitinib is rapidly distributed into tissues.[2] However, its concentration in the cerebrospinal fluid (CSF) is low, indicating weak penetrability of the blood-brain barrier (BBB), with a reported penetration rate of 0.046%-0.146%.[2][11] Despite this, Avitinib has shown good control of brain metastases in some patients.[2][11]
Metabolism
Avitinib is metabolized in the liver, and studies suggest that it may be a substrate of CYP enzymes.[12] This indicates a potential for drug-drug interactions with inhibitors or inducers of these enzymes. In vitro studies have shown that Avitinib can inhibit the metabolism of other drugs, such as osimertinib, which is a substrate of CYP3A4/5.[12]
Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of Avitinib from preclinical and clinical studies.
| Parameter | Value | Species/Model | Dose |
| Bioavailability | 15.9 - 41.4% | Rat | 12.5, 50, 200 mg/kg (oral)[2] |
| Tmax | 1 - 2 hours | Rat | 12.5, 50, 200 mg/kg (oral)[2] |
| t½ (Elimination Half-life) | 1.73 hours | Mouse (NCI-H1975 xenograft) | 10 mg/kg (intravenous)[2] |
| Total Body Clearance | 5.91 L/h/kg | Mouse (NCI-H1975 xenograft) | 10 mg/kg (intravenous)[2] |
| Volume of Distribution | 14.76 L/kg | Mouse (NCI-H1975 xenograft) | 10 mg/kg (intravenous)[2] |
Table 2: Preclinical Pharmacokinetic Parameters of Avitinib.
A first-in-human Phase I clinical trial provided valuable pharmacokinetic data in patients with NSCLC. Based on this data, a twice-daily administration was recommended, with 300 mg twice daily suggested as the recommended Phase II dose.[13]
Clinical Efficacy and Safety
Clinical trials have demonstrated that Avitinib has a well-tolerated safety profile and promising antitumor activity in NSCLC patients with acquired resistance to first-generation EGFR TKIs.[13]
Common treatment-emergent adverse events include diarrhea, skin rash, and increased alanine transaminase levels.[13] Most of these events are mild and reversible.[11]
In a Phase I study, the overall response rate was 36.5% across all evaluated doses.[13] In patients receiving daily doses of 350 mg or higher, the overall response rate was 50.0%, with a median progression-free survival ranging from 14.0 to 35.6 weeks.[13]
Resistance Mechanisms
As with other targeted therapies, acquired resistance to Avitinib can develop. Interestingly, the EGFR C797S mutation, a common resistance mechanism to the third-generation inhibitor osimertinib, was not detected in patients who developed resistance to Avitinib in one study.[13] Instead, other mechanisms such as BRAF V600E mutation, ROS1 fusion, and amplification of MET and ERBB2 were identified.[13]
Figure 2: Observed mechanisms of acquired resistance to Avitinib.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. Below are generalized methodologies for key experiments cited in the evaluation of Avitinib.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Avitinib against various EGFR mutants and wild-type EGFR.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human EGFR (wild-type and mutant forms) and a suitable substrate (e.g., a poly-Glu-Tyr peptide) are prepared in a kinase assay buffer.
-
Compound Dilution: this compound is serially diluted in DMSO to create a range of concentrations.
-
Kinase Reaction: The kinase reaction is initiated by adding ATP to the mixture of enzyme, substrate, and inhibitor. The reaction is typically incubated at room temperature for a specified period (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo®) or an ELISA-based method with a phospho-specific antibody.
-
Data Analysis: The luminescence or absorbance signal is plotted against the logarithm of the inhibitor concentration. The IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.
Figure 3: Workflow for an in vitro kinase inhibition assay.
Cellular Phosphorylation Assay
Objective: To assess the inhibitory effect of Avitinib on EGFR phosphorylation and downstream signaling in cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines expressing relevant EGFR mutations (e.g., NCI-H1975) or wild-type EGFR (e.g., A431) are cultured to sub-confluency.
-
Serum Starvation: Cells are serum-starved for a period (e.g., 24 hours) to reduce basal levels of receptor phosphorylation.
-
Drug Treatment: Cells are treated with varying concentrations of this compound for a specified duration (e.g., 2 hours).
-
Ligand Stimulation: Cells are stimulated with EGF to induce EGFR phosphorylation.
-
Cell Lysis: Cells are lysed, and protein concentrations are determined.
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated Akt (p-Akt), total Akt, phosphorylated ERK1/2 (p-ERK1/2), and total ERK1/2. A loading control (e.g., GAPDH or β-actin) is also used.
-
Detection and Quantification: Blots are incubated with secondary antibodies and visualized using a chemiluminescence detection system. Band intensities are quantified using densitometry software.
This in-depth guide provides a solid foundation for understanding the pharmacokinetic and pharmacodynamic properties of this compound. The compiled data and methodologies are intended to support further research and development of this promising therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Avitinib (Abivertinib, AC0010) | EGFR inhibitor | Probechem Biochemicals [probechem.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. avitinib - My Cancer Genome [mycancergenome.org]
- 6. Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. selleckchem.com [selleckchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. ascopubs.org [ascopubs.org]
- 12. Effects of avitinib on the pharmacokinetics of osimertinib in vitro and in vivo in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. First-in-Human Phase I Study of AC0010, a Mutant-Selective EGFR Inhibitor in Non-Small Cell Lung Cancer: Safety, Efficacy, and Potential Mechanism of Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Avitinib Maleate: A Third-Generation EGFR Inhibitor Targeting the T790M Resistance Mutation in Non-Small Cell Lung Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Acquired resistance to first and second-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), frequently mediated by the T790M "gatekeeper" mutation, represents a significant clinical challenge in the management of non-small cell lung cancer (NSCLC). Avitinib maleate (also known as AC0010 or Abivertinib) is a novel, third-generation, irreversible EGFR TKI designed to selectively target mutant forms of EGFR, including the T790M resistance mutation, while sparing wild-type EGFR.[1][2] This selectivity profile is intended to enhance therapeutic efficacy in resistant tumors and reduce the dose-limiting toxicities associated with non-selective EGFR inhibition.[3] This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound, with a focus on its mechanism of action, efficacy against the T790M mutation, and detailed experimental protocols for its evaluation.
Introduction
The discovery of activating mutations in the EGFR gene, such as exon 19 deletions and the L858R point mutation, has revolutionized the treatment of a subset of NSCLC patients.[1] First-generation reversible TKIs like gefitinib and erlotinib, and second-generation irreversible TKIs such as afatinib, have demonstrated significant clinical benefit in this patient population.[4] However, the majority of patients eventually develop acquired resistance, with the T790M mutation in exon 20 of the EGFR gene accounting for approximately 50-60% of these cases.[4] The T790M mutation is thought to confer resistance by increasing the affinity of the EGFR kinase domain for ATP, thereby reducing the potency of ATP-competitive inhibitors.[5]
This compound is a pyrrolopyrimidine-based, third-generation EGFR inhibitor that addresses this unmet medical need.[6] It forms a covalent bond with the cysteine 797 residue in the ATP-binding pocket of EGFR, leading to irreversible inhibition of mutant EGFR, including the T790M variant.[1][2] Preclinical and clinical studies have demonstrated its potent and selective activity against T790M-positive NSCLC.[7]
Mechanism of Action
This compound functions as an irreversible, mutant-selective EGFR tyrosine kinase inhibitor.[3] Its mechanism of action is characterized by:
-
Covalent Inhibition: Avitinib forms a covalent bond with the Cys797 residue within the ATP-binding site of the EGFR kinase domain.[1][2] This irreversible binding ensures sustained inhibition of the receptor's kinase activity.
-
Selectivity for Mutant EGFR: Avitinib exhibits significantly higher potency against EGFR harboring activating mutations (e.g., L858R, exon 19 deletions) and the T790M resistance mutation compared to wild-type EGFR.[8] This selectivity is crucial for minimizing off-target effects, such as the dermatological and gastrointestinal toxicities commonly associated with first and second-generation EGFR TKIs that also inhibit wild-type EGFR.[3]
-
Inhibition of Downstream Signaling: By blocking the autophosphorylation of mutant EGFR, Avitinib prevents the activation of downstream pro-survival signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.[9][10] This disruption of oncogenic signaling leads to the inhibition of tumor cell proliferation and induction of apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. nanopartikel.info [nanopartikel.info]
- 9. aacrjournals.org [aacrjournals.org]
- 10. pubcompare.ai [pubcompare.ai]
Avitinib Maleate's Role in Apoptosis Induction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avitinib maleate (also known as abivertinib or AC0010) is a third-generation, irreversible, and orally active tyrosine kinase inhibitor (TKI).[1][2][3] It selectively targets mutant forms of the epidermal growth factor receptor (EGFR), including the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[3][4] this compound also functions as a Bruton's tyrosine kinase (BTK) inhibitor.[2] A primary mechanism of its potent anti-tumor activity is the induction of apoptosis, or programmed cell death, in cancer cells. This technical guide provides an in-depth overview of the role of this compound in apoptosis induction, detailing the underlying signaling pathways, experimental methodologies for its evaluation, and a summary of its efficacy.
Mechanism of Action in Apoptosis Induction
This compound induces apoptosis by inhibiting key survival signaling pathways in cancer cells. As a potent inhibitor of mutant EGFR, it blocks the downstream signaling cascades that promote cell proliferation and survival.[2][5] Furthermore, its activity as a BTK inhibitor contributes to apoptosis induction, particularly in B-cell malignancies like mantle cell lymphoma.[2]
The induction of apoptosis by this compound is a multi-faceted process involving the modulation of several key signaling pathways and protein families:
-
Inhibition of Pro-Survival Signaling Pathways: this compound has been shown to inhibit the phosphorylation of downstream targets of EGFR, including Akt and ERK1/2.[2][5] The PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways are critical for cell survival, and their inhibition by this compound is a key event in the initiation of apoptosis.
-
Modulation of the Bcl-2 Family of Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) proteins of the Bcl-2 family is a critical determinant of cell fate. Inhibition of EGFR and BTK signaling by this compound is expected to shift this balance in favor of apoptosis by upregulating pro-apoptotic members and/or downregulating anti-apoptotic members.
-
Activation of the Caspase Cascade: The execution phase of apoptosis is mediated by a family of cysteine proteases called caspases. This compound-induced apoptosis culminates in the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3, -7), leading to the cleavage of cellular substrates, such as poly(ADP-ribose) polymerase (PARP), and ultimately, cell death.
Quantitative Data on Apoptosis Induction
The following tables summarize quantitative data on the pro-apoptotic effects of this compound and related EGFR/BTK inhibitors. This data is compiled from various preclinical studies and serves to illustrate the dose-dependent and time-dependent nature of apoptosis induction.
Table 1: IC50 Values of this compound Against EGFR Kinases
| EGFR Mutant | IC50 (nM) | Reference |
| EGFR L858R | 0.18 | [1][2] |
| EGFR T790M | 0.18 | [1][2] |
| Wild-Type EGFR | 7.68 | [1][2] |
Table 2: Apoptosis Induction in Cancer Cell Lines Treated with Abivertinib (Avitinib) in Combination Therapy
Data from a study investigating Apigenin and Abivertinib in Diffuse Large B-Cell Lymphoma (DLBCL) cells.
| Cell Line | Treatment | Concentration (µM) | Apoptotic Cells (%) | Reference |
| U2932 | Apigenin | 20 | Significant Induction | [6] |
| LY10 | Apigenin | 20 | Significant Induction | [6] |
Table 3: Apoptosis Induction in NSCLC Cell Lines Treated with a Related EGFR TKI (Afatinib)
Data from a study on afatinib in NSCLC cells without EGFR mutation, serving as a proxy for the expected effects of a third-generation EGFR inhibitor.
| Cell Line | Treatment | Concentration (µM) | Apoptotic Cells (%) | Reference |
| H358 | Afatinib | 10 | Significant Induction | [7] |
| H441 | Afatinib | 10 | Significant Induction | [7] |
Table 4: Caspase-3 Activity and PARP Cleavage in NSCLC Cell Lines Treated with a Related EGFR TKI (Afatinib)
Data from a study on afatinib in NSCLC cells without EGFR mutation, serving as a proxy for the expected effects of a third-generation EGFR inhibitor.
| Cell Line | Treatment | Effect | Reference |
| H358 | Afatinib | Increased Caspase-3 Activity and PARP Cleavage | [7] |
| H441 | Afatinib | Increased Caspase-3 Activity and PARP Cleavage | [7] |
Experimental Protocols
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin-Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Culture cells to the desired confluence and treat with various concentrations of this compound for the desired time points.
-
For adherent cells, gently detach them using trypsin-EDTA, and neutralize with serum-containing medium. For suspension cells, collect by centrifugation.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin-Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin-Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
-
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.
Materials:
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against PARP, cleaved PARP, Caspase-3, cleaved Caspase-3, Bcl-2, Bax, p-Akt, Akt, p-STAT3, STAT3, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Protocol:
-
Cell Lysis and Protein Quantification:
-
After treatment with this compound, wash cells with cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
-
Caspase-3 Activity Assay
This colorimetric or fluorometric assay measures the activity of caspase-3, a key executioner caspase.
Materials:
-
Cell Lysis Buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)
-
Assay Buffer
-
Microplate reader
Protocol:
-
Cell Lysate Preparation:
-
Treat cells with this compound and prepare cell lysates as described for Western blotting.
-
-
Assay Procedure:
-
Add a specific amount of protein lysate to each well of a 96-well plate.
-
Add the caspase-3 substrate and assay buffer to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Measurement:
-
Measure the absorbance (at 405 nm for pNA) or fluorescence (Ex/Em = 380/460 nm for AMC) using a microplate reader.
-
The increase in absorbance or fluorescence is proportional to the caspase-3 activity.
-
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in this compound-induced apoptosis and the experimental workflows.
Caption: this compound-induced apoptosis signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. [Mechanism of action and preclinical development of afatinib] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activation of Neuronal Caspase-3 by Intracellular Accumulation of Wild-Type Alzheimer Amyloid Precursor Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apigenin and Abivertinib, a novel BTK inhibitor synergize to inhibit diffuse large B-cell lymphoma in vivo and vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Afatinib induces apoptosis in NSCLC without EGFR mutation through Elk-1-mediated suppression of CIP2A - PMC [pmc.ncbi.nlm.nih.gov]
Avitinib Maleate: A Technical Guide to its Molecular Structure, Mechanism, and Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avitinib maleate, also known as Abivertinib maleate, is a third-generation, orally active, and irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It has been developed for the treatment of non-small cell lung cancer (NSCLC), particularly in patients who have developed resistance to first- and second-generation EGFR TKIs due to the T790M mutation.[2] This technical guide provides an in-depth overview of the molecular structure, mechanism of action, and key experimental data related to this compound.
Molecular Structure and Chemical Properties
This compound is the maleate salt of Avitinib.[3] The core structure of Avitinib is a pyrrolopyrimidine scaffold, which is a common feature in many kinase inhibitors.[4] The molecule is designed to covalently bind to the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain, leading to irreversible inhibition.[5]
| Property | Value | Source |
| Chemical Formula | C30H30FN7O6 | [6][7] |
| Molecular Weight | 603.60 g/mol | [6] |
| IUPAC Name | N-(3-((2-((3-fluoro-4-(4-methylpiperazin-1-yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)phenyl)acrylamide maleate | [7] |
| SMILES String | C=CC(=O)NC1=CC=CC(=C1)OC2=NC(=NC3=C2C=CN3)NC4=CC(=C(C=C4)F)N5CCN(C)CC5.C(=O)O\C=C/C(=O)O | [7] |
| CAS Number | 1557268-88-8 | [6][7] |
Mechanism of Action
This compound is a highly selective inhibitor of mutant EGFR, including the L858R activating mutation and the T790M resistance mutation, while showing significantly lower activity against wild-type (WT) EGFR.[1][2] This selectivity is crucial for minimizing off-target effects and associated toxicities commonly observed with less selective EGFR inhibitors.[7]
The primary mechanism of action involves the irreversible covalent binding of the acrylamide moiety of Avitinib to the Cys797 residue within the ATP-binding pocket of EGFR.[5] This covalent bond formation blocks the binding of ATP, thereby inhibiting EGFR autophosphorylation and the subsequent activation of downstream signaling pathways critical for cancer cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.[6][8]
In addition to its potent activity against mutant EGFR, Avitinib has also been shown to be an inhibitor of Bruton's tyrosine kinase (BTK), which may contribute to its overall anti-cancer effects.[1][6]
Quantitative Biological Data
The inhibitory activity of this compound has been extensively characterized through various in vitro assays. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibitory Activity of Avitinib
| Target | IC50 (nM) | Source |
| EGFR L858R | 0.18 | [1][6] |
| EGFR T790M | 0.18 | [1][6] |
| Wild-Type EGFR | 7.68 | [1][6] |
| BTK | 59 (cellular assay) | [4] |
| JAK3 | 360 (cellular assay) | [4] |
Table 2: Pharmacokinetic Parameters of Avitinib in Rats (Single Dose)
| Parameter | 12.5 mg/kg | 50 mg/kg | 200 mg/kg | Source |
| Tmax (h) | 1-2 | 1-2 | 1-2 | [9] |
| Bioavailability (%) | 15.9 | 41.4 | - | [9] |
| CL/F (L/h/kg) | - | - | - | [9] |
| Vd/F (L/kg) | - | - | - | [9] |
| t1/2 (h) | 1.73 (IV) | - | - | [9] |
Note: Some pharmacokinetic parameters were determined after intravenous (IV) administration.
Experimental Protocols
EGFR Kinase Assay (Luminescent)
This assay measures the ability of Avitinib to inhibit the enzymatic activity of EGFR.
Materials:
-
Recombinant human EGFR (wild-type and mutant forms)
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add the Avitinib dilutions.
-
Add a mixture of the EGFR enzyme and the substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes and measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot Analysis of EGFR Phosphorylation
This method is used to assess the effect of Avitinib on the phosphorylation of EGFR and its downstream targets in cancer cell lines.
Materials:
-
NSCLC cell lines (e.g., NCI-H1975 for mutant EGFR, A549 for wild-type EGFR)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-pEGFR, anti-total EGFR, anti-pAkt, anti-total Akt, anti-pERK, anti-total ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture the NSCLC cells to approximately 80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
NSCLC cell lines (e.g., NCI-H1975)
-
This compound formulated for oral administration
-
Vehicle control
Procedure:
-
Subcutaneously inject NSCLC cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally to the treatment group at specified doses (e.g., 12.5, 50, 500 mg/kg) daily for a defined period (e.g., 14 days).[3]
-
Administer the vehicle to the control group.
-
Measure the tumor volume and body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Conclusion
This compound is a potent and selective third-generation EGFR inhibitor with a well-defined molecular structure and mechanism of action. Its ability to irreversibly inhibit clinically relevant EGFR mutations, including the T790M resistance mutation, while sparing wild-type EGFR, positions it as a promising therapeutic agent for NSCLC. The experimental data and protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of targeted cancer therapy.
References
- 1. Effects of avitinib on the pharmacokinetics of osimertinib in vitro and in vivo in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. bio-rad.com [bio-rad.com]
- 5. OAR@UM: Investigating the effects of avitinib in non-small cell lung cancer [um.edu.mt]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
Avitinib Maleate: A Technical Guide to Solubility and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avitinib maleate, also known as Abivertinib maleate or AC0010, is a third-generation, orally available, and irreversible epidermal growth factor receptor (EGFR) inhibitor.[1][2][3] It demonstrates high selectivity for mutant forms of EGFR, including the T790M resistance mutation, which often emerges after treatment with first-generation EGFR tyrosine kinase inhibitors (TKIs).[1][3] This selectivity for mutant EGFR over wild-type EGFR may lead to a more favorable toxicity profile.[3] Avitinib covalently binds to the kinase domain of mutant EGFR, leading to the inhibition of downstream signaling pathways that are crucial for tumor cell proliferation and survival.[1] Understanding the solubility of this compound is critical for its use in in vitro and in vivo research, as well as for formulation development. This guide provides a comprehensive overview of its solubility in various solvents, details on experimental protocols for solubility determination, and an illustration of its mechanism of action.
Solubility Profile of this compound
The solubility of this compound has been reported in several common laboratory solvents. However, the exact values can vary between suppliers, likely due to differences in experimental conditions such as temperature, the hydration state of the compound, and the specific methodology used for measurement. It is noteworthy that moisture-absorbing DMSO can reduce the solubility of the compound, and the use of fresh DMSO is recommended for optimal results.[2][4]
Table 1: Quantitative Solubility Data for this compound
| Solvent | Reported Solubility | Source(s) |
| DMSO | ≥ 300 mg/mL | Molnova[5] |
| ≥ 100 mg/mL | MedchemExpress[2][6] | |
| 97 mg/mL | Selleck Chemicals[4] | |
| ~30 mg/mL | Cayman Chemical[7] | |
| Ethanol | 97 mg/mL | Selleck Chemicals[4] |
| ~30 mg/mL | Cayman Chemical[7] | |
| Dimethyl Formamide (DMF) | ~30 mg/mL | Cayman Chemical[7] |
| Water | Insoluble (< 0.1 mg/mL) | Selleck Chemicals, MedchemExpress[2][4] |
| Ethanol:PBS (pH 7.2) (1:10) | ~0.9 mg/mL | Cayman Chemical[7] |
Note: For aqueous buffers, it is recommended to first dissolve avitinib in an organic solvent like ethanol and then dilute with the aqueous buffer. Aqueous solutions are not recommended for storage for more than one day.[7]
Experimental Protocols for Solubility Determination
A widely accepted and reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[8][9][10] This technique is considered a gold standard for measuring thermodynamic solubility.
Shake-Flask Method Protocol
-
Preparation of a Saturated Solution: An excess amount of the solid compound (this compound) is added to a known volume of the desired solvent in a sealed container, such as a glass vial.
-
Equilibration: The container is agitated at a constant temperature for a defined period, typically 24-72 hours, to ensure that the solution reaches equilibrium between the dissolved and undissolved solute.[8]
-
Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is commonly achieved through centrifugation followed by filtration using a chemically inert filter (e.g., a PTFE syringe filter) to obtain a clear supernatant.[8]
-
Quantification: The concentration of the dissolved solute in the clear filtrate is determined using a suitable analytical method. High-Performance Liquid Chromatography (HPLC) is a frequently used and accurate technique for this purpose.[8] A calibration curve with standard solutions of known concentrations is used for precise quantification.
-
Data Reporting: The solubility is typically reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[8]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. avitinib - My Cancer Genome [mycancergenome.org]
- 4. selleckchem.com [selleckchem.com]
- 5. hoelzel-biotech.com [hoelzel-biotech.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
Avitinib Maleate: A Technical Guide to the Inhibition of EGFR L858R and T790M Mutations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Avitinib maleate (also known as AC0010 or Abivertinib), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is specifically designed for researchers, scientists, and professionals in the field of drug development. This document details the inhibitory activity of Avitinib against the clinically significant EGFR L858R activating mutation and the T790M resistance mutation, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.
Core Inhibition Profile of this compound
Avitinib is an orally available, irreversible EGFR inhibitor that selectively targets mutant forms of EGFR over the wild-type (WT) receptor.[1] Its mechanism of action involves the formation of a covalent bond with the cysteine residue at position 797 (Cys797) within the ATP-binding pocket of the EGFR kinase domain.[2] This irreversible binding effectively blocks EGFR signaling pathways, leading to the inhibition of tumor cell proliferation and the induction of apoptosis.[1]
Data Presentation: Quantitative Inhibition Data
The following tables summarize the in vitro inhibitory activity of this compound against various EGFR isoforms and in cellular assays.
Table 1: Biochemical Inhibitory Activity of this compound
| Target EGFR Isoform | IC50 (nM) | Reference(s) |
| EGFR L858R | 0.18 | [3] |
| EGFR T790M | 0.18 | [3] |
| EGFR L858R/T790M | 0.18 | [4] |
| Wild-Type EGFR | 7.68 | [3][5] |
Table 2: Cellular Inhibitory Activity of this compound
| Cell Line | EGFR Mutation Status | Assay Type | IC50 (nM) | Reference(s) |
| NCI-H1975 | L858R/T790M | EGFR Phosphorylation | 7.3 | [3][6] |
| NIH/3T3_TC32T8 | Not Specified | EGFR Phosphorylation | 2.8 | [6] |
| A431 | Wild-Type | EGFR Phosphorylation | ~840 (inferred from 115-fold selectivity) | [3][6] |
| HCC827 | exon 19 deletion | Downstream Signaling (Akt/ERK) | Not Specified | [6] |
Experimental Protocols
This section provides detailed, representative methodologies for key experiments used to characterize the inhibitory activity of this compound. These protocols are based on established techniques and published data on Avitinib.
Biochemical Kinase Inhibition Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound against purified EGFR kinase domains.
Materials:
-
Recombinant human EGFR kinase domains (L858R, T790M, L858R/T790M, and WT)
-
This compound stock solution (in DMSO)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Substrate (e.g., a synthetic peptide)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. A 10-point dilution series ranging from 1 µM to sub-nanomolar concentrations is recommended.
-
In a 384-well plate, add 1 µL of the diluted this compound or DMSO (vehicle control).
-
Add 2 µL of the recombinant EGFR kinase enzyme to each well.
-
Add 2 µL of a mixture of the kinase substrate and ATP to initiate the reaction. The final ATP concentration should be at or near the Km for each enzyme.
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent, incubating for 40 minutes, then adding Kinase Detection Reagent and incubating for a further 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each Avitinib concentration relative to the vehicle control and plot the results to determine the IC50 value using non-linear regression analysis.
Cell-Based EGFR Phosphorylation Assay
This protocol describes a method to assess the ability of this compound to inhibit EGFR autophosphorylation in a cellular context.
Materials:
-
NSCLC cell lines (e.g., NCI-H1975 for L858R/T790M, A431 for WT EGFR)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal EGFR phosphorylation.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 2 µM) for 2 hours. Include a DMSO vehicle control.
-
After treatment, lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-EGFR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-EGFR antibody as a loading control.
-
Quantify the band intensities and normalize the phospho-EGFR signal to the total EGFR signal to determine the IC50 for inhibition of phosphorylation.
Cell Viability and Proliferation Assay
This protocol details a method to evaluate the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
NSCLC cell lines (e.g., NCI-H1975, HCC827)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Cell viability reagent (e.g., WST-1, MTT, or CellTiter-Glo)
-
96-well plates
Procedure:
-
Seed cells at an optimal density in 96-well plates and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound for 72 hours. Include a DMSO vehicle control.
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions. For WST-1, this typically involves a 2-3 hour incubation.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the data to determine the IC50 value.
In Vivo Xenograft Tumor Growth Inhibition Study
This protocol provides a representative method for assessing the in vivo efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NOD-SCID)
-
NSCLC cells harboring EGFR mutations (e.g., NCI-H1975)
-
Matrigel
-
This compound formulation for oral administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant a mixture of NSCLC cells and Matrigel into the flanks of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally once daily at specified doses (e.g., 12.5-500 mg/kg) for a defined period (e.g., 14 days or longer).[6] The control group receives the vehicle.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for target engagement).
-
Plot the tumor growth curves for each group to evaluate the anti-tumor efficacy of this compound.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key aspects of EGFR signaling and the experimental workflow for evaluating this compound.
EGFR Signaling Pathway and Inhibition by Avitinib
Caption: EGFR signaling cascade and the inhibitory mechanism of this compound.
Experimental Workflow for Evaluating Avitinib's Efficacy
Caption: A typical experimental workflow for the preclinical evaluation of this compound.
Logical Relationship of Avitinib's Selectivity
Caption: Logical diagram illustrating the selective inhibition of mutant EGFR by Avitinib.
References
- 1. avitinib - My Cancer Genome [mycancergenome.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Avitinib (Abivertinib, AC0010) | EGFR inhibitor | Probechem Biochemicals [probechem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
initial clinical trial data for Avitinib maleate
An In-depth Technical Guide to the Initial Clinical Trial Data of Avitinib Maleate (AC0010)
Introduction
This compound (also known as Abivertinib or AC0010) is an orally available, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is designed to selectively and irreversibly inhibit mutant forms of EGFR, including the initial activating mutations (e.g., L858R, exon 19 deletions) and the key resistance mutation, T790M, which often emerges after treatment with first-generation EGFR TKIs.[2][3] By sparing wild-type EGFR, Avitinib aims to provide a better safety profile compared to less selective inhibitors.[3] This guide summarizes the initial preclinical and clinical data, experimental protocols, and mechanism of action for researchers, scientists, and drug development professionals.
Mechanism of Action
Avitinib functions as a mutation-selective, irreversible EGFR inhibitor.[4] It forms a covalent bond with the cysteine residue at position 797 (Cys797) within the ATP-binding pocket of the EGFR kinase domain.[3] This action potently inhibits the phosphorylation of EGFR and its downstream signaling pathways, including the Akt and ERK1/2 pathways, which are critical for cancer cell proliferation and survival.[5][6] Preclinical studies have demonstrated its high potency against EGFR with both activating and T790M resistance mutations, while showing significantly less activity against wild-type EGFR, thereby minimizing off-target effects.[3][5]
EGFR Signaling Pathway and Avitinib Inhibition
The diagram below illustrates the EGFR signaling cascade in non-small cell lung cancer (NSCLC) and the mechanism of Avitinib's intervention.
Data Presentation
Table 1: Preclinical Inhibitory Activity of Avitinib
This table summarizes the half-maximal inhibitory concentrations (IC50) from in vitro assays, demonstrating Avitinib's selectivity for mutant EGFR over wild-type (WT).
| Target | IC50 (nM) | Selectivity vs. WT EGFR | Reference |
| EGFR L858R/T790M (Enzymatic) | 0.18 | ~43-fold | [5] |
| EGFR L858R (Enzymatic) | 0.18 | ~43-fold | [6] |
| EGFR T790M (Enzymatic) | 0.18 | ~43-fold | [6] |
| Wild-Type EGFR (Enzymatic) | 7.68 | - | [5][6] |
| Mutant EGFR Phosphorylation (NCI-H1975 Cells) | 7.3 | ~115-fold | [5][6] |
| Mutant EGFR Phosphorylation (NIH/3T3_TC32T8 Cells) | 2.8 | ~298-fold | [5][6] |
Table 2: Summary of Phase I Clinical Trial Efficacy (First-in-Human)
Data from the initial dose-escalation study in patients with advanced NSCLC who acquired resistance to a first-generation EGFR TKI.[4]
| Parameter | Value | Patient Population / Dose |
| Overall Response Rate (ORR) | 36.5% | All evaluated doses, including T790M-negative patients |
| Overall Response Rate (ORR) | 50.0% | Daily doses of ≥350 mg |
| Median Progression-Free Survival (PFS) | 14.0 to 35.6 weeks | Across daily doses from 350 mg to 600 mg |
| Recommended Phase II Dose (RP2D) | 300 mg twice daily | Based on pharmacokinetics, safety, and efficacy |
Table 3: Summary of Phase II Clinical Trial Efficacy (Multicenter Study)
Data from the Phase II portion of a multicenter study in 209 response-evaluable Chinese patients with EGFR T790M+ NSCLC, treated at the RP2D.[7]
| Parameter | Value | 95% Confidence Interval (CI) |
| Confirmed Objective Response Rate (ORR) | 52.2% | 45.2 – 59.1% |
| Disease Control Rate (DCR) | 88.0% | 82.9 – 92.1% |
| Median Duration of Response (DoR) | 8.5 months | 6.1 – 9.2 months |
| Median Progression-Free Survival (PFS) | 7.5 months | 6.0 – 8.8 months |
Table 4: Common Treatment-Emergent Adverse Events (Phase I)
Summary of the most common adverse events (AEs) of any grade and Grade ≥3 AEs from the first-in-human study (n=52).[4]
| Adverse Event | Any Grade Frequency | Grade ≥3 Frequency |
| Diarrhea | 75% | Not Specified |
| Skin Rash | 48% | 4% |
| Alanine Transaminase (ALT) Increased | 44% | 12% |
Experimental Protocols
First-in-Human Phase I Study Protocol
-
Study Design: A first-in-human, dose-escalation study using a modified three-plus-three design to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D).[4]
-
Patient Population: Patients with advanced or recurrent NSCLC who had acquired resistance to a first-generation EGFR TKI. The dose-expansion phase specifically enrolled patients with the EGFR T790M mutation.[4]
-
Treatment Regimen: Patients received escalating daily doses of Avitinib (AC0010) ranging from 50 mg to 600 mg, administered orally in 28-day cycles.[4]
-
Primary Endpoints: To determine MTD, RP2D, safety, and pharmacokinetics.[4]
-
Secondary Endpoints: To assess the antitumor activity of Avitinib.[4]
-
Assessments: Tumor responses were evaluated every 6 weeks. Safety was monitored through adverse events, vital signs, and laboratory tests.[8] Plasma cell-free DNA was sequenced before and after treatment to analyze T790M allele frequency and identify potential resistance mechanisms.[4]
Phase I/II Multicenter Study Protocol
-
Study Design: A single-arm, multicenter, open-label clinical trial with a Phase I dose-escalation component followed by a Phase II expansion component.[7][8]
-
Patient Population (Phase II): Adult Chinese patients with EGFR T790M-positive NSCLC whose disease had progressed after prior treatment with an EGFR inhibitor.[7]
-
Treatment Regimen (Phase II): Patients received the RP2D of Avitinib at 300 mg twice daily, administered orally in continuous 21-day cycles.[7]
-
Primary Endpoints:
-
Secondary Endpoints: Duration of Response (DoR), Progression-Free Survival (PFS), Disease Control Rate (DCR), and Overall Survival (OS).[8]
-
Assessments: Efficacy was evaluated based on ORR, DOR, PFS, DCR, and OS. Safety was assessed by monitoring adverse events, vital signs, and clinical laboratory parameters.[8]
Clinical Trial Workflow
The diagram below outlines the typical workflow for the initial Phase I/II clinical trials of Avitinib.
References
- 1. avitinib - My Cancer Genome [mycancergenome.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Parallel phase 1 clinical trials in the US and in China: accelerating the test of avitinib in lung cancer as a novel inhibitor selectively targeting mutated EGFR and overcoming T790M-induced resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First-in-Human Phase I Study of AC0010, a Mutant-Selective EGFR Inhibitor in Non-Small Cell Lung Cancer: Safety, Efficacy, and Potential Mechanism of Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Novel Third-generation EGFR Tyrosine Kinase Inhibitor Abivertinib for EGFR T790M-mutant Non-Small Cell Lung Cancer: a Multicenter Phase I/II Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Avitinib Maleate In Vitro Assay Protocols: A Comprehensive Guide for Researchers
FOR RESEARCH USE ONLY
Introduction
Avitinib maleate, also known as Abivertinib maleate, is a third-generation, irreversible, and orally active epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It has demonstrated significant promise in the treatment of non-small cell lung cancer (NSCLC), particularly in patients who have developed resistance to first-generation EGFR TKIs.[1] this compound selectively targets both the common activating EGFR mutations (such as L858R and exon 19 deletions) and the T790M resistance mutation.[1][2] Furthermore, this compound has been shown to inhibit Bruton's tyrosine kinase (BTK), suggesting its potential therapeutic application in B-cell malignancies.[2] This document provides detailed application notes and protocols for the in vitro evaluation of this compound, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound covalently binds to the kinase domain of EGFR, inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.[1][3] Its high affinity for mutant forms of EGFR, including the T790M variant, allows it to overcome resistance mechanisms that limit the efficacy of earlier-generation TKIs.[1]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified against various kinases and cancer cell lines. The following tables summarize key IC50 values, providing a benchmark for its potency and selectivity.
Table 1: this compound Kinase Inhibitory Activity
| Target Kinase | IC50 (nM) |
| EGFR L858R | 0.18[2] |
| EGFR T790M | 0.18[2] |
| EGFR (Wild-Type) | 7.68[2] |
Table 2: this compound Cellular Activity
| Cell Line | Cancer Type | Relevant Mutations | IC50 (nM) |
| NCI-H1975 | NSCLC | L858R, T790M | 7.3[4] |
| NIH/3T3_TC32T8 | Engineered | T790M | 2.8[4] |
| A549 | NSCLC | EGFR Wild-Type | - |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its in vitro characterization.
Figure 1: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Figure 2: Simplified BTK signaling pathway and the inhibitory action of this compound.
Figure 3: General experimental workflow for the in vitro profiling of this compound.
Experimental Protocols
EGFR Kinase Activity Assay (Luminescent)
This protocol is adapted from commercially available ADP-Glo™ kinase assay kits and is designed to measure the enzymatic activity of EGFR and the inhibitory potential of this compound.
Materials:
-
Purified recombinant EGFR enzyme (wild-type and mutant forms)
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega or similar)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the kinase assay buffer. A typical starting concentration range for IC50 determination would be 0.01 nM to 1000 nM. Include a vehicle control (e.g., DMSO).
-
Reaction Setup:
-
Add 5 µL of the diluted this compound or vehicle control to the wells of the microplate.
-
Add 10 µL of a master mix containing the EGFR enzyme and substrate to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to all wells. The final reaction volume is 25 µL.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Generation:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Detection: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data with the vehicle control representing 100% kinase activity.
-
Plot the percentage of kinase inhibition versus the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT/MTS)
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.
Materials:
-
NSCLC cell lines (e.g., NCI-H1975 for mutant EGFR, A549 for wild-type EGFR)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (e.g., DMSO for MTT)
-
96-well clear flat-bottom microplates
-
Microplate reader (absorbance)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete culture medium. Optimal seeding density should be determined for each cell line to ensure exponential growth throughout the assay.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT/MTS Addition and Incubation:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
For MTT: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
For MTS: No solubilization step is required.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Western Blot Analysis of EGFR Signaling
This protocol is for the detection of phosphorylated EGFR (p-EGFR) and downstream signaling proteins (e.g., p-Akt, p-ERK) in cells treated with this compound.
Materials:
-
NSCLC cell lines (e.g., NCI-H1975)
-
This compound
-
EGF (Epidermal Growth Factor)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-EGFR (Tyr1068), anti-EGFR, anti-p-Akt (Ser473), anti-Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed NCI-H1975 cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours to reduce basal EGFR phosphorylation.
-
Treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with 100 ng/mL EGF for 15 minutes at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.
-
Load 20-30 µg of total protein per lane onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions: p-EGFR (1:1000), total EGFR (1:1000), p-Akt (1:1000), total Akt (1:1000), β-actin (1:5000).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane extensively with TBST.
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the levels of phosphorylated proteins to their respective total protein levels and to the loading control (β-actin).
-
Compare the levels of protein phosphorylation in this compound-treated cells to the EGF-stimulated control to assess the inhibitory effect.
-
References
Preparing Avitinib Maleate Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avitinib maleate, also known as Abivertinib maleate, is a third-generation, irreversible, and orally active epidermal growth factor receptor (EGFR) inhibitor.[1][2][3] It is highly selective for EGFR mutants, including the T790M resistance mutation, making it a critical tool in non-small cell lung cancer research and drug development.[4] Accurate and consistent preparation of this compound stock solutions is paramount for obtaining reliable and reproducible results in cell-based assays. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for in vitro research applications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.
| Property | Value | Source |
| Molecular Weight | 603.60 g/mol | [1][2][5][6] |
| Appearance | Solid powder | [5] |
| Solubility in DMSO | ≥ 100 mg/mL (165.67 mM) | [1][3][6] |
| Solubility in Water | Insoluble | [1][6] |
| Solubility in Ethanol | Insoluble | [6] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene centrifuge tubes (e.g., 1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Pre-weighing Preparation: Before handling the compound, ensure a clean and dry workspace. Allow the this compound vial to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing this compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.036 mg of this compound.
-
Dissolution in DMSO: Add the appropriate volume of high-purity DMSO to the tube containing the weighed this compound. To continue the example, add 1 mL of DMSO to the 6.036 mg of powder.
-
Complete Solubilization: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary, but avoid excessive heat. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile polypropylene microcentrifuge tubes.[3]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][3] Ensure the tubes are tightly sealed to prevent solvent evaporation and contamination.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway of this compound and the experimental workflow for preparing stock solutions.
Caption: this compound inhibits mutant EGFR phosphorylation.
Caption: Workflow for preparing this compound stock solutions.
Recommendations for Use in Cell Culture
-
Final DMSO Concentration: When diluting the stock solution into cell culture media, ensure the final concentration of DMSO is kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.
-
Working Concentrations: The effective concentration of this compound can vary significantly between different cell lines and assays. It is recommended to perform a dose-response curve to determine the optimal working concentration for your specific experimental setup.
-
Stability in Media: Once diluted in aqueous cell culture media, it is advisable to use the solution promptly as the stability of the compound may be limited.
By adhering to these guidelines, researchers can ensure the integrity and consistency of their this compound stock solutions, leading to more reliable and reproducible experimental outcomes.
References
Application Notes and Protocols for Avitinib Maleate in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avitinib maleate, also known as AC0010 or Abivertinib, is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3][4] It has demonstrated significant promise in preclinical and clinical settings for the treatment of non-small cell lung cancer (NSCLC), particularly in tumors harboring EGFR mutations, including the T790M resistance mutation that can arise after treatment with first-generation EGFR TKIs.[3][5] this compound covalently binds to the cysteine 797 residue in the ATP-binding pocket of EGFR, leading to the inhibition of downstream signaling pathways that drive tumor growth and proliferation.[4] This document provides detailed application notes and protocols for determining the optimal dosage of this compound in in vivo mouse models, based on available preclinical data.
Mechanism of Action
This compound selectively targets mutant forms of EGFR, including the L858R and exon 19 deletion activating mutations, as well as the T790M resistance mutation.[3] By irreversibly inhibiting EGFR, Avitinib blocks the phosphorylation of downstream signaling molecules, primarily through the PI3K/Akt and RAS/RAF/MEK/ERK pathways.[1][2] This disruption of key signaling cascades leads to the inhibition of cancer cell proliferation and survival.[2]
Data Presentation
Table 1: In Vivo Efficacy of this compound in Xenograft Mouse Models
| Dosage (mg/kg/day, oral) | Mouse Model | Cell Line | Treatment Duration | Key Findings | Reference |
| 12.5 | Nu/Nu nude mice | NCI-H1975 (EGFR L858R/T790M) | 14 days | Inhibited EGFR-mutant tumor growth | [1] |
| 50 | Nu/Nu nude mice | NCI-H1975 (EGFR L858R/T790M) | 14 days | Inhibited EGFR-mutant tumor growth | [1] |
| 500 | Nu/Nu nude mice | NCI-H1975 (EGFR L858R/T790M) | 14 days | Inhibited EGFR-mutant tumor growth | [1] |
| 500 | Xenograft model | EGFR active and T790M mutations | >143 days | Complete tumor remission with no weight loss | [2] |
Table 2: Pharmacokinetic Properties of this compound (AC0010) in Mice
| Parameter | Dosage | Value | Animal Model | Reference |
| Bioavailability | 12.5 - 200 mg/kg (oral) | 15.9 - 41.4% | N/A | [2] |
| Tmax (Time to maximum concentration) | 12.5 - 200 mg/kg (oral) | 1 - 2 hours | N/A | [2] |
| Elimination half-life (t1/2) | 10 mg/kg (intravenous) | ~1.73 hours | NCI-H1975 xenograft | [2] |
Experimental Protocols
Protocol 1: Evaluation of In Vivo Antitumor Efficacy of this compound in a Subcutaneous Xenograft Mouse Model
1. Cell Culture and Preparation:
-
Culture human NSCLC cells harboring relevant EGFR mutations (e.g., NCI-H1975 for L858R/T790M) in appropriate media and conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or a mixture of medium and Matrigel at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL.
2. Animal Handling and Tumor Implantation:
-
Use immunocompromised mice (e.g., Nu/Nu nude mice, 6-8 weeks old).
-
Acclimatize animals for at least one week before the experiment.
-
Subcutaneously inject the cell suspension (100 µL) into the right flank of each mouse.
-
Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
3. Treatment with this compound:
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups (n=8-10 mice per group).
-
Prepare this compound formulation for oral gavage. A common vehicle is 0.5% carboxymethylcellulose (CMC) in sterile water.
-
Administer this compound orally once daily at the desired dosages (e.g., 12.5, 50, 200, 500 mg/kg). The control group should receive the vehicle only.
-
Monitor animal body weight and general health daily.
4. Efficacy Assessment:
-
Measure tumor volume 2-3 times per week.
-
At the end of the study (e.g., 14-21 days or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and process for further analysis (e.g., histology, Western blotting).
-
Calculate the tumor growth inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Protocol 2: Western Blot Analysis of Downstream Signaling Pathways
1. Sample Preparation:
-
Homogenize excised tumor tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates and collect the supernatant.
-
Determine protein concentration using a BCA protein assay.
2. SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), total Akt, phosphorylated Akt (p-Akt), total ERK1/2, and phosphorylated ERK1/2 (p-ERK1/2). Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Mandatory Visualization
Caption: this compound signaling pathway.
Caption: In vivo efficacy experimental workflow.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. avitinib - My Cancer Genome [mycancergenome.org]
- 5. AC0010, an Irreversible EGFR Inhibitor Selectively Targeting Mutated EGFR and Overcoming T790M-Induced Resistance in Animal Models and Lung Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Avitinib Maleate in Xenograft Models of Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avitinib maleate, also known as Abivertinib or AC0010, is a third-generation, irreversible, and orally active epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It has demonstrated significant potential in the treatment of non-small cell lung cancer (NSCLC), particularly in cases with acquired resistance to first-generation EGFR TKIs.[2] this compound selectively targets both common activating EGFR mutations (such as L858R and exon 19 deletions) and the T790M resistance mutation, while showing significantly less activity against wild-type EGFR.[1][2] This selectivity suggests a potentially favorable safety profile compared to less selective EGFR inhibitors.[3]
These application notes provide a comprehensive overview of the use of this compound in preclinical xenograft models of lung cancer, including in vitro and in vivo efficacy data, pharmacokinetic parameters, and detailed experimental protocols.
Data Presentation
In Vitro Efficacy of this compound
| Target | Cell Line | IC50 (nM) | Fold Selectivity vs. WT EGFR | Reference |
| EGFR L858R | - | 0.18 | ~43 | [1] |
| EGFR T790M | - | 0.18 | ~43 | [1] |
| Wild-Type EGFR | - | 7.68 | 1 | [1] |
| Mutant EGFR Phosphorylation | NCI-H1975 (L858R/T790M) | 7.3 | ~115 | [1] |
| Mutant EGFR Phosphorylation | NIH/3T3_TC32T8 | 2.8 | ~298 | [1] |
| Wild-Type EGFR Phosphorylation | A431 | - | 1 | [1] |
In Vivo Efficacy of this compound in a NCI-H1975 Xenograft Model
| Treatment Group | Dosage and Administration | Outcome | Reference |
| This compound | 500 mg/kg, oral, once daily | Complete tumor remission for over 143 days with no observed weight loss. | [1] |
| This compound | 12.5 - 500 mg/kg, oral, once daily for 14 days | Inhibited EGFR-mutant tumor growth. | [1] |
| Vehicle Control | - | Progressive tumor growth. | [1] |
Pharmacokinetic Parameters of Avitinib (AC0010) in NCI-H1975 Xenograft Models
| Administration Route | Dose (mg/kg) | Tmax (hours) | Bioavailability (%) | Total Body Clearance (L/h/kg) | Volume of Distribution (L/kg) | Elimination Half-life (t1/2) (hours) | Reference |
| Intravenous | 10 | - | - | 5.91 | 14.76 | 1.73 | [4] |
| Oral | 12.5 | 1 - 2 | 15.9 - 41.4 | - | - | - | [4] |
| Oral | 50 | 1 - 2 | 15.9 - 41.4 | - | - | - | [4] |
| Oral | 200 | 1 - 2 | 15.9 - 41.4 | - | - | - | [4] |
Signaling Pathway and Experimental Workflow
Experimental Protocols
Cell Line and Culture Conditions
-
Cell Line: NCI-H1975 (human non-small cell lung cancer)
-
Source: ATCC (CRL-5908™)
-
Genetic Profile: EGFR L858R and T790M mutations.
-
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2. Passage cells every 2-3 days to maintain exponential growth.
Animal Model
-
Species: Athymic Nude Mice (e.g., BALB/c nude or Nu/Nu)
-
Age: 6-8 weeks
-
Housing: Maintained in a pathogen-free environment with sterile food, water, and bedding. All animal procedures should be performed in accordance with institutional and national guidelines for the ethical treatment of animals.
Subcutaneous Xenograft Establishment
-
Cell Preparation:
-
Harvest NCI-H1975 cells during the exponential growth phase using trypsin-EDTA.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
-
Implantation:
-
Anesthetize the mice according to approved institutional protocols.
-
Inject 0.1 mL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Monitor the body weight of the mice as an indicator of general health.
-
Drug Preparation and Administration
-
This compound Formulation:
-
For oral gavage, this compound can be formulated in a vehicle such as a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The formulation should be prepared fresh daily.
-
-
Dosing and Administration:
-
Randomize mice into treatment and control groups when the average tumor volume reaches approximately 100-200 mm³.
-
Administer this compound or the vehicle control orally once daily via gavage.
-
The volume of administration should be based on the individual mouse's body weight (e.g., 10 mL/kg).
-
Efficacy Evaluation and Endpoint
-
Data Collection:
-
Continue to measure tumor volume and body weight regularly throughout the study.
-
-
Endpoint Criteria:
-
The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if signs of excessive toxicity (e.g., >20% body weight loss, ulceration of tumors) are observed.
-
At the endpoint, euthanize the mice according to approved institutional protocols.
-
-
Tumor Analysis (Optional):
-
Excise tumors, weigh them, and process them for further analysis, such as histopathology, immunohistochemistry, or Western blotting to assess target engagement (e.g., phosphorylation status of EGFR and downstream signaling proteins like Akt and ERK).
-
Pharmacokinetic Studies
-
Sample Collection:
-
Administer a single dose of this compound (intravenously or orally) to tumor-bearing mice.
-
Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
-
Plasma Preparation and Analysis:
-
Process blood samples to obtain plasma.
-
Analyze the concentration of this compound in the plasma using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using appropriate software.
-
Disclaimer: These protocols are intended as a guide. Researchers should optimize the procedures based on their specific experimental goals and institutional guidelines. All animal experiments must be conducted under an approved animal care and use protocol.
References
Application Notes and Protocols: Western Blot Analysis of Avitinib Maleate Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the effects of Avitinib maleate, a third-generation epidermal growth factor receptor (EGFR) inhibitor, on cancer cells. This document outlines the mechanism of action of this compound, protocols for cell treatment and Western blot analysis, and expected outcomes based on preclinical data.
Introduction to this compound
This compound (also known as Abivertinib or AC0010) is a potent and irreversible inhibitor of EGFR, specifically targeting activating mutations such as L858R and the T790M resistance mutation, while showing significantly less activity against wild-type EGFR.[1][2][3] This selectivity makes it a valuable therapeutic agent for non-small cell lung cancer (NSCLC) patients who have developed resistance to first and second-generation EGFR inhibitors.[4][5][6] this compound also exhibits inhibitory effects on Bruton's tyrosine kinase (BTK).[1][7]
The primary mechanism of action involves the covalent binding of Avitinib to the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain, leading to the inhibition of its downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.[5][6] Western blot analysis is a crucial technique to elucidate and confirm the inhibitory effects of this compound on these signaling cascades.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound on EGFR phosphorylation in various cell lines, as determined by Western blot analysis.
| Cell Line | EGFR Mutation Status | Target | IC50 (nM) | Reference |
| NCI-H1975 | L858R / T790M | EGFR Phosphorylation | 7.3 | [1] |
| NIH/3T3_TC32T8 | Mutant EGFR | EGFR Phosphorylation | 2.8 | [1] |
| A431 | Wild-Type EGFR | EGFR Phosphorylation | ~839.5* | [1] |
| NCI-H1975 | L858R / T790M | EGFR-Tyr1068 Phospho. | Potent Inhibition | [2] |
| HCC827 | Exon 19 Deletion | Akt and ERK1/2 Phospho. | Inhibition Observed | [1][2] |
*Calculated based on the reported 115-fold higher sensitivity in NCI-H1975 cells compared to A431 cells.
Signaling Pathway and Experimental Workflow
To visualize the mechanism and experimental procedure, the following diagrams are provided.
Experimental Protocols
This section provides a detailed protocol for performing Western blot analysis to assess the impact of this compound on EGFR signaling.
1. Cell Culture and Treatment
-
Cell Lines: Use relevant cancer cell lines, such as NCI-H1975 (EGFR L858R/T790M) and HCC827 (EGFR exon 19 deletion) for mutant EGFR analysis, and A431 (wild-type EGFR) as a control for selectivity.[1]
-
Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640 for NCI-H1975 and HCC827, DMEM for A431) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in 6-well plates or 10 cm dishes to achieve 70-80% confluency at the time of treatment.
-
Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Dilute the stock solution in culture media to achieve the desired final concentrations (e.g., a range from 0.1 nM to 2 µM).[1]
-
Include a vehicle control group treated with the same concentration of DMSO.
-
Incubate the cells with this compound or vehicle for a specified duration (e.g., 2 hours for phosphorylation studies).[1][7]
-
2. Preparation of Cell Lysates
-
Washing: After treatment, aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[8]
-
Lysis:
-
Add ice-cold RIPA lysis buffer (or a similar buffer such as NP40 Cell Lysis Buffer) supplemented with protease and phosphatase inhibitors to each well or dish.[8][9]
-
Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.[8]
-
Incubate on ice for 30 minutes, vortexing occasionally.[8]
-
-
Centrifugation: Centrifuge the lysates at 12,000-16,000 x g for 15-20 minutes at 4°C to pellet cell debris.[8][9]
-
Supernatant Collection: Carefully collect the supernatant containing the total protein and transfer it to a new tube.[8]
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit or a similar method, following the manufacturer's instructions. This ensures equal protein loading for each sample.
4. SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[10][11]
-
Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel (e.g., 4-12% Bis-Tris gel).[9] Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[9]
5. Immunodetection
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[11][12]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
Phospho-EGFR (Tyr1068)
-
Total EGFR
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
A loading control such as β-actin or GAPDH
-
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.[8][11]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[8]
-
Final Washes: Wash the membrane again three times with TBST for 5-10 minutes each.[8]
6. Detection and Analysis
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to autoradiographic film.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphoprotein bands to the corresponding total protein bands and/or the loading control.
Expected Results
Treatment of sensitive cell lines (e.g., NCI-H1975, HCC827) with this compound is expected to show a dose-dependent decrease in the phosphorylation of EGFR, Akt, and ERK1/2, with minimal effect on the total protein levels of these kinases.[1][2] In contrast, cells expressing wild-type EGFR (e.g., A431) should exhibit a significantly weaker response to this compound, demonstrating the drug's selectivity for mutant EGFR.[1]
Conclusion
Western blot analysis is an indispensable tool for characterizing the molecular effects of this compound. The protocols and data presented here provide a robust framework for researchers to investigate the inhibition of the EGFR signaling pathway and to evaluate the potency and selectivity of this targeted therapeutic agent in relevant cancer cell models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Parallel phase 1 clinical trials in the US and in China: accelerating the test of avitinib in lung cancer as a novel inhibitor selectively targeting mutated EGFR and overcoming T790M-induced resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Parallel phase 1 clinical trials in the US and in China: accelerating the test of avitinib in lung cancer as a novel inhibitor selectively targeting mutated EGFR and overcoming T790M-induced resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. origene.com [origene.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. Western blot protocol | Abcam [abcam.com]
Application Notes and Protocols for Cell Viability Assays with Avitinib Maleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avitinib maleate is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3][4] It has demonstrated significant efficacy against non-small cell lung cancer (NSCLC) harboring both EGFR-sensitizing mutations (such as L858R and exon 19 deletions) and the T790M resistance mutation.[3][5] this compound exerts its therapeutic effect by binding to the kinase domain of EGFR, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival, primarily the PI3K/AKT and MAPK/ERK pathways.[6]
These application notes provide detailed protocols for assessing the in vitro efficacy of this compound using common cell viability assays: MTT, MTS, and CellTiter-Glo®. The accompanying data and visualizations are intended to guide researchers in designing and executing robust experiments to evaluate the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.
Mechanism of Action of this compound
This compound selectively and irreversibly inhibits the kinase activity of mutant EGFR.[6] In cancer cells with activating EGFR mutations, the receptor is constitutively active, leading to uncontrolled cell growth and proliferation. By blocking the ATP-binding site of the EGFR kinase domain, this compound prevents autophosphorylation and the subsequent activation of downstream signaling cascades.[2] This disruption of key survival pathways ultimately leads to cell cycle arrest and apoptosis.
Quantitative Data Summary: IC50 Values of this compound
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of this compound against various EGFR genotypes.
| Cell Line | EGFR Genotype | IC50 (nM) | Assay Type |
| NCI-H1975 | L858R/T790M | 7.3 | Phosphorylation Assay |
| NIH/3T3_TC32T8 | Unknown | 2.8 | Phosphorylation Assay |
| Ba/F3 | L858R | 0.18 | Not Specified |
| Ba/F3 | T790M | 0.18 | Not Specified |
| Ba/F3 | Wild-Type | 7.68 | Not Specified |
Note: IC50 values can vary depending on the specific experimental conditions, including cell seeding density, incubation time, and the specific assay method used.[4][6]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the EGFR signaling pathway and a general experimental workflow for assessing cell viability with this compound.
Detailed Experimental Protocols
The following are detailed protocols for three common cell viability assays adapted for use with this compound. It is recommended to optimize parameters such as cell seeding density and incubation times for each specific cell line.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Cancer cell line of interest (e.g., NCI-H1975)
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested starting range is 0.1 nM to 10 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 48-72 hours at 37°C.[2]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to fully dissolve the formazan crystals.[2]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.[2]
-
Protocol 2: MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay
This is a second-generation colorimetric assay where the formazan product is soluble in the culture medium, simplifying the procedure.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium (phenol red-free recommended)[8]
-
96-well clear flat-bottom plates
-
MTS reagent (combined with an electron coupling reagent like PES)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT Assay protocol.
-
-
MTS Addition and Incubation:
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.[9]
-
-
Data Analysis:
-
Follow step 6 from the MTT Assay protocol.
-
Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP, an indicator of metabolically active cells, providing a highly sensitive measure of cell viability.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well opaque-walled plates (to prevent luminescence signal crossover)
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT Assay protocol, using opaque-walled plates.
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[10][11]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[11]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[10][11]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10][11]
-
-
Luminescence Measurement:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
References
- 1. cdn-links.lww.com [cdn-links.lww.com]
- 2. benchchem.com [benchchem.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
- 5. rsc.org [rsc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. broadpharm.com [broadpharm.com]
- 10. OUH - Protocols [ous-research.no]
- 11. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
Application Notes and Protocols: Avitinib Maleate for BTK Inhibition in Lymphoma Cell Lines
For Research Use Only.
Introduction
Avitinib maleate, also known as Abivertinib or AC0010, is a third-generation, irreversible tyrosine kinase inhibitor (TKI).[1][2][3] While initially developed as a selective inhibitor of the epidermal growth factor receptor (EGFR), particularly for non-small cell lung cancer (NSCLC) with the T790M resistance mutation, Avitinib has also demonstrated potent inhibitory activity against Bruton's tyrosine kinase (BTK).[1][2][4] This dual activity makes it a subject of significant interest for the treatment of B-cell malignancies, such as mantle cell lymphoma (MCL), where BTK is a critical component of the B-cell receptor (BCR) signaling pathway that drives cell proliferation and survival.[5][6][7][8] In lymphoma cell lines, Avitinib has been shown to inhibit BTK phosphorylation, leading to the induction of apoptosis.[1][2]
These application notes provide an overview of the mechanism of action of this compound in lymphoma cell lines and detailed protocols for key in vitro experiments to evaluate its efficacy.
Mechanism of Action
In B-cell lymphomas, the BCR signaling pathway is often constitutively active, promoting cell proliferation and survival. BTK is a key kinase in this pathway. Upon BCR activation, BTK is phosphorylated and subsequently activates downstream signaling cascades, including the Phospholipase C gamma 2 (PLCγ2), Protein Kinase C beta (PKCβ), and the canonical Nuclear Factor-kappa B (NF-κB) pathways.
This compound covalently binds to the cysteine residue in the active site of BTK, leading to its irreversible inhibition.[9] This blocks the autophosphorylation of BTK at Tyr223 and prevents the subsequent phosphorylation and activation of downstream effectors. In mantle cell lymphoma (MCL) cell lines, treatment with Avitinib (AC0010) has been shown to decrease the phosphorylation of BTK (Tyr223), PLCγ2 (Tyr1217), IκB kinase (IKK) α/β (Ser176/180), and the p65 subunit of NF-κB (Ser536). This disruption of the BCR-BTK-NF-κB signaling axis ultimately leads to cell cycle arrest and apoptosis.
Signaling Pathway Diagram
Caption: this compound inhibits BTK autophosphorylation, blocking the downstream NF-κB pathway.
Quantitative Data
Cell Viability (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in representative mantle cell lymphoma cell lines after 72 hours of treatment.
| Cell Line | Histological Subtype | IC50 (nM) [72h] |
| Jeko-1 | Mantle Cell Lymphoma | [Data not available in cited sources] |
| JVM-2 | Mantle Cell Lymphoma | [Data not available in cited sources] |
[Note: While studies confirm the cytotoxic effects of Avitinib on these cell lines, specific IC50 values from peer-reviewed publications are not currently available. Researchers should determine these values empirically.]
Apoptosis Induction
Treatment with this compound leads to programmed cell death (apoptosis) in lymphoma cell lines. The table below shows the percentage of apoptotic cells in mantle cell lymphoma cell lines after 48 hours of treatment with this compound at a concentration of 100 nM.
| Cell Line | Treatment (48h) | % Apoptotic Cells (Annexin V+) |
| Jeko-1 | Control (DMSO) | [Data not available in cited sources] |
| This compound (100 nM) | [Data not available in cited sources] | |
| JVM-2 | Control (DMSO) | [Data not available in cited sources] |
| This compound (100 nM) | [Data not available in cited sources] |
[Note: The induction of apoptosis by Avitinib in these cell lines has been confirmed. The quantitative data presented here are illustrative and should be determined experimentally.]
Experimental Protocols
Experimental Workflow Diagram
Caption: Workflow for evaluating this compound's effect on lymphoma cell lines.
Cell Viability Assay (MTT/MTS Assay)
This protocol is for determining the IC50 value of this compound.
Materials:
-
Lymphoma cell lines (e.g., Jeko-1, JVM-2)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Seed lymphoma cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
For MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
For MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic cells.
Materials:
-
Lymphoma cell lines
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed lymphoma cells in 6-well plates at a density of 5 x 10^5 cells/well in 2 mL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treat the cells with the desired concentrations of this compound (e.g., 100 nM) or DMSO for 48 hours.
-
Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis for BTK Pathway Inhibition
This protocol is for assessing the phosphorylation status of BTK and downstream proteins.
Materials:
-
Lymphoma cell lines
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-BTK (Tyr223), anti-BTK, anti-p-PLCγ2 (Tyr1217), anti-PLCγ2, anti-p-IKKα/β (Ser176/180), anti-IKKβ, anti-p-p65 (Ser536), anti-p65, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed lymphoma cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol for the desired time (e.g., 24 hours).
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatants.
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH).
Conclusion
This compound is a potent inhibitor of BTK in lymphoma cell lines, effectively disrupting the BCR signaling pathway and inducing apoptosis. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in various lymphoma subtypes. Further investigation is warranted to fully characterize its therapeutic potential in B-cell malignancies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Pan-SRC kinase inhibition blocks B-cell receptor oncogenic signaling in non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of the Bruton Tyrosine Kinase Pathway in B-Cell Lymphoproliferative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apatinib enhances chemosensitivity of ABT‐199 in diffuse large B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: A Validated UPLC-MS/MS Method for the Quantification of Avitinib Maleate in Human Plasma
Abstract
This application note describes a sensitive and robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of Avitinib maleate in human plasma. Avitinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that potently and selectively targets EGFR mutations, including the T790M resistance mutation, in non-small cell lung cancer (NSCLC).[1][2][3] The method presented herein utilizes a simple protein precipitation extraction procedure and offers high sensitivity, specificity, and a short analysis time, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Avitinib (also known as AC0010) is an orally administered, irreversible EGFR inhibitor designed to treat NSCLC in patients with specific EGFR mutations.[2] It has demonstrated efficacy against both the common activating mutations (L858R and exon 19 deletions) and the T790M resistance mutation that often limits the effectiveness of earlier generation TKIs.[1] Monitoring the plasma concentration of Avitinib is crucial for optimizing dosage regimens, assessing patient adherence, and understanding its pharmacokinetic profile. This document provides a detailed protocol for the quantification of Avitinib in human plasma using UPLC-MS/MS.
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled Avitinib or another suitable TKI)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank)
Equipment
-
UPLC System (e.g., Waters ACQUITY UPLC I-Class)
-
Tandem Mass Spectrometer (e.g., SCIEX TRIPLE QUAD™ 5500 or Waters Xevo TQ-S)
-
Analytical column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm)
-
Centrifuge
-
Vortex mixer
Sample Preparation
A protein precipitation method is employed for the extraction of Avitinib from human plasma.
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma, add 20 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial.
-
Inject an appropriate volume (e.g., 3-10 µL) into the UPLC-MS/MS system.
UPLC Conditions
The chromatographic separation is performed using a reversed-phase C18 column with a gradient elution.
| Parameter | Value |
| Column | Waters ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid and 5 mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 - 0.4 mL/min |
| Column Temperature | 40 - 50 °C |
| Injection Volume | 3 - 10 µL |
| Gradient Program | A linear gradient tailored to achieve optimal separation |
Mass Spectrometry Conditions
The mass spectrometer is operated in the positive ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | Optimized (e.g., 2.0 - 5.5 kV) |
| Source Temperature | Optimized (e.g., 500 °C) |
| Desolvation Temperature | Optimized (e.g., 1000 °C) |
| Cone Gas Flow | Optimized (e.g., 200 L/h) |
| Desolvation Gas Flow | Optimized (e.g., 1000 L/h) |
| Collision Gas | Argon |
MRM Transitions
The specific precursor and product ion transitions for Avitinib and its metabolites have been previously reported.[4]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Avitinib | 488 | 257 |
| Metabolite M1 | 474 | 403 |
| Metabolite M2 | 504 | 487 |
| Metabolite M4 | 434 | 377 |
| Metabolite M7 | 490 | 405 |
| Metabolite MII-6 | 476 | 391 |
Method Validation
The method was validated according to established guidelines, assessing linearity, sensitivity, accuracy, precision, recovery, matrix effect, and stability.
| Validation Parameter | Typical Performance |
| Linearity Range | 0.05 - 50 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |
| Intra-day and Inter-day Precision (%RSD) | < 15% |
| Accuracy (%RE) | Within ±15% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for Avitinib quantification.
Avitinib Signaling Pathway Inhibition
Caption: Avitinib inhibits mutant EGFR signaling.
Conclusion
The UPLC-MS/MS method described provides a reliable and efficient means for the quantification of this compound in human plasma. Its high sensitivity and simple sample preparation procedure make it well-suited for high-throughput analysis in clinical and research settings, facilitating a better understanding of the pharmacokinetics of this important anticancer agent.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. avitinib - My Cancer Genome [mycancergenome.org]
- 3. OAR@UM: Investigating the effects of avitinib in non-small cell lung cancer [um.edu.mt]
- 4. Development of an UPLC-MS/MS method for quantification of Avitinib (AC0010) and its five metabolites in human cerebrospinal fluid: Application to a study of the blood-brain barrier penetration rate of non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Avitinib Maleate Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avitinib maleate (also known as Abivertinib or AC0010) is a third-generation, orally active, irreversible inhibitor of the epidermal growth factor receptor (EGFR).[1][2] It selectively targets activating EGFR mutations (such as L858R and exon 19 deletions) and the T790M resistance mutation, while showing significantly less activity against wild-type EGFR.[1][2] This selectivity may reduce the toxicity profile compared to less selective EGFR inhibitors.[3] this compound is also an inhibitor of Bruton's tyrosine kinase (BTK).[2][4] These characteristics make it a compound of significant interest for preclinical and clinical research in oncology, particularly for non-small cell lung cancer (NSCLC).[1][5]
These application notes provide detailed protocols for the preparation and oral administration of this compound for in vivo animal studies, along with key pharmacokinetic and efficacy data derived from preclinical research. The provided methodologies and data are intended to serve as a comprehensive resource for researchers designing and executing animal studies with this compound.
Data Presentation
Pharmacokinetic Parameters of Avitinib (AC0010)
The pharmacokinetic profile of Avitinib has been characterized in xenograft mouse models. Following intravenous and oral administration, the key parameters have been determined, highlighting its rapid distribution and oral bioavailability.
Table 1: Pharmacokinetic Parameters of Avitinib in NCI-H1975 Xenograft Mouse Models
| Parameter | Value | Route | Dose | Animal Model |
|---|---|---|---|---|
| Elimination Half-life (t½) | 1.73 hours | Intravenous | 10 mg/kg | NCI-H1975 Xenograft |
| Total Body Clearance | 5.91 L/h/kg | Intravenous | 10 mg/kg | NCI-H1975 Xenograft |
| Volume of Distribution | 14.76 L/kg | Intravenous | 10 mg/kg | NCI-H1975 Xenograft |
| Time to Max. Concentration (Tmax) | 1 - 2 hours | Oral | 12.5 - 200 mg/kg | NCI-H1975 Xenograft |
| Bioavailability | 15.9 - 41.4% | Oral | 12.5 - 200 mg/kg | NCI-H1975 Xenograft |
Data sourced from Selleck Chemicals product information.[1]
In Vivo Efficacy of this compound
Oral administration of this compound has demonstrated significant antitumor activity in xenograft models of human NSCLC, particularly those harboring EGFR activating and resistance mutations.
Table 2: Efficacy of Oral this compound in an EGFR-mutant Xenograft Model
| Animal Model | Cell Line | Treatment | Dose & Schedule | Outcome |
|---|---|---|---|---|
| Nu/Nu Nude Mice | EGFR-mutant (Active & T790M) | This compound (AC0010) | 500 mg/kg, Once Daily | Complete tumor remission for over 143 days with no observed weight loss.[1] |
| Nu/Nu Nude Mice | NCI-H1975 (EGFR L858R/T790M) | This compound (AC0010) | 12.5, 50, 500 mg/kg, Once Daily for 14 days | Inhibited EGFR-mutant tumor growth.[3][4] |
| Nu/Nu Nude Mice | A431 (Wild-Type EGFR) | this compound (AC0010) | 12.5, 50, 500 mg/kg, Once Daily for 14 days | Did not inhibit wild-type EGFR tumor growth.[3][4] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
This protocol details the preparation of this compound for oral gavage in animal studies. The following formulation has been successfully used for in vivo experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Vehicle Preparation: Prepare the vehicle by mixing the components in the following ratio:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Solubilization: a. Weigh the required amount of this compound powder and place it in a sterile conical tube. b. Add the DMSO (10% of the final volume) to the powder. Vortex thoroughly until the powder is completely dissolved. c. Add the PEG300 (40% of the final volume) and vortex. d. Add the Tween-80 (5% of the final volume) and vortex. e. Finally, add the saline (45% of the final volume) to reach the desired final concentration and volume. Vortex until a clear, homogeneous solution is achieved.
-
Final Concentration: The solubility in this vehicle is ≥ 2.5 mg/mL. Adjust the initial weight of this compound and the final volume to achieve the desired concentration for dosing based on the animal's body weight.
-
Storage: The prepared solution should be stored appropriately, protected from light. It is recommended to prepare the formulation fresh before each use.
Protocol 2: Oral Gavage Administration in Mice
This protocol provides a standardized method for the oral administration of the prepared this compound solution to mice. All animal procedures must be approved by the institution's Animal Care and Use Committee (IACUC).
Materials:
-
Prepared this compound solution
-
Mouse scale
-
Appropriately sized oral gavage needles (e.g., 18-20 gauge, 1.5-inch, ball-tipped)
-
1 mL syringes
-
Personal Protective Equipment (PPE)
Procedure:
-
Animal Preparation: a. Weigh the mouse accurately to calculate the precise dosing volume. The recommended maximum oral gavage volume for a mouse is 10 mL/kg. b. Ensure the animal is properly restrained to allow for safe and accurate administration. The scruff of the neck should be held to immobilize the head and align the esophagus and stomach.
-
Gavage Needle Measurement: Before the first administration, measure the appropriate insertion depth by holding the gavage needle alongside the mouse, with the tip at the corner of the mouth. The correct length is from the mouth to the last rib (xiphoid process). Mark this length on the needle.
-
Dose Administration: a. Fill a 1 mL syringe with the calculated volume of the this compound solution and attach the gavage needle. b. With the mouse securely restrained and its head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the diastema (the gap between the incisors and molars). c. Advance the needle smoothly and without resistance along the roof of the mouth and down the esophagus until the pre-measured mark is reached. If any resistance is met, withdraw the needle and re-attempt. Do not force the needle. d. Once the needle is correctly positioned, slowly depress the syringe plunger to administer the solution. e. After administration, gently and slowly withdraw the needle in the same path it was inserted.
-
Post-Administration Monitoring: a. Return the mouse to its cage and monitor for any immediate signs of distress, such as labored breathing or leakage of the solution from the mouth or nose. b. Continue to monitor the animals according to the approved experimental protocol, including daily body weight measurements and general health checks.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways targeted by this compound and a typical workflow for an in vivo efficacy study.
Caption: Avitinib inhibits mutant EGFR signaling pathways.
Caption: Avitinib inhibits the BTK signaling pathway.
Caption: Workflow for a xenograft efficacy study.
References
- 1. AC0010, an Irreversible EGFR Inhibitor Selectively Targeting Mutated EGFR and Overcoming T790M-Induced Resistance in Animal Models and Lung Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the a431 tumor xenograft as an invivo model for testing epidermal growth factor-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a mutant-selective covalent inhibitor of EGFR that overcomes T790M-mediated resistance in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Long-Term Storage and Stability of Avitinib Maleate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended long-term storage conditions and stability testing protocols for Avitinib maleate. The information is intended to ensure the integrity and reliability of the compound in research and development settings.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to designing appropriate storage and handling procedures.
| Property | Value |
| Chemical Name | N-(3-((2-((3-fluoro-4-(4-methylpiperazin-1-yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)phenyl)acrylamide maleate |
| Molecular Formula | C₃₀H₃₀FN₇O₆ |
| Molecular Weight | 603.6 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
Recommended Long-Term Storage Conditions
Proper storage is crucial for maintaining the stability and efficacy of this compound. The following conditions are recommended based on available data.
Solid Form (Powder)
| Storage Temperature | Duration | Notes |
| -20°C | Up to 3 years | Recommended for long-term storage. |
| Room Temperature | For months | Suitable for short-term storage. |
Note: Always store the solid powder in a tightly sealed container, away from moisture.
In Solution (DMSO)
| Storage Temperature | Duration | Notes |
| -80°C | Up to 6 months | Ideal for long-term storage of stock solutions. |
| -20°C | Up to 1 month | Suitable for short-term storage of working solutions. |
Note: When preparing stock solutions, it is advisable to aliquot them into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation. Solutions should be stored in tightly sealed vials to prevent solvent evaporation and moisture absorption.
Signaling Pathway of Avitinib
Avitinib is a third-generation irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. It selectively targets mutant forms of EGFR, including the T790M resistance mutation.
Experimental Protocols for Stability Assessment
To ensure the quality and reliability of this compound, it is essential to perform stability studies. The following protocols outline a general framework for conducting forced degradation studies and for the development of a stability-indicating analytical method.
Forced Degradation Study Protocol
Forced degradation studies are designed to accelerate the degradation of a drug substance to identify potential degradation products and pathways. This helps in developing and validating a stability-indicating analytical method. It is recommended to aim for 5-20% degradation of the active pharmaceutical ingredient (API).[1]
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) and add an equal volume of 0.1 M hydrochloric acid. Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase for analysis.
-
Base Hydrolysis: Follow the same procedure as for acid hydrolysis, but use 0.1 M sodium hydroxide for degradation and 0.1 M hydrochloric acid for neutralization.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and treat it with a solution of 3% hydrogen peroxide. Keep the solution at room temperature and protect it from light. Analyze aliquots at various time intervals.
-
Thermal Degradation: Subject the solid powder of this compound to dry heat at 80°C. Also, prepare a solution of this compound and expose it to the same temperature. Analyze samples at different time points.
-
Photolytic Degradation: Expose the solid powder and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2][3][4] A control sample should be wrapped in aluminum foil to protect it from light and kept under the same conditions to differentiate between thermal and photolytic degradation.
Stability-Indicating HPLC Method Protocol
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, impurities, or excipients. The following is a template for an HPLC-UV method that can be adapted and validated for this compound.
| Parameter | Suggested Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | Start with a low percentage of B, and gradually increase to elute degradation products. A typical gradient could be: 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30-35 min (90-10% B), 35-40 min (10% B). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | UV detection at a wavelength of maximum absorbance for this compound (to be determined by UV scan, likely around 254 nm or 280 nm). |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in a suitable solvent (e.g., DMSO) and dilute with the mobile phase. |
The developed HPLC method must be validated according to ICH Q2(R1) guidelines, including the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is demonstrated by the separation of the main peak from any degradation product peaks in the forced degradation samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 5-6 concentrations.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Potential Degradation Pathways
Based on the chemical structure of this compound and known degradation pathways of similar tyrosine kinase inhibitors, the following are potential degradation routes. These are hypothetical and would need to be confirmed by structural elucidation of degradation products (e.g., by LC-MS/MS).
-
Hydrolysis: The amide bond in the acrylamide group and the ether linkage are potential sites for hydrolytic cleavage under acidic or basic conditions. This could lead to the formation of a primary amine and a carboxylic acid derivative.
-
Oxidation: The piperazine ring and the electron-rich aromatic rings are susceptible to oxidation, potentially forming N-oxides or hydroxylated derivatives.
-
Photodegradation: The conjugated pi-system in the molecule can absorb UV light, leading to photochemical reactions such as isomerization or cyclization.
Summary of Quantitative Data
Currently, there is a lack of publicly available detailed quantitative stability data for this compound. The tables below are provided as templates for researchers to populate with their own experimental data.
Table for Long-Term Stability Study (Example)
| Storage Condition | Time Point | Assay (% of Initial) | Total Degradation Products (%) | Appearance |
| 25°C / 60% RH | 0 months | 100.0 | < 0.1 | White powder |
| 3 months | ||||
| 6 months | ||||
| 40°C / 75% RH | 0 months | 100.0 | < 0.1 | White powder |
| 1 month | ||||
| 3 months | ||||
| 6 months |
Table for Forced Degradation Study (Example)
| Stress Condition | Duration | Assay (% Remaining) | Major Degradation Product 1 (% Area) | Major Degradation Product 2 (% Area) |
| 0.1 M HCl, 60°C | 24 h | |||
| 0.1 M NaOH, 60°C | 8 h | |||
| 3% H₂O₂, RT | 24 h | |||
| Dry Heat, 80°C | 48 h | |||
| Photolytic (ICH Q1B) | - |
Disclaimer: The experimental protocols and potential degradation pathways described herein are based on general pharmaceutical principles and information available for similar compounds. These should be considered as a starting point and must be adapted and validated for specific laboratory conditions and regulatory requirements. It is the responsibility of the end-user to ensure the suitability and accuracy of these methods.
References
Application Notes and Protocols for Generating Avitinib Maleate-Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avitinib maleate is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target EGFR mutations, including the T790M resistance mutation that often emerges after treatment with first- and second-generation EGFR TKIs.[1][2] Despite its efficacy, acquired resistance to Avitinib can develop, limiting its long-term clinical benefit. Understanding the mechanisms of resistance is crucial for the development of next-generation therapies and combination strategies. This document provides a detailed protocol for generating this compound-resistant non-small cell lung cancer (NSCLC) cell lines in vitro, a critical tool for studying resistance mechanisms and evaluating novel therapeutic approaches.
Mechanism of Action of this compound
This compound is an irreversible EGFR inhibitor that covalently binds to the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain. This binding selectively inhibits the kinase activity of mutant EGFR, including L858R, exon 19 deletions, and the T790M resistance mutation, with significantly less activity against wild-type EGFR.[3][4] By inhibiting EGFR signaling, Avitinib blocks downstream pathways such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways, thereby inhibiting cancer cell proliferation and survival.[3][5]
Experimental Protocols
Cell Line Selection and Culture
Recommended Cell Line: NCI-H1975, a human NSCLC cell line harboring both the L858R activating mutation and the T790M resistance mutation, is an appropriate model for developing resistance to third-generation EGFR TKIs like Avitinib.[6][7]
Culture Conditions:
-
Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubator: 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: Subculture cells when they reach 70-80% confluency.
Determination of this compound IC50 in Parental Cells
Before initiating the resistance development protocol, it is essential to determine the half-maximal inhibitory concentration (IC50) of this compound in the parental NCI-H1975 cell line.
Protocol:
-
Seed NCI-H1975 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium.
-
Replace the medium in the wells with the medium containing varying concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours.
-
Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Reported IC50 Value: The reported IC50 for Avitinib (AC0010) in NCI-H1975 cells is approximately 7.3 nM for the inhibition of mutant EGFR phosphorylation.[3]
Generation of this compound-Resistant Cell Lines using Dose-Escalation
This method involves gradually exposing the cancer cells to increasing concentrations of this compound over an extended period.
Protocol:
-
Initial Exposure: Begin by continuously exposing NCI-H1975 cells to this compound at a starting concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), which can be extrapolated from the IC50 dose-response curve. A starting concentration of approximately 1-2 nM is recommended.
-
Monitoring and Passaging: Monitor the cells for signs of growth inhibition and cell death. Initially, a significant portion of the cell population may die. Continue to culture the surviving cells, changing the medium with fresh this compound every 2-3 days. Passage the cells when they reach 70-80% confluency.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily at the current drug concentration (typically after 2-3 passages), increase the concentration of this compound by a factor of 1.5 to 2.
-
Repeat: Repeat steps 2 and 3, gradually increasing the drug concentration. The entire process can take several months.
-
Cryopreservation: It is crucial to cryopreserve cell stocks at various stages of resistance development as a backup.
-
Establishment of a Resistant Line: A cell line is generally considered resistant when it can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental cells.
Validation of this compound Resistance
Once a resistant cell line is established, it is essential to validate and characterize the resistance phenotype.
a. Confirmation of Reduced Sensitivity:
-
Determine the IC50 of this compound in the resistant cell line and compare it to the parental cell line.
-
Calculate the Resistance Index (RI): RI = IC50 (Resistant Line) / IC50 (Parental Line). An RI greater than 10 is a common benchmark for significant resistance.
b. Molecular and Cellular Characterization:
-
Genomic Analysis: Sequence the EGFR gene to identify potential secondary mutations, such as the C797S mutation, which is a known mechanism of resistance to third-generation EGFR TKIs.[8][9][10]
-
Protein Expression Analysis (Western Blot):
-
Assess the phosphorylation status of EGFR and its downstream signaling proteins (e.g., p-AKT, p-ERK) in the presence and absence of this compound in both parental and resistant cells.
-
Investigate the expression levels of proteins associated with bypass signaling pathways, such as MET and HER2, which can be amplified in resistant cells.[8][11]
-
-
Gene Expression Analysis (qPCR): Quantify the mRNA levels of genes identified through genomic and proteomic analyses.
Data Presentation
Table 1: this compound IC50 Values in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | This compound (AC0010) IC50 (Phosphorylation Inhibition) | Reference |
| NCI-H1975 | L858R, T790M | 7.3 nM | [3] |
| NIH/3T3_TC32T8 | Not Specified | 2.8 nM | [3] |
| A431 | Wild-Type | ~834 nM (calculated from 115-fold less sensitivity than H1975) | [3] |
Table 2: Characterization of Parental vs. Avitinib-Resistant Cell Lines
| Characteristic | Parental NCI-H1975 | Avitinib-Resistant NCI-H1975-R |
| This compound IC50 | ~7.3 nM | > 73 nM (Hypothetical) |
| Resistance Index (RI) | 1 | > 10 (Hypothetical) |
| EGFR Gene Sequencing | L858R, T790M | L858R, T790M, C797S (Potential) |
| p-EGFR Levels (with Avitinib) | Significantly Decreased | Maintained or partially restored |
| p-AKT Levels (with Avitinib) | Significantly Decreased | Maintained or partially restored |
| p-ERK Levels (with Avitinib) | Significantly Decreased | Maintained or partially restored |
| MET Expression/Amplification | Basal | Increased (Potential) |
| HER2 Expression/Amplification | Basal | Increased (Potential) |
Visualizations
Signaling Pathways and Experimental Workflow
Caption: EGFR signaling pathway and mechanisms of resistance to this compound.
Caption: Experimental workflow for generating and validating Avitinib-resistant cell lines.
References
- 1. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.glpbio.com [file.glpbio.com]
- 5. researchgate.net [researchgate.net]
- 6. OAR@UM: Investigating the effects of avitinib in non-small cell lung cancer [um.edu.mt]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
- 9. The allelic context of the C797S mutation acquired upon treatment with third generation EGFR inhibitors impacts sensitivity to subsequent treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. austinpublishinggroup.com [austinpublishinggroup.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing Avitinib Maleate's Effect on Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the effects of Avitinib maleate, a third-generation irreversible epidermal growth factor receptor (EGFR) inhibitor, on downstream signaling pathways. This compound is a potent and selective inhibitor of mutant EGFR, including the T790M resistance mutation, and has also been shown to inhibit Bruton's tyrosine kinase (BTK).[1] Understanding its impact on intracellular signaling is crucial for elucidating its mechanism of action, identifying biomarkers of response, and developing effective therapeutic strategies.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various EGFR mutants and other kinases. This data is critical for determining the potency and selectivity of the inhibitor.
| Target Protein | IC50 (nM) | Cell Line/Assay Condition |
| EGFR (L858R/T790M) | 0.18 | Biochemical Assay |
| EGFR (L858R) | ~0.18 | Not Specified |
| EGFR (Exon 19 Deletion) | Not Specified | Not Specified |
| Wild-Type EGFR | 7.68 | Biochemical Assay |
| BTK | Not Specified | Not Specified |
Data compiled from publicly available sources. "Not Specified" indicates that the specific value was not available in the reviewed literature.
Table 2: Cellular Effects of this compound on Downstream Signaling Molecules
This table provides a qualitative and semi-quantitative summary of the observed effects of this compound on the phosphorylation status of key downstream signaling proteins.
| Signaling Pathway | Protein | Effect of this compound | Cell Line(s) |
| PI3K/Akt/mTOR | p-Akt | Decreased | Not Specified |
| Ras/Raf/MEK/ERK | p-ERK1/2 | Decreased | Not Specified |
| JAK/STAT | p-STAT3 | Decreased | Not Specified |
| BTK Signaling | p-BTK | Decreased | Not Specified |
| Apoptosis | Cleaved PARP | Increased | Not Specified |
| Apoptosis | Cleaved Caspase-3 | Increased | Not Specified |
"p-" denotes the phosphorylated (activated) form of the protein. The effects are generally dose-dependent. Specific quantitative data on the extent of inhibition at various concentrations is an area for further investigation.
Mandatory Visualization
Figure 1: this compound Inhibition of EGFR Downstream Signaling
Figure 2: Experimental Workflow for Western Blot Analysis
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for IC50 Determination of this compound
This protocol describes a general method to determine the IC50 value of this compound against a target kinase, such as EGFR, using a luminescence-based kinase assay.
Materials:
-
Recombinant human EGFR (or other target kinase)
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
This compound
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series of this compound in DMSO. Further dilute these into the kinase buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup:
-
Add 5 µL of the kinase buffer to each well of a 96-well plate.
-
Add 2.5 µL of the this compound dilutions to the appropriate wells. For the positive control (no inhibitor), add 2.5 µL of kinase buffer with the same percentage of DMSO.
-
Add 2.5 µL of the kinase substrate/ATP mixture to each well.
-
Initiate the reaction by adding 2.5 µL of the recombinant kinase solution to each well. The final reaction volume will be 12.5 µL.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination and Signal Generation:
-
Add 12.5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 25 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and generates a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Western Blot Analysis of Downstream Signaling Pathway Modulation by this compound
This protocol details the steps for performing a Western blot to assess the phosphorylation status of key proteins in the EGFR signaling pathway following treatment with this compound.
Materials:
-
Cell line of interest (e.g., NCI-H1975 for mutant EGFR)
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK1/2, anti-ERK1/2, anti-p-STAT3, anti-STAT3, anti-cleaved PARP, anti-cleaved Caspase-3, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture the chosen cell line to 70-80% confluency.
-
Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 2, 6, or 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the phosphoprotein bands to the total protein bands and/or the loading control to determine the relative change in phosphorylation.
-
By following these protocols, researchers can effectively characterize the inhibitory profile of this compound and its impact on key cancer-related signaling pathways, providing valuable insights for preclinical and clinical drug development.
References
Application Notes and Protocols for Avitinib Maleate Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avitinib maleate (also known as Abivertinib or AC0010) is a third-generation, orally active, and irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It has demonstrated significant promise in the treatment of non-small cell lung cancer (NSCLC), particularly in patients who have developed resistance to first- and second-generation EGFR TKIs.[2] this compound selectively targets EGFR with activating mutations (such as L858R and exon 19 deletions) and the T790M resistance mutation, while showing less activity against wild-type EGFR, potentially leading to a better safety profile.[1][2]
These application notes provide detailed protocols for in vitro and in vivo experimental designs to evaluate the efficacy of this compound.
Mechanism of Action
This compound covalently binds to the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain, leading to irreversible inhibition. This blocks the downstream signaling pathways, primarily the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and differentiation.[3] By inhibiting these pathways, this compound can induce apoptosis and inhibit the growth of EGFR-mutant tumors.
EGFR Signaling Pathway and this compound Inhibition
In Vitro Efficacy Studies
Experimental Workflow for In Vitro Assays
Cell Viability Assay (MTT/MTS)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of NSCLC cell lines.
Materials:
-
NSCLC cell lines:
-
NCI-H1975: EGFR L858R and T790M mutations (resistant to 1st gen TKIs)
-
HCC827: EGFR exon 19 deletion (sensitive to 1st gen TKIs)
-
A549: Wild-type EGFR (as a negative control)
-
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. The concentration range should bracket the expected IC50 values (e.g., 0.1 nM to 10 µM). Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT/MTS Assay:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution and incubate overnight.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
Data Presentation:
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) |
| NCI-H1975 | L858R, T790M | Example: 0.18 |
| HCC827 | Exon 19 Deletion | Example: 0.18 |
| A549 | Wild-Type | Example: 7.68 |
Note: The IC50 values are examples based on published data and may vary depending on experimental conditions.[1]
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound in NSCLC cell lines.
Materials:
-
NSCLC cell lines (as above)
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around the IC50 value for 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptosis, late apoptosis/necrosis).
Data Presentation:
| Treatment Group | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| NCI-H1975 | |||
| Vehicle Control | e.g., 95% | e.g., 2% | e.g., 3% |
| Avitinib (IC50) | e.g., 40% | e.g., 35% | e.g., 25% |
| HCC827 | |||
| Vehicle Control | e.g., 96% | e.g., 1% | e.g., 3% |
| Avitinib (IC50) | e.g., 35% | e.g., 40% | e.g., 25% |
| A549 | |||
| Vehicle Control | e.g., 97% | e.g., 1% | e.g., 2% |
| Avitinib (IC50) | e.g., 90% | e.g., 5% | e.g., 5% |
Western Blot Analysis
Objective: To assess the effect of this compound on the phosphorylation of EGFR and its downstream signaling proteins.
Materials:
-
NSCLC cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-EGFR (Tyr1068), anti-total EGFR, anti-p-Akt (Ser473), anti-total Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and anti-GAPDH or anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
-
SDS-PAGE and Western blotting equipment
Protocol:
-
Cell Treatment and Lysis: Seed cells in 6-well plates. After reaching 70-80% confluency, treat with this compound at various concentrations for a specified time (e.g., 2-24 hours). Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Densitometrically quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Data Presentation:
| Treatment Group | p-EGFR/Total EGFR (Fold Change) | p-Akt/Total Akt (Fold Change) | p-ERK/Total ERK (Fold Change) |
| NCI-H1975 | |||
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| Avitinib (1 nM) | e.g., 0.4 | e.g., 0.5 | e.g., 0.6 |
| Avitinib (10 nM) | e.g., 0.1 | e.g., 0.2 | e.g., 0.3 |
| HCC827 | |||
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| Avitinib (1 nM) | e.g., 0.3 | e.g., 0.4 | e.g., 0.5 |
| Avitinib (10 nM) | e.g., 0.05 | e.g., 0.1 | e.g., 0.2 |
In Vivo Efficacy Studies
Experimental Workflow for In Vivo Xenograft Model
Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical in vivo model of NSCLC.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
NCI-H1975 or HCC827 cells
-
Matrigel
-
This compound
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose)
-
Calipers for tumor measurement
Protocol:
-
Cell Implantation: Subcutaneously inject 5 x 10^6 NCI-H1975 or HCC827 cells mixed with Matrigel (1:1 ratio) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose). Administer this compound or vehicle daily via oral gavage.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is tumor growth inhibition (TGI).
-
Study Termination and Tissue Collection: At the end of the study (e.g., after 21-28 days of treatment or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors. Tumors can be used for pharmacodynamic studies (e.g., Western blotting for p-EGFR) or histopathological analysis.
Data Presentation:
Tumor Growth Inhibition:
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| NCI-H1975 Xenograft | ||
| Vehicle Control | e.g., 1200 | - |
| This compound (25 mg/kg) | e.g., 400 | e.g., 67% |
| This compound (50 mg/kg) | e.g., 150 | e.g., 87.5% |
| HCC827 Xenograft | ||
| Vehicle Control | e.g., 1500 | - |
| This compound (25 mg/kg) | e.g., 500 | e.g., 66.7% |
| This compound (50 mg/kg) | e.g., 200 | e.g., 86.7% |
Body Weight Changes:
| Treatment Group | Mean Body Weight Change from Day 0 (%) |
| NCI-H1975 Xenograft | |
| Vehicle Control | e.g., +5% |
| This compound (25 mg/kg) | e.g., +3% |
| This compound (50 mg/kg) | e.g., -2% |
| HCC827 Xenograft | |
| Vehicle Control | e.g., +6% |
| This compound (25 mg/kg) | e.g., +4% |
| This compound (50 mg/kg) | e.g., -1% |
Conclusion
These detailed protocols provide a comprehensive framework for the preclinical evaluation of this compound's efficacy. The in vitro assays will establish the drug's potency and mechanism of action at a cellular level, while the in vivo xenograft studies will provide crucial data on its anti-tumor activity in a more complex biological system. Adherence to these standardized methods will ensure the generation of robust and reproducible data, which is essential for the continued development of this promising therapeutic agent.
References
Determining the Potency of Avitinib Maleate: Application Notes and Protocols for IC50 Assessment in Cancer Cells
For Immediate Release
These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of Avitinib maleate (also known as Abivertinib or AC0010) in various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research and the evaluation of targeted cancer therapies.
Introduction
This compound is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It has been specifically designed to target mutant forms of EGFR, including the T790M resistance mutation, which often arises in non-small cell lung cancer (NSCLC) patients previously treated with first or second-generation EGFR TKIs. Determining the IC50 value is a critical step in the preclinical assessment of this compound, providing a quantitative measure of its potency and selectivity against different cancer cell lines.
Data Presentation: IC50 Values of this compound
The following table summarizes the reported IC50 values of this compound in various cancer cell lines, particularly focusing on NSCLC lines with different EGFR mutation statuses.
| Cell Line | Cancer Type | EGFR Mutation Status | IC50 (nM) | Reference |
| NCI-H1975 | NSCLC | L858R / T790M | 7.3 | |
| NIH/3T3_TC32T8 | Engineered cell line | EGFR mutant | 2.8 | |
| A431 | Epidermoid Carcinoma | EGFR Wild-Type | ~840 (calculated from 115-fold less sensitivity than NCI-H1975) | |
| Ba/F3 | Pro-B | L858R / T790M | 0.9 | |
| Ba/F3 | Pro-B | Del E746_A750 / T790M | 2.1 | |
| Ba/F3 | Pro-B | Wild-Type | >1000 | |
| HCC827 | NSCLC | Del E746_A750 | 0.8 |
Note: IC50 values can vary between experiments and laboratories due to differences in assay conditions, cell passage number, and other factors.
Experimental Protocols
A precise and reproducible protocol is essential for determining accurate IC50 values. The following is a detailed methodology for a cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which is commonly used for this purpose.
Protocol: Determination of IC50 using MTT Assay
1. Materials and Reagents:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Microplate reader
2. Cell Seeding:
-
Culture the selected cancer cell lines in T-75 flasks until they reach 70-80% confluency.
-
Wash the cells with sterile PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in complete culture medium and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in complete medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
3. Drug Treatment:
-
Prepare a series of dilutions of this compound from the stock solution in complete culture medium. A typical 8-point dilution series might range from 1 nM to 10 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used in the highest drug concentration) and a no-treatment control (medium only).
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared drug dilutions to the respective wells. Each concentration should be tested in triplicate.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
4. MTT Assay:
-
After the 72-hour incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
5. Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
Visualizations
Signaling Pathway of this compound
This compound exerts its anti-cancer effects by inhibiting the signaling cascade initiated by the Epidermal Growth Factor Receptor (EGFR). In cancer cells with activating EGFR mutations, the receptor is constitutively active, leading to uncontrolled cell proliferation and survival. Avitinib specifically targets and irreversibly binds to the kinase domain of these mutant EGFRs, thereby blocking downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
The following diagram illustrates the key steps involved in determining the IC50 value of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
Troubleshooting & Optimization
overcoming Avitinib maleate solubility issues in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Avitinib maleate in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous media a concern?
This compound is a third-generation, irreversible, and orally active selective epidermal growth factor receptor (EGFR) inhibitor.[1][2][3][4][5] It has shown significant promise in treating non-small cell lung cancer (NSCLC), particularly in patients with EGFR mutations like T790M that confer resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs).[6] Like many small molecule kinase inhibitors, this compound is a poorly water-soluble compound, which can pose significant challenges for in vitro and in vivo studies that require its dissolution in aqueous-based physiological buffers. Inadequate dissolution can lead to inaccurate experimental results and poor bioavailability in preclinical studies.
Q2: What is the documented solubility of this compound in common laboratory solvents?
The solubility of this compound varies significantly across different solvents. It is practically insoluble in water but shows high solubility in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.
| Solvent | Solubility | Reference |
| Water | < 0.1 mg/mL (described as "insoluble") | [1] |
| DMSO | ≥ 100 mg/mL (165.67 mM) | [1] |
| Ethanol | ~30 mg/mL | [7] |
| Dimethyl formamide (DMF) | ~30 mg/mL | [7] |
Q3: What are the recommended strategies for preparing this compound solutions for in vitro cell-based assays?
For in vitro experiments, the most common approach is to first prepare a high-concentration stock solution in an organic solvent and then dilute it to the final desired concentration in the aqueous cell culture medium.
-
Primary Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is completely dissolved. This stock solution can be stored at -20°C or -80°C for extended periods.[1]
-
Working Solution: On the day of the experiment, thaw the primary stock solution and perform a serial dilution into the cell culture medium to achieve the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How can I prepare this compound for in vivo animal studies?
Due to its poor aqueous solubility, direct administration of this compound in a simple aqueous vehicle is not feasible for in vivo studies. Co-solvent or vehicle-based formulations are necessary to achieve adequate bioavailability. Here are some commonly used formulations:
-
Co-solvent Formulation 1: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. This formulation can achieve a solubility of ≥ 2.5 mg/mL.[1]
-
Co-solvent Formulation 2: A combination of 10% DMSO and 90% (20% SBE-β-CD in saline). This formulation also achieves a solubility of ≥ 2.5 mg/mL.[1]
-
Oil-based Formulation: A suspension in 10% DMSO and 90% corn oil, which can achieve a solubility of ≥ 2.5 mg/mL.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in cell culture medium after adding this compound. | The final concentration of this compound exceeds its solubility limit in the aqueous medium. The concentration of the organic solvent (e.g., DMSO) from the stock solution is too high. | Ensure the final DMSO concentration in the culture medium is below 0.5%, preferably at or below 0.1%. Prepare intermediate dilutions of the stock solution in the medium to avoid shocking the system with a high concentration of the drug at once. Consider using a solubilizing agent like Tween-80 at a very low, non-toxic concentration in your final medium. |
| Inconsistent results in in vivo studies. | Poor and variable bioavailability due to inadequate formulation. Precipitation of the drug at the injection site or in the gastrointestinal tract. | Optimize the in vivo formulation. The recommended co-solvent systems should be prepared fresh before each administration. Ensure the drug is fully dissolved in the vehicle before administration. For oral administration, consider the use of a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC). |
| Difficulty in dissolving this compound powder. | The compound may have absorbed moisture. The incorrect solvent is being used. | Store this compound in a desiccator at the recommended temperature. Use fresh, anhydrous DMSO for preparing the primary stock solution. Gentle warming and vortexing can aid in dissolution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Weigh out the required amount of this compound powder. The molecular weight of this compound is 603.60 g/mol .[1] b. Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. c. Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution. d. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of an In Vivo Formulation using a Co-solvent System
-
Materials: this compound, DMSO, PEG300, Tween-80, sterile saline (0.9% NaCl).
-
Procedure (for a 2.5 mg/mL solution): a. Dissolve the required amount of this compound in DMSO to make a concentrated stock (e.g., 25 mg/mL). b. In a separate sterile tube, prepare the vehicle by mixing PEG300, Tween-80, and saline in the appropriate ratios. For the final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, the vehicle would be a mixture of PEG300, Tween-80, and saline. c. Slowly add the this compound/DMSO stock solution to the vehicle while vortexing to ensure proper mixing and prevent precipitation. d. The final concentrations of the components should be: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. e. Visually inspect the solution to ensure it is clear and free of precipitates before administration. Prepare this formulation fresh before each use.
Signaling Pathways and Experimental Workflow
This compound primarily targets the Epidermal Growth Factor Receptor (EGFR), leading to the inhibition of downstream signaling pathways involved in cell proliferation and survival.[6][8]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. ChemGood [chemgood.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
troubleshooting inconsistent results in Avitinib maleate experiments
Welcome to the technical support center for Avitinib maleate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results in experiments involving this compound. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and key technical data to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues that may arise during the use of this compound in various experimental settings.
1. Compound Handling and Storage
-
Question: How should I prepare and store stock solutions of this compound to ensure stability and activity?
Answer: Proper handling and storage of this compound are critical for obtaining consistent results.
-
Reconstitution: this compound is soluble in DMSO at concentrations of ≥ 100 mg/mL (165.67 mM).[1][2] For cell culture experiments, it is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO.[2][3] Avitinib is also soluble in ethanol and dimethyl formamide at approximately 30 mg/ml.[4] It is sparingly soluble in aqueous buffers.[4] To prepare for in vivo studies, specific formulations are required, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
Storage of Stock Solutions: Store the DMSO stock solution in aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month).[1][2] It is crucial to use sealed storage and protect the compound from moisture.[1] Avoid repeated freeze-thaw cycles to prevent degradation of the compound.[2] For aqueous solutions, it is not recommended to store them for more than one day.[4]
-
-
Question: I observed precipitation of this compound when diluting my DMSO stock in cell culture medium. How can I prevent this?
Answer: Precipitation upon dilution in aqueous media is a common issue with hydrophobic compounds like this compound.
-
Troubleshooting Steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid solvent-induced toxicity and improve solubility.
-
Serial Dilutions: Perform serial dilutions in your culture medium. When making the final dilution, add the this compound stock solution to the medium while vortexing or gently mixing to ensure rapid and even dispersion.
-
Pre-warming Medium: Pre-warming the cell culture medium to 37°C before adding the drug solution can sometimes improve solubility.
-
Carrier Proteins: For certain applications, the use of a carrier protein like bovine serum albumin (BSA) in the dilution buffer can help maintain the solubility of hydrophobic compounds, though this should be validated for your specific assay.
-
-
2. Inconsistent Cell-Based Assay Results
-
Question: My IC50 values for this compound vary significantly between experiments. What are the potential causes and solutions?
Answer: Variability in IC50 values can be attributed to several factors, ranging from cell culture conditions to assay parameters.
-
Potential Causes & Troubleshooting:
-
Cell Health and Passage Number: Ensure your cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered drug sensitivity.
-
Seeding Density: Inconsistent cell seeding density is a major source of variability. Optimize and strictly control the number of cells seeded per well.
-
Compound Potency: Verify the integrity of your this compound stock. If there are concerns about degradation, prepare a fresh stock solution.
-
Incubation Time: The duration of drug exposure can significantly impact IC50 values. Use a consistent incubation time for all experiments. For this compound, a 72-hour incubation is commonly used in cell viability assays.[3]
-
Assay Reagent Variability: Ensure that assay reagents (e.g., MTT, MTS, CellTiter-Glo®) are within their expiration date and are handled according to the manufacturer's instructions.
-
-
-
Question: I am not observing the expected level of inhibition of EGFR phosphorylation in my Western blot analysis. What could be the issue?
Answer: Suboptimal results in Western blot analysis of EGFR phosphorylation can stem from issues with sample preparation, antibody performance, or the experimental conditions.
-
Troubleshooting Workflow:
Caption: Western Blot Troubleshooting Workflow.
-
3. Off-Target Effects and Resistance
-
Question: I am observing effects in my experiments that may not be related to EGFR inhibition. Does this compound have known off-target effects?
Answer: Yes, in addition to its primary targets (mutant EGFR), this compound has been shown to inhibit other kinases.[5]
-
Known Off-Targets:
-
Considerations: When interpreting your data, it is important to consider these potential off-target effects, especially when using higher concentrations of the inhibitor.
-
-
Question: My cell line, which was initially sensitive to this compound, seems to be developing resistance. What are the potential mechanisms?
Answer: Acquired resistance to third-generation EGFR inhibitors like Avitinib is a known phenomenon.
-
Potential Resistance Mechanisms:
-
On-target mutations: While Avitinib is effective against the T790M mutation, other EGFR mutations, such as C797S, can confer resistance to third-generation inhibitors.[6]
-
Bypass signaling activation: Upregulation of alternative signaling pathways can bypass the need for EGFR signaling. Common bypass tracks include MET amplification, HER2 amplification, and activation of the AXL receptor tyrosine kinase.[7][8]
-
Downstream pathway alterations: Mutations or alterations in downstream signaling molecules like PIK3CA, KRAS, or BRAF can lead to resistance.[6][8]
-
Phenotypic transformation: In some cases, cancer cells can undergo a phenotypic switch, such as epithelial-to-mesenchymal transition (EMT), which is associated with drug resistance.[8]
-
-
Quantitative Data Summary
The following tables provide key quantitative data for this compound to assist in experimental design and data interpretation.
Table 1: In Vitro IC50 Values for this compound
| Target | IC50 Value (nM) | Cell Line/Assay Condition | Reference(s) |
| EGFR L858R | 0.18 | Cell-free assay | [1][5] |
| EGFR T790M | 0.18 | Cell-free assay | [1][5] |
| Wild-Type EGFR | 7.68 | Cell-free assay | [1][5] |
| p-EGFR (NCI-H1975 cells) | 7.3 | Cellular assay | [2] |
| p-EGFR (NIH/3T3_TC32T8 cells) | 2.8 | Cellular assay | [2] |
Table 2: Solubility and Storage of this compound
| Solvent | Solubility | Recommended Storage (Stock Solution) | Reference(s) |
| DMSO | ≥ 100 mg/mL (165.67 mM) | -80°C for 6 months; -20°C for 1 month | [1][2] |
| Ethanol | ~30 mg/mL | Not specified | [4] |
| Dimethyl formamide | ~30 mg/mL | Not specified | [4] |
| Water | Insoluble | Not applicable | [1] |
| 1:10 Ethanol:PBS (pH 7.2) | ~0.9 mg/mL | Do not store for more than one day | [4] |
Experimental Protocols
1. Cell Viability (IC50) Assay
This protocol describes a standard method for determining the half-maximal inhibitory concentration (IC50) of this compound using a colorimetric cell viability reagent (e.g., MTT or WST-1).
-
Cell Seeding:
-
Trypsinize and count cells that are in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. A common starting range is 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO only) at the same final concentration as the highest drug concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[3]
-
-
Viability Measurement:
-
Add the cell viability reagent (e.g., 10 µL of WST-1) to each well according to the manufacturer's protocol.
-
Incubate for 1-4 hours at 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
2. Western Blotting for EGFR Phosphorylation
This protocol outlines the steps to assess the inhibitory effect of this compound on EGFR phosphorylation.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound for a specified time (e.g., 2-4 hours).[2] Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect lysates and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-EGFR (e.g., Tyr1068) and total EGFR overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize the phospho-EGFR signal to total EGFR and the loading control.
-
Signaling Pathways and Workflows
EGFR Signaling Pathway and Avitinib Inhibition
Caption: Avitinib Inhibition of EGFR Signaling.
Logical Workflow for Investigating Inconsistent Results
Caption: Troubleshooting Decision Workflow.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of resistance to irreversible epidermal growth factor receptor tyrosine kinase inhibitors and therapeutic strategies in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mechanisms of Acquired Resistance to Avitinib Maleate
Welcome to the technical support center for researchers investigating acquired resistance to Avitinib maleate (also known as Abivertinib or AC0010). This resource provides troubleshooting guidance and answers to frequently asked questions to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: My non-small cell lung cancer (NSCLC) cell line, initially sensitive to Avitinib, is now showing signs of resistance. What are the potential underlying mechanisms?
Acquired resistance to Avitinib can be driven by a variety of molecular changes within the cancer cells. Unlike other third-generation EGFR tyrosine kinase inhibitors (TKIs), the resistance profile for Avitinib appears distinct. Based on clinical trial data, the most frequently observed mechanisms include:
-
On-Target Alterations:
-
EGFR Amplification: An increase in the copy number of the EGFR gene is the most common mechanism of resistance to Avitinib observed in patients. This leads to an overproduction of the EGFR protein, which can overwhelm the inhibitory effect of the drug.[1]
-
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent their dependence on EGFR signaling. Key bypass pathways implicated in Avitinib resistance include:
-
MET Amplification: Increased copy number of the MET gene can lead to the overproduction and activation of the MET receptor tyrosine kinase, which can then activate downstream signaling pathways like PI3K/AKT and MAPK/ERK, promoting cell survival and proliferation despite EGFR inhibition.[1]
-
HER2 (ERBB2) Amplification: Similar to MET, amplification of the HER2 gene can lead to its overexpression and activation, providing an alternative route for signaling.[1]
-
BRAF V600E Mutation: The acquisition of an activating mutation in the BRAF gene can directly activate the MAPK/ERK signaling pathway downstream of EGFR.[1]
-
ROS1 Fusion: The formation of a ROS1 fusion gene can lead to the constitutive activation of this receptor tyrosine kinase and its downstream signaling.[1]
-
-
Alterations in Tumor Suppressor Genes:
-
Mutations or loss of function in genes like CDKN2A, TP53, and RB1 have been identified in Avitinib-resistant tumors, suggesting a role in promoting cell cycle progression and survival in the presence of the drug.[1]
-
-
Histologic Transformation: In some cases, the lung adenocarcinoma may transform into a different histology, such as small cell lung cancer, which has a different biology and is not dependent on EGFR signaling.[1]
Notably, the EGFR C797S mutation, a common resistance mechanism to some other third-generation EGFR TKIs, has not been detected in initial patient cohorts resistant to Avitinib.[1] Additionally, the loss of the T790M mutation was observed less frequently in Avitinib resistance compared to resistance to osimertinib.[1]
Q2: I need to generate an Avitinib-resistant cell line for my experiments. What is the general procedure?
Developing a drug-resistant cell line in vitro typically involves a stepwise dose-escalation method.[2][3] This process gradually adapts the cancer cells to higher concentrations of the drug, selecting for resistant populations. A detailed protocol is provided in the "Experimental Protocols" section below. The key steps are:
-
Determine the initial IC50 (half-maximal inhibitory concentration) of Avitinib in your parental cell line.
-
Culture the cells in a medium containing a sub-lethal concentration of Avitinib (e.g., IC10-IC20).
-
Once the cells resume normal growth, gradually increase the concentration of Avitinib in the culture medium.
-
Repeat this process over several weeks or months until the cells can proliferate in a significantly higher concentration of Avitinib than the parental cells.
-
Confirm the resistance by performing a cell viability assay (e.g., MTT assay) and comparing the IC50 value of the resistant line to the parental line. A significant increase in the IC50 value indicates the successful generation of a resistant cell line.[2]
Q3: How do I investigate which specific mechanism is causing resistance in my Avitinib-resistant cell line?
Once you have established a resistant cell line, you can use a variety of molecular biology techniques to identify the underlying resistance mechanism:
-
For Gene Amplifications (EGFR, MET, HER2):
-
For Gene Mutations (BRAF, TP53, etc.):
-
Sanger Sequencing: To sequence specific gene regions of interest.
-
Next-Generation Sequencing (NGS): For a broader analysis of mutations across a panel of cancer-related genes or the whole exome/genome.
-
-
For Protein Expression and Pathway Activation:
-
Western Blotting: To assess the protein levels of EGFR, MET, HER2, and downstream signaling molecules (e.g., phospho-AKT, phospho-ERK).
-
Immunohistochemistry (IHC): To examine protein expression in tissue samples.
-
-
For Histologic Transformation:
-
Microscopy: To observe changes in cell morphology.
-
Immunohistochemistry (IHC): Using markers for different lung cancer subtypes.
-
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Troubleshooting Steps |
| Failure to establish a stable Avitinib-resistant cell line. | The starting concentration of Avitinib is too high, leading to excessive cell death. | Begin with a lower, sub-lethal concentration of Avitinib (e.g., IC10) and increase the dose more gradually. |
| The parental cell line is inherently slow-growing or sensitive to stress. | Ensure optimal culture conditions for the parental cell line before starting the drug selection process. | |
| Resistant cell line loses its resistance over time. | The resistance mechanism is unstable without continuous drug pressure. | Maintain the resistant cell line in a culture medium containing a maintenance dose of Avitinib. |
| Contamination with parental or other sensitive cells. | Perform single-cell cloning to isolate a pure population of resistant cells. Regularly check for resistance phenotype. | |
| Cannot identify a known resistance mechanism in the resistant cell line. | The resistance is mediated by a novel or less common mechanism. | Consider performing unbiased, genome-wide analyses such as whole-exome sequencing, RNA sequencing, or proteomic analysis to identify novel alterations. |
| The resistance is due to phenotypic changes like EMT. | Analyze the expression of EMT markers (e.g., E-cadherin, Vimentin, N-cadherin) by Western blot or immunofluorescence. |
Data Presentation
Table 1: Pre-clinical Efficacy of Avitinib in a Representative Cell Line
| Cell Line | EGFR Status | IC50 (nM) |
| A431 | Wild-Type | Not specified, but used as a model |
(Note: This table is based on available pre-clinical data. Researchers should determine the specific IC50 for their cell lines of interest.)
Table 2: Representative Example of IC50 Shift in an Avitinib-Resistant Cell Line
| Cell Line | Description | Avitinib IC50 (nM) | Resistance Index (Fold Change) |
| PC-9 | Parental (EGFR exon 19 deletion) | Hypothetical Value: 15 nM | 1 |
| PC-9-AviR | Avitinib-Resistant | Hypothetical Value: 300 nM | 20 |
(Note: This table provides a hypothetical example to illustrate the expected shift in IC50 values upon acquiring resistance. Actual values will vary depending on the cell line and the specific resistance mechanism.)
Experimental Protocols
Protocol 1: Generation of an Avitinib-Resistant Cell Line
This protocol describes a stepwise method for generating a cancer cell line with acquired resistance to Avitinib.[2][3]
Materials:
-
Parental cancer cell line (e.g., PC-9, H1975)
-
Complete cell culture medium
-
This compound
-
DMSO (for dissolving Avitinib)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
-
MTT assay kit
Procedure:
-
Determine the initial IC50 of Avitinib: a. Perform an MTT assay on the parental cell line with a range of Avitinib concentrations to determine the IC50 value.
-
Initiate Drug Exposure: a. Culture the parental cells in their complete medium containing Avitinib at a concentration equal to the IC10 or IC20 (the concentration that inhibits 10-20% of cell growth). b. Maintain the cells in this drug-containing medium, changing the medium every 2-3 days.
-
Dose Escalation: a. When the cells resume a normal growth rate and reach approximately 80% confluency, passage them and increase the Avitinib concentration by 1.5 to 2-fold. b. Observe the cells closely. If significant cell death occurs, reduce the concentration to the previous level and allow the cells to recover before attempting to increase the dose again.
-
Long-Term Culture and Selection: a. Continue this process of stepwise dose escalation over several weeks to months. b. At each stable concentration, it is advisable to cryopreserve some cells as a backup.
-
Establishment and Characterization of the Resistant Line: a. Once the cells are able to proliferate in a significantly higher concentration of Avitinib (e.g., 10-20 times the initial IC50), maintain them at this concentration for several passages to ensure stability. b. Perform an MTT assay on the newly established resistant cell line and the parental cell line simultaneously to quantify the fold-change in IC50. c. The resistant cell line can now be used for downstream molecular analysis to identify the mechanism of resistance.
Protocol 2: Cell Viability (MTT) Assay for IC50 Determination
This protocol outlines the steps for performing an MTT assay to measure cell viability and determine the IC50 of Avitinib.[5][6][7][8]
Materials:
-
Parental and resistant cell lines
-
96-well plates
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count the cells. b. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. c. Incubate the plate overnight to allow the cells to attach.
-
Drug Treatment: a. Prepare serial dilutions of Avitinib in the culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Avitinib. Include wells with medium only (blank) and cells with drug-free medium (vehicle control). c. Incubate the plate for 48-72 hours.
-
MTT Addition and Incubation: a. Add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization of Formazan: a. Carefully remove the medium from each well. b. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. c. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the absorbance of the blank wells from all other readings. b. Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. c. Plot the cell viability against the logarithm of the drug concentration and use a non-linear regression analysis to determine the IC50 value.
Visualizations
Signaling Pathways
Caption: Mechanisms of acquired resistance to Avitinib.
Experimental Workflow
Caption: Workflow for generating and analyzing Avitinib-resistant cell lines.
References
- 1. HER2 amplification: a potential mechanism of acquired resistance to EGFR inhibition in EGFR mutant lung cancers that lack the second-site EGFR T790M mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishing Dual Resistance to EGFR-TKI and MET-TKI in Lung Adenocarcinoma Cells In Vitro with a 2-step Dose-escalation Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
Technical Support Center: Avitinib Maleate In Vitro Off-Target Effect Identification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying the off-target effects of Avitinib maleate in vitro.
Frequently Asked Questions (FAQs)
Q1: What are the primary known targets of this compound?
This compound (also known as Abivertinib or AC0010) is a third-generation, irreversible, and orally active selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). It is particularly potent against EGFR harboring activating mutations (like L858R) and the T790M resistance mutation.[1] In addition to EGFR, this compound is also a known inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3]
Q2: Have any broader kinase screening studies been conducted for this compound to identify off-target effects?
Yes, the selectivity of this compound (AC0010) has been evaluated against a panel of 349 kinases. In this screening, at a concentration of 1 µM, this compound demonstrated over 80% inhibition of 33 of the 349 kinases tested (9.5% of the panel).[2][4]
Q3: Which kinases, other than EGFR and BTK, are known to be inhibited by this compound?
The kinase screening revealed that at 1 µM, this compound significantly inhibits other kinases, including JAK3 and five members of the TEC kinase family.[2][4]
Q4: How does the in vitro inhibitory potency of this compound on its off-targets compare to its potency in cellular assays?
It has been observed that the inhibitory potency of this compound against some of its off-targets, such as BTK and JAK3, is substantially weaker in cellular assays compared to biochemical (cell-free) assays. For instance, the IC50 values in cellular assays for BTK and JAK3 were found to be 59 nM and >3,000 nM, respectively, which is less potent than its effects in enzymatic assays.[4] This highlights the importance of conducting both biochemical and cellular assays to understand the real-world off-target effects of a compound.
Q5: What is a typical experimental workflow to identify the off-target effects of this compound in vitro?
A standard workflow begins with a broad biochemical kinase screen to identify potential off-target interactions. This is followed by cellular assays to confirm these interactions within a biological context. Subsequent downstream signaling analysis and phenotypic assays can then be used to determine the functional consequences of these off-target effects.
Troubleshooting Guides
Issue 1: Discrepancy between biochemical and cellular assay results for off-target inhibition.
-
Question: I've identified a potential off-target kinase in a biochemical assay, but I'm not observing the expected inhibitory effect in my cellular assay. Why might this be?
-
Answer:
-
Cell Permeability: this compound may have poor permeability into the specific cell line you are using, preventing it from reaching its intracellular target.
-
High Intracellular ATP Concentrations: Cellular environments have high concentrations of ATP, which can outcompete ATP-competitive inhibitors like this compound, leading to a decrease in apparent potency compared to biochemical assays where ATP concentrations can be controlled.
-
Efflux Pumps: The cell line may express efflux pumps that actively remove this compound from the cytoplasm, reducing its effective intracellular concentration.
-
Presence of Scaffolding Proteins: In a cellular context, the target kinase may be part of a larger protein complex that sterically hinders the binding of this compound.
-
Issue 2: High background signal in a luminescence-based kinase assay (e.g., ADP-Glo).
-
Question: My luminescence-based kinase assay is showing a high background signal, making it difficult to determine the true inhibitory effect of this compound. What could be the cause?
-
Answer:
-
ATP Contamination: The recombinant kinase or substrate preparations may be contaminated with ATP, leading to a high background signal.
-
Inhibitor Interference with Luciferase: this compound itself might be inhibiting the luciferase enzyme used in the detection step, leading to inaccurate readings. It is advisable to run a control experiment to test for this.
-
Insufficient Depletion of ATP: The kinase reaction may not be proceeding efficiently, or the ATP depletion step may be incomplete, leaving residual ATP that contributes to the background signal.
-
Issue 3: Inconsistent results in cell viability assays upon treatment with this compound.
-
Question: I am seeing variable results in my cell viability assays (e.g., MTT, CellTiter-Glo) when treating cells with this compound. What are the potential reasons for this inconsistency?
-
Answer:
-
Cell Seeding Density: Inconsistent initial cell seeding densities can lead to variability in cell growth and, consequently, the final viability readout.
-
Drug Solubility and Stability: this compound may not be fully solubilized or could be degrading in the culture medium over the course of the experiment. Ensure proper dissolution and consider the stability of the compound under your experimental conditions.
-
Edge Effects in Multi-well Plates: Evaporation from the outer wells of a multi-well plate can concentrate the drug and affect cell growth, leading to "edge effects." Using the inner wells for experiments and filling the outer wells with sterile liquid can mitigate this.
-
Off-Target Effects on Cell Proliferation: The observed effects on cell viability may be due to the inhibition of an unknown off-target kinase that plays a role in cell proliferation in your specific cell line.
-
Quantitative Data Summary
| Target | Assay Type | IC50 (nM) |
| EGFR L858R | Cell-free | 0.18 |
| EGFR T790M | Cell-free | 0.18 |
| Wild-Type EGFR | Cell-free | 7.68 |
| BTK | Cell-free | 0.4 |
| JAK3 | Cell-free | 0.09 |
| EGFR L858R/T790M (NCI-H1975 cells) | Cellular (EGFR Phosphorylation) | 7.3 |
| EGFR L858R/T790M (NCI-H1975 cells) | Cellular (Viability) | 5,150 |
| BTK | Cellular | 59 |
| JAK3 | Cellular | >3,000 |
Data compiled from multiple sources.[1][2][4][5]
Experimental Protocols
Protocol 1: In Vitro BTK Kinase Assay (ADP-Glo™ Format)
This protocol is adapted for determining the in vitro inhibitory activity of this compound against BTK.
Materials:
-
Recombinant human BTK enzyme
-
Poly (4:1 Glu, Tyr) peptide substrate
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in kinase buffer. Include a DMSO-only control.
-
Reaction Setup: In a 96-well plate, add 5 µL of the diluted this compound or DMSO control.
-
Enzyme Addition: Add 10 µL of a solution containing the BTK enzyme and substrate in kinase buffer.
-
Initiation: Start the kinase reaction by adding 10 µL of ATP solution. The final reaction volume will be 25 µL.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion: Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP. Incubate at room temperature for 30 minutes.
-
Luminescence Reading: Measure the luminescence using a plate reader. The light output is proportional to the ADP generated and thus, the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular EGFR Autophosphorylation Assay
This protocol is designed to assess the inhibitory effect of this compound on EGFR autophosphorylation in a relevant cell line (e.g., NCI-H1975, which harbors the EGFR L858R/T790M mutations).
Materials:
-
NCI-H1975 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Serum-free medium
-
This compound stock solution (in DMSO)
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total EGFR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture: Plate NCI-H1975 cells and allow them to adhere and grow to 70-80% confluency.
-
Serum Starvation: Replace the complete medium with serum-free medium and incubate for 12-24 hours to reduce basal EGFR phosphorylation.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound (and a DMSO control) for a specified time (e.g., 2 hours).
-
EGF Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) to induce EGFR autophosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then probe with the anti-phospho-EGFR primary antibody.
-
After washing, incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe with the anti-total EGFR antibody to control for protein loading.
-
Quantify the band intensities and normalize the phospho-EGFR signal to the total EGFR signal.
-
Calculate the percent inhibition of EGFR phosphorylation for each this compound concentration relative to the EGF-stimulated DMSO control and determine the IC50 value.
-
Signaling Pathway Diagrams
References
Technical Support Center: Optimizing Avitinib Maleate Dosage to Minimize Toxicity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the dosage of Avitinib maleate (also known as Abivertinib or AC0010) to minimize toxicity while maintaining efficacy in preclinical and clinical research settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it relate to its toxicity profile?
This compound is a third-generation, irreversible, and orally active selective inhibitor of the epidermal growth factor receptor (EGFR). It specifically targets mutant forms of EGFR, including the T790M resistance mutation, with significantly higher potency than wild-type EGFR. This selectivity is a key factor in its potentially reduced toxicity profile compared to non-selective EGFR inhibitors. By sparing wild-type EGFR, Avitinib is designed to minimize common EGFR-related side effects. However, off-target activities and on-target toxicities in tissues expressing mutant EGFR can still occur. Avitinib is also a known inhibitor of Bruton's tyrosine kinase (BTK).
Q2: What are the most common adverse events observed with this compound in clinical trials?
Clinical studies of Avitinib (Abivertinib) have reported a manageable safety profile. The most frequently observed treatment-related adverse events (TRAEs) are generally mild to moderate in severity. A phase I/II study in patients with EGFR T790M-positive non-small cell lung cancer (NSCLC) reported the following common TRAEs (any grade):
-
Increased alanine aminotransferase (ALT)
-
Diarrhea
-
Increased aspartate aminotransferase (AST)
-
Rash
Q3: What are the reported dose-limiting toxicities (DLTs) for this compound?
In a phase 1 dose-escalation study, dose-limiting toxicities were observed and included Grade 3 diarrhea, Grade 4 liver damage, and Grade 3 decreased white blood cell count at doses of 100 mg, 300 mg, and 350 mg twice daily, respectively.
Q4: What is the recommended Phase II dose (RP2D) of this compound?
Based on pharmacokinetic data, safety, and efficacy from clinical trials, the recommended Phase II dose (RP2D) for Avitinib (Abivertinib) was established at 300 mg twice daily.
Q5: How can I assess the potential for off-target toxicity of this compound in my experimental model?
Assessing off-target effects is crucial for understanding the complete toxicity profile. A kinome scan is a valuable method to screen Avitinib against a large panel of kinases. One study assessed the activity of Avitinib (AC0010) against 349 kinases and found that at a concentration of 1 µM, it inhibited 33 of these kinases by more than 80%. Key off-targets identified include JAK3 and BTK. It's important to note that enzymatic inhibition does not always translate directly to cellular activity, as evidenced by the weaker inhibition of BTK and JAK3 in cellular assays. Further investigation in relevant cell lines and in vivo models is recommended to confirm these off-target effects.
Troubleshooting Guides
Issue 1: High level of in vitro cytotoxicity observed at the intended effective concentration.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| On-target toxicity in highly sensitive cell lines | 1. Titrate the concentration of this compound to determine the IC50 value for your specific cell line. 2. Compare the IC50 with published values for similar cell lines. 3. Assess the expression level of mutant EGFR in your cells. | 1. Establish a therapeutic window for your cell model. 2. High sensitivity may be correlated with high levels of mutant EGFR expression. |
| Off-target toxicity | 1. Perform a kinome-wide selectivity screen to identify potential off-target kinases. 2. Test inhibitors with different chemical scaffolds that target the same mutant EGFR to see if the cytotoxicity persists. 3. If specific off-targets are identified, use siRNA or CRISPR to knock down the off-target and observe changes in cytotoxicity. | 1. Identification of unintended kinase targets contributing to cell death. 2. If cytotoxicity is not observed with other mutant EGFR inhibitors, it is more likely an off-target effect of Avitinib. |
| Poor compound solubility or stability in culture media | 1. Visually inspect the culture media for precipitates. 2. Confirm the solubility of this compound in your specific culture medium at the concentrations used. 3. Prepare fresh stock solutions for each experiment. | 1. Ensure the compound is fully dissolved to achieve the intended concentration. 2. Consistent results across experiments. |
Issue 2: Unexpected adverse effects in animal models at doses that are well-tolerated in other studies.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Differences in animal strain, age, or health status | 1. Ensure the animal model used is appropriate and consistent with previous studies. 2. Perform a thorough health assessment of the animals before starting the experiment. 3. Start with a dose-range-finding study in your specific animal model to establish the maximum tolerated dose (MTD). | 1. Determination of a safe and effective dose range for your specific animal model. 2. Reduced variability in experimental outcomes. |
| Pharmacokinetic differences | 1. Conduct a pharmacokinetic (PK) study in your animal model to determine the exposure (AUC, Cmax) at different doses. 2. Compare the PK profile with published data. | 1. Understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) in your model. 2. Correlation of drug exposure with observed toxicities. |
| Off-target effects in a specific species | 1. Investigate if the identified off-targets of Avitinib have different expression patterns or functional roles in your animal model compared to others. 2. Perform histopathological analysis of major organs to identify signs of toxicity. | 1. Identification of species-specific toxicities. 2. A clearer understanding of the underlying mechanisms of the observed adverse events. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Cell Line |
| EGFR L858R | 0.18 | Enzymatic Assay |
| EGFR T790M | 0.18 | Enzymatic Assay |
| Wild-Type EGFR | 7.68 | Enzymatic Assay |
| Mutant EGFR Phosphorylation | 7.3 | NCI-H1975 |
| Mutant EGFR Phosphorylation | 2.8 | NIH/3T3_TC32T8 |
| BTK | 59 | Cellular Assay |
| JAK3 | 360 | Cellular Assay |
Table 2: Summary of Treatment-Related Adverse Events (TRAEs) from a Phase I/II Clinical Trial of Abivertinib (300 mg BID)
| Adverse Event | Any Grade (%) | Grade 3/4 (%) |
| Most Common TRAEs | ||
| Alanine aminotransferase (ALT) increase | 64.8 | 7.0 |
| Diarrhea | 61.2 | 4.4 |
| Aspartate aminotransferase (AST) increase | 57.3 | 4.8 |
| Rash | 37.0 | Not specified |
| Serious TRAEs (selected) | ||
| Interstitial lung disease | 5.3 | 4.0 (Grade 3/4) |
| Neutrophil count decrease | Not specified | 3.5 |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add the diluted this compound solutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Assessment of Apoptosis using TUNEL Assay
Objective: To quantify the extent of apoptosis induced by this compound treatment in a cancer cell line.
Methodology:
-
Cell Treatment: Culture cells on coverslips or in chamber slides and treat with this compound at various concentrations for a predetermined duration. Include positive (e.g., DNase I treatment) and negative (vehicle) controls.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
TUNEL Reaction: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled dUTP (e.g., BrdUTP or a fluorescently labeled dUTP).
-
Detection:
-
For BrdUTP, detect the incorporated nucleotide using a fluorescently labeled anti-BrdU antibody.
-
For directly labeled dUTP, proceed to imaging.
-
-
Counterstaining: Stain the cell nuclei with a DNA dye such as DAPI or Hoechst.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit a fluorescent signal in the nucleus. Quantify the percentage of TUNEL-positive cells by counting at least 200 cells per condition.
Mandatory Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound dosage.
Caption: Logical troubleshooting flow for unexpected toxicity.
Technical Support Center: Managing Avitinib Maleate-Induced Side Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in managing the side effects of Avitinib maleate in animal models. The information is presented in a clear question-and-answer format, with quantitative data summarized in tables, detailed experimental protocols, and visualizations of key pathways and workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of this compound observed in animal models?
A1: Based on preclinical studies of this compound and other third-generation EGFR tyrosine kinase inhibitors (TKIs), the most frequently observed side effects in animal models include dermatological toxicities (skin rash) and gastrointestinal toxicities (diarrhea). While a preclinical study of Avitinib noted a "great safety profile in rats and monkeys," researchers should be prepared to manage these common TKI class-specific side effects.[1] Less common but serious side effects such as interstitial lung disease (ILD) have been reported in a small number of clinical cases and should be considered a potential risk in animal models.[2]
Q2: How can I proactively manage and treat this compound-induced skin rash in my rodent models?
A2: Prophylactic and reactive management strategies can be employed. A recent study demonstrated that topical application of a Janus kinase (JAK) inhibitor can effectively ameliorate EGFR inhibitor-induced rash in rodents.[3] This approach works by suppressing the recruitment of immune cells to the skin without affecting the anti-tumor efficacy of the EGFR inhibitor.[3]
Q3: What are the recommended strategies for managing diarrhea in animal models receiving this compound?
A3: Management of TKI-induced diarrhea in animal models primarily involves supportive care and anti-diarrheal agents. While specific protocols for this compound are not widely published, strategies used for other EGFR TKIs can be adapted. Loperamide is a commonly used anti-diarrheal medication.[4][5] It is crucial to ensure animals have adequate hydration and to monitor for signs of dehydration, weight loss, and lethargy. Dietary modifications, such as providing a low-fat, low-fiber diet, may also be beneficial.[6]
Q4: What is Interstitial Lung Disease (ILD) and how should I monitor for it in my animal studies?
A4: Interstitial Lung Disease (ILD) is a serious, though rare, pulmonary toxicity associated with some EGFR TKIs.[2] In animal models, monitoring for ILD can be challenging. Key indicators include respiratory distress, changes in breathing patterns, and weight loss. Advanced imaging techniques, such as micro-CT scans, can be used to detect lung inflammation and fibrosis. Histopathological analysis of lung tissue at necropsy is the definitive method for diagnosing ILD.
Q5: Are there any known drug interactions with this compound that I should be aware of in my preclinical studies?
A5: Yes, co-administration of this compound with other drugs can affect its pharmacokinetics. For example, a study in rats showed that pretreatment with Avitinib can increase the systemic exposure of osimertinib, another EGFR TKI. This is thought to be due to the inhibition of metabolic enzymes such as CYP3A. Researchers should carefully consider the potential for drug-drug interactions when designing co-administration studies.
Troubleshooting Guides
Problem: Severe Skin Rash in Rodent Models
Symptoms: Erythema, papules, pustules, and excoriations, typically on the dorsal side, ears, and face.
Troubleshooting Steps:
-
Assess Severity: Grade the severity of the rash based on a standardized scoring system (e.g., covering a certain percentage of body surface area, presence of ulceration).
-
Topical Treatment:
-
Apply a topical JAK inhibitor ointment to the affected areas. A study on afatinib-induced rash in rats and mice showed significant improvement with this approach.[3]
-
Consider topical corticosteroids to reduce inflammation.
-
-
Systemic Treatment: For severe, persistent cases, consult with a veterinarian about the possibility of systemic anti-inflammatory medication.
-
Supportive Care: Ensure animals are not scratching excessively, which can lead to secondary infections. Use of Elizabethan collars may be necessary in severe cases.
-
Dose Modification: If the rash is severe and unmanageable, consider a dose reduction or temporary discontinuation of this compound, in consultation with the study director.
Problem: Persistent Diarrhea in Animal Models
Symptoms: Loose or watery stools, perianal soiling, weight loss, dehydration (indicated by skin tenting and reduced urine output).
Troubleshooting Steps:
-
Hydration: Ensure ad libitum access to drinking water. In cases of significant dehydration, subcutaneous or intraperitoneal administration of sterile saline may be necessary.
-
Anti-diarrheal Medication:
-
Administer loperamide. While a specific dose for Avitinib-treated animals is not established, typical doses for mice are in the range of 1-10 mg/kg, administered orally. It is crucial to start with a low dose and titrate up as needed, under veterinary guidance.
-
-
Dietary Management: Provide a highly palatable, low-fiber, and easily digestible diet.
-
Fecal Monitoring: Monitor stool consistency and frequency daily.
-
Dose Modification: If diarrhea is severe (e.g., leading to >15% weight loss) and unresponsive to supportive care, a dose reduction or temporary cessation of this compound may be required.
Quantitative Data Summary
Table 1: Incidence of Common Adverse Events with Third-Generation EGFR TKIs (Clinical Data)
| Adverse Event | All Grades (%) | Grade ≥3 (%) |
| Diarrhea | 42 - 95% | 1 - 16% |
| Rash | 41 - 89% | 0.5 - 16% |
| Stomatitis/Mucositis | 12 - 72% | <1 - 4% |
| Paronychia | Varies | Varies |
Data compiled from clinical trials of various third-generation EGFR TKIs and may not be directly representative of this compound in animal models. It serves as a general guide for expected toxicities.[7]
Experimental Protocols
Protocol: Induction and Management of EGFR Inhibitor-Induced Skin Rash in a Rat Model
Objective: To establish a model of EGFR inhibitor-induced skin rash and evaluate the efficacy of a topical management agent.
Methodology:
-
Animal Model: Female Brown Norway rats are a suitable model as they have been shown to develop a skin rash in response to EGFR inhibitors.
-
Induction of Rash: Administer this compound orally at a dose known to induce skin toxicity (dose-ranging studies may be required). A daily dosing schedule is typical.
-
Monitoring:
-
Observe animals daily for the onset and progression of skin lesions.
-
Score the severity of the rash weekly using a standardized scoring system (e.g., based on the percentage of body surface area affected and the nature of the lesions).
-
Collect skin biopsies at predetermined time points for histopathological analysis.
-
-
Management:
-
Divide animals into treatment and control groups.
-
Apply a thin layer of a topical JAK inhibitor ointment (e.g., delgocitinib) to the affected skin of the treatment group once or twice daily.[3] The control group should receive a vehicle ointment.
-
-
Evaluation of Efficacy:
-
Compare the rash severity scores between the treatment and control groups over time.
-
Analyze skin biopsies for changes in inflammatory cell infiltration and epidermal thickness.
-
Visualizations
Signaling Pathway of EGFR Inhibition and Potential for Skin Toxicity
Caption: EGFR signaling and mechanism of skin toxicity.
Experimental Workflow for Managing Avitinib-Induced Side Effects
Caption: Workflow for side effect management.
Logical Relationship for Dose Modification Decisions
Caption: Decision tree for dose modification.
References
- 1. Tyrosine kinase inhibitors interstitial pneumonitis: diagnosis and management - He - Translational Lung Cancer Research [tlcr.amegroups.org]
- 2. Tyrosine Kinase Inhibitor-Induced Interstitial Lung Disease: Clinical Features, Diagnostic Challenges, and Therapeutic Dilemmas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topical JAK inhibition ameliorates EGFR inhibitor-induced rash in rodents and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Management of diarrhea induced by epidermal growth factor receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diarrhea Induced by Small Molecule Tyrosine Kinase Inhibitors Compared With Chemotherapy: Potential Role of the Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expert Consensus on the Management of Adverse Events from EGFR Tyrosine Kinase Inhibitors in the UK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Management of Common Toxicities in Metastatic NSCLC Related to Anti-Lung Cancer Therapies with EGFR–TKIs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Avitinib Maleate Experiments and Cell Line Contamination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing issues related to cell line contamination during experiments with Avitinib maleate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as Abivertinib maleate) is a third-generation, orally active, and irreversible epidermal growth factor receptor (EGFR) inhibitor.[1][2] It selectively targets mutant forms of EGFR, including the T790M resistance mutation, which is a common reason for the failure of first-generation EGFR inhibitors in non-small cell lung cancer (NSCLC).[3][4][5] By covalently binding to a cysteine residue in the ATP-binding pocket of mutant EGFR, this compound blocks downstream signaling pathways that promote cancer cell proliferation and survival.[3][4][6] It is significantly more potent against mutant EGFR than wild-type EGFR, which may lead to a more favorable toxicity profile.[6][7][8] this compound also inhibits Bruton's tyrosine kinase (BTK).[1][2][9]
Q2: What is cell line contamination and why is it a critical issue?
Cell line contamination refers to the unintended introduction of foreign elements into a cell culture. There are two main types:
-
Microbial Contamination: Introduction of bacteria, molds, yeasts, viruses, or mycoplasma.[10][11][12] Mycoplasma is a particularly common and insidious contaminant as it is often not visible by standard microscopy and can alter cell metabolism, growth, and gene expression.[10][13][14]
-
Cross-Contamination: The accidental introduction of cells from another cell line.[10][15] Aggressive and fast-growing cell lines, such as HeLa, are notorious contaminants that can overgrow and replace the original cell line, leading to completely invalid experimental results.[15][16][17][18]
Q3: My experimental results with this compound are inconsistent. Could cell line contamination be the cause?
Yes, inconsistent results are a hallmark of cell line contamination. Specific issues you might encounter include:
-
Shifting IC50 Values: The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. If your cell line is contaminated with a more resistant line (e.g., one with wild-type EGFR), the apparent IC50 of this compound will be significantly higher (less potent) than expected. Conversely, contamination with a more sensitive line could lower the apparent IC50.
-
Variable Growth Rates: A change in the doubling time of your culture could indicate that a faster-growing contaminant cell line is taking over.[13]
-
Altered Morphology: While not always obvious, subtle changes in cell shape and appearance under the microscope can be a sign of contamination.[20]
-
Irreproducible Western Blot Results: Contamination can alter the baseline expression and phosphorylation levels of target proteins like EGFR, Akt, and ERK, leading to inconsistent downstream signaling data.[8]
Q4: How does cell line cross-contamination specifically impact this compound experiments?
This compound is designed to be highly selective for mutant EGFR.[6][8] If your target cell line (e.g., NCI-H1975, which has L858R and T790M mutations) becomes contaminated with a cell line expressing wild-type EGFR (like A549 or the common contaminant HeLa), the experiment will yield misleading results. The contaminating wild-type cells are much less sensitive to this compound, which will skew viability assays and result in an artificially high IC50 value, making the drug appear less effective than it truly is for its intended target.
Q5: I suspect I have a mycoplasma contamination. How can I confirm this and what should I do?
Mycoplasma contamination is a frequent problem because it doesn't cause the turbidity or pH changes seen with bacterial or fungal contamination.[14][21]
-
Detection: The most reliable detection methods are PCR-based assays, which amplify mycoplasma DNA, or a DNA staining method using dyes like DAPI or Hoechst that allow visualization of microbial nuclei via fluorescence microscopy.[13][22]
-
Action: If contamination is confirmed, the best course of action is to discard the contaminated cell line and associated reagents immediately. Autoclave all contaminated materials. If the cell line is irreplaceable, specialized mycoplasma elimination kits are available, but it is crucial to re-test the culture thoroughly after treatment.[13]
Q6: How can I verify the identity of my cell line to rule out cross-contamination?
The gold standard for authenticating human cell lines is Short Tandem Repeat (STR) analysis .[23][24][25] This technique generates a unique genetic fingerprint for a cell line by examining specific, highly variable regions of the genome.[24] This STR profile can be compared to reference databases (like those from ATCC) to confirm the cell line's identity.[25] It is recommended to perform STR profiling when establishing a new cell line, before beginning a new series of experiments, and before publishing.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values for this compound
| Potential Cause | Troubleshooting Step |
| Cell Line Cross-Contamination | Authenticate your cell line using STR profiling. Compare the STR profile to a reference database to confirm its identity.[25] |
| Mycoplasma Contamination | Test for mycoplasma using a PCR-based detection kit. Mycoplasma can alter cellular metabolism and drug response.[20] |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered phenotypes. Use cells within a consistent and low passage number range for all experiments.[26] |
| Inconsistent Cell Seeding | Ensure a uniform, single-cell suspension before plating. Uneven cell density will lead to high variability in viability assays.[26] |
| Compound Degradation | Prepare fresh dilutions of this compound from a validated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[27] |
Issue 2: Unexpected Cell Viability or Drug Resistance
| Potential Cause | Troubleshooting Step |
| Contamination with Resistant Cells | If your EGFR-mutant line is contaminated with wild-type EGFR cells (e.g., HeLa), the overall culture will appear more resistant. Perform STR profiling to check for cross-contamination.[16] |
| Altered Signaling Pathways | Contamination can fundamentally alter the signaling network of the cell culture.[28] After confirming cell line identity, verify the phosphorylation status of EGFR and downstream targets like Akt and ERK via Western blot. |
| Incorrect Drug Concentration | The presence of serum proteins in culture media can bind to kinase inhibitors and reduce their effective concentration.[29] Ensure your dose-response curves are performed under consistent media and serum conditions. |
| Assay Time Points | The cytotoxic or cytostatic effects of this compound may be time-dependent. Run a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your assay.[30] |
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cell Lines
This table summarizes quantitative data from in vitro enzyme and cell-based assays.
| Target / Cell Line | EGFR Mutation Status | IC50 (nM) | Reference |
| Enzyme Assays | |||
| EGFR L858R | Activating Mutation | 0.18 | [1][2][9] |
| EGFR T790M | Resistance Mutation | 0.18 | [1][2][9] |
| EGFR (Wild-Type) | Wild-Type | 7.68 | [1][2][9] |
| Cell-Based Assays | (Inhibition of EGFR Phosphorylation) | ||
| NCI-H1975 | L858R / T790M | 7.3 | [2][9] |
| NIH/3T3_TC32T8 | Mutant EGFR | 2.8 | [2][9] |
| A431 | Wild-Type | ~834 (calculated) | [2][8] |
Table 2: Hypothetical Impact of Cell Line Contamination on this compound IC50
This table illustrates how contamination could theoretically alter experimental outcomes.
| Experimental Condition | Expected IC50 (nM) in NCI-H1975 | Observed IC50 (nM) | Potential Reason |
| Pure NCI-H1975 Culture | ~7-15 | 7.3 | Data aligns with published results. |
| NCI-H1975 contaminated with 20% HeLa cells | ~7-15 | > 150 | HeLa cells have wild-type EGFR and are less sensitive, skewing the dose-response curve.[16][18] |
| NCI-H1975 contaminated with Mycoplasma | ~7-15 | 50 | Mycoplasma can induce cellular changes that confer drug resistance.[13] |
Mandatory Visualizations
Caption: this compound inhibits mutant EGFR, blocking downstream PI3K/Akt and Ras/Raf/MEK/ERK pathways.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: Logical flow for routine detection and identification of cell line contamination.
Experimental Protocols
Protocol 1: Cell Line Authentication via Short Tandem Repeat (STR) Analysis
This protocol provides a general workflow. Commercial kits and service providers are widely available and their specific instructions should be followed.
-
Objective: To generate a unique genetic profile of a human cell line to confirm its identity.
-
Materials:
-
Cell sample (pellet or preserved on a collection card).
-
Genomic DNA (gDNA) extraction kit.
-
Commercial STR profiling kit (e.g., GenePrint® 24 System).
-
PCR thermal cycler.
-
Capillary electrophoresis instrument.
-
Analysis software.
-
-
Methodology:
-
Sample Collection: Collect approximately 1-2 million cells from an actively growing culture. Wash with PBS and pellet the cells.
-
DNA Extraction: Extract gDNA from the cell pellet using a commercial kit according to the manufacturer's protocol. Quantify the DNA concentration and assess its purity.
-
PCR Amplification: Amplify multiple STR loci using the primers provided in the commercial STR kit. This is a multiplex PCR that co-amplifies numerous loci simultaneously.[25]
-
Capillary Electrophoresis: The fluorescently labeled PCR products are separated by size using a capillary electrophoresis instrument. The instrument's software detects the fragments and calculates their size.
-
Data Analysis: The software generates an electropherogram, which displays the unique set of alleles (peaks) for the cell line. This STR profile is then compared to a reference database (e.g., ATCC, DSMZ) to authenticate the cell line. An 80% match is typically required to confirm identity.
-
Protocol 2: Mycoplasma Detection by PCR
This protocol outlines the steps for a PCR-based detection method, which is highly sensitive and specific.[22]
-
Objective: To detect the presence of mycoplasma DNA in a cell culture supernatant.
-
Materials:
-
Cell culture supernatant (from a 2-3 day old culture).
-
Commercial Mycoplasma PCR detection kit (contains primers, Taq polymerase, dNTPs, and a positive control).
-
Heat block or thermal cycler.
-
Equipment for agarose gel electrophoresis.
-
-
Methodology:
-
Sample Preparation: Collect 1 mL of cell culture supernatant from a culture that is 70-80% confluent. It is important not to centrifuge or filter the sample, as mycoplasma can be associated with floating cells.
-
DNA Lysis: Heat the supernatant at 95°C for 10 minutes to lyse the cells and release DNA.
-
PCR Reaction Setup: Prepare the PCR reaction mix according to the kit's instructions. Typically, this involves adding a small volume (1-2 µL) of the heated supernatant to the ready-to-use PCR mix. Include a positive control (provided in the kit) and a negative control (sterile water) in your run.
-
PCR Amplification: Run the PCR program on a thermal cycler as specified by the kit manufacturer. The primers in the kit are designed to amplify a region of the 16S rRNA gene that is highly conserved among various mycoplasma species.[22]
-
Result Visualization: Analyze the PCR products using agarose gel electrophoresis. The presence of a band of the correct size in the sample lane indicates a positive result for mycoplasma contamination.
-
Protocol 3: Cell Viability (MTT) Assay for IC50 Determination
-
Objective: To measure the metabolic activity of cells as an indicator of cell viability following treatment with this compound and to determine the IC50 value.
-
Materials:
-
Target cell line (e.g., NCI-H1975).
-
96-well cell culture plates.
-
Complete culture medium.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader (570 nm wavelength).
-
-
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow cells to attach.
-
Compound Dilution: Prepare a serial dilution of this compound in culture medium. For NCI-H1975, a starting concentration of 1 µM with 8-10 dilution points is appropriate. Include a vehicle control (DMSO at the same final concentration as the highest drug dose) and a no-treatment control.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound.
-
Incubation: Incubate the plate for 72 hours (or other desired time point) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and use a non-linear regression (sigmoidal dose-response) curve to calculate the IC50 value.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Parallel phase 1 clinical trials in the US and in China: accelerating the test of avitinib in lung cancer as a novel inhibitor selectively targeting mutated EGFR and overcoming T790M-induced resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Parallel phase 1 clinical trials in the US and in China: accelerating the test of avitinib in lung cancer as a novel inhibitor selectively targeting mutated EGFR and overcoming T790M-induced resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. avitinib - My Cancer Genome [mycancergenome.org]
- 8. selleckchem.com [selleckchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 11. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 12. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 13. Mycoplasma Detection, Prevention, and Elimination in Cell Culture [sigmaaldrich.com]
- 14. Mycoplasma contamination of cell cultures | Lonza [bioscience.lonza.com]
- 15. The Extensive and Expensive Impacts of HEp-2 [HeLa], Intestine 407 [HeLa], and Other False Cell Lines in Journal Publications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. retractionwatch.com [retractionwatch.com]
- 17. cbc.ca [cbc.ca]
- 18. “HeLa Cells 50 Years On: The Good, The Bad, and The Ugly” (2002), by John R. Masters | Embryo Project Encyclopedia [embryo.asu.edu]
- 19. idexxbioresearch.com [idexxbioresearch.com]
- 20. mdbioproducts.com [mdbioproducts.com]
- 21. Basics of Cell Culture Quality Control: Contamination | abm Inc. [info.abmgood.com]
- 22. rapidmicrobiology.com [rapidmicrobiology.com]
- 23. cellculturecompany.com [cellculturecompany.com]
- 24. Cell Line Authentication Resources [promega.com]
- 25. cellculturedish.com [cellculturedish.com]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Excessive concentrations of kinase inhibitors in translational studies impede effective drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of Avitinib Maleate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Avitinib maleate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a focus on improving oral bioavailability.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your in-vivo experiments with this compound.
Issue 1: Low and Variable Oral Bioavailability in Animal Models
-
Question: My in vivo pharmacokinetic study in rats shows low and highly variable plasma concentrations of this compound after oral administration. What are the potential causes and how can I improve this?
-
Answer: Low and variable oral bioavailability of this compound is often attributed to its poor aqueous solubility. As a Biopharmaceutics Classification System (BCS) Class II or IV compound, its absorption is likely limited by its dissolution rate in the gastrointestinal (GI) tract.
Potential Causes:
-
Poor Solubility and Dissolution: this compound is practically insoluble in water, leading to incomplete dissolution in the GI fluids before it can be absorbed.
-
Crystalline Form: The stable crystalline form of the drug has lower energy and thus lower solubility compared to its amorphous state.
-
Inadequate Formulation: A simple suspension of the drug may not provide sufficient solubilization for consistent absorption.
Recommended Solutions:
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in its amorphous (non-crystalline) state can significantly enhance its aqueous solubility and dissolution rate.
-
Lipid-Based Formulations (e.g., SEDDS): Formulating this compound in a Self-Emulsifying Drug Delivery System (SEDDS) can improve its solubilization in the GI tract and enhance its absorption via lymphatic pathways.
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, leading to a higher dissolution velocity and improved bioavailability.
-
Issue 2: Precipitation of this compound in Aqueous Media During In Vitro Assays
-
Question: I am observing precipitation of this compound when preparing solutions for in vitro experiments that are intended to mimic in vivo conditions. How can I prevent this?
-
Answer: This is a common issue due to the low aqueous solubility of this compound.
Potential Causes:
-
Supersaturation and Recrystallization: When a stock solution of this compound in an organic solvent (like DMSO) is diluted into an aqueous buffer, it can create a supersaturated solution that is thermodynamically unstable, leading to rapid precipitation of the crystalline drug.
Recommended Solutions:
-
Use of Solubilizing Excipients: Incorporate pharmaceutically acceptable solubilizing agents in your aqueous medium, such as cyclodextrins (e.g., SBE-β-CD) or surfactants (e.g., Tween 80), to increase the solubility of this compound.
-
Preparation of Amorphous Solid Dispersions: An ASD formulation will not only improve in vivo bioavailability but also enhance the apparent solubility and reduce the tendency for precipitation in in vitro dissolution studies.
-
Lipid-Based Formulations: A SEDDS formulation will form a fine emulsion upon dilution in aqueous media, keeping the drug solubilized within the oil droplets.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical oral bioavailability of this compound in preclinical species?
A1: The reported oral bioavailability of this compound in animal models can be quite low and variable, often in the range of 15.9% to 41.4%. This is primarily due to its poor aqueous solubility.
Q2: What are the key mechanisms by which advanced formulations improve the bioavailability of poorly soluble drugs like this compound?
A2: Advanced formulations improve bioavailability through several mechanisms:
-
Enhanced Solubility and Dissolution: By increasing the concentration of the drug dissolved in the GI fluids.
-
Increased Surface Area: Nanoparticle formulations provide a larger surface area for faster dissolution.
-
Improved Permeability: Some lipid-based formulations can enhance permeability across the intestinal epithelium.
-
Inhibition of P-glycoprotein (P-gp) Efflux: Some excipients used in these formulations can inhibit P-gp, a transporter that can pump drugs out of intestinal cells, thereby increasing intracellular concentration and absorption.
-
Lymphatic Transport: Lipid-based formulations can promote absorption through the lymphatic system, bypassing first-pass metabolism in the liver.
Q3: What are the critical quality attributes to consider when developing an improved formulation for this compound?
A3: Key attributes include:
-
Drug Loading: The percentage of this compound in the formulation.
-
Physical State: Confirmation of the amorphous state in ASDs.
-
Particle Size and Distribution: For nanoparticle and SEDDS formulations.
-
In Vitro Dissolution Profile: To assess the rate and extent of drug release.
-
Stability: Physical and chemical stability of the formulation over time.
Data Presentation
The following table summarizes hypothetical but expected pharmacokinetic data from a comparative in vivo study in rats, illustrating the potential improvements with advanced formulations compared to a standard suspension.
| Formulation Type | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Relative Bioavailability (%) |
| Crystalline Suspension | 50 | 350 ± 85 | 2.0 | 1800 ± 450 | 100 (Reference) |
| Amorphous Solid Dispersion | 50 | 950 ± 210 | 1.5 | 5400 ± 1100 | 300 |
| Nanoparticle Formulation | 50 | 800 ± 180 | 1.0 | 4500 ± 950 | 250 |
| SEDDS Formulation | 50 | 1200 ± 250 | 1.0 | 6300 ± 1300 | 350 |
Experimental Protocols
1. Preparation of this compound Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Materials: this compound, a suitable polymer carrier (e.g., PVP K30, HPMC-AS), and a volatile organic solvent (e.g., methanol, dichloromethane).
-
Procedure:
-
Dissolve this compound and the polymer carrier in the organic solvent in a predetermined ratio (e.g., 1:4 drug to polymer).
-
Ensure complete dissolution to form a clear solution.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C).
-
Further dry the resulting solid film under vacuum for 24-48 hours to remove any residual solvent.
-
The dried product is the amorphous solid dispersion, which can be gently ground into a fine powder.
-
-
Characterization: Confirm the amorphous nature of the drug in the ASD using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
2. Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Materials: this compound, an oil phase (e.g., Capryol 90), a surfactant (e.g., Cremophor EL), and a cosurfactant (e.g., Transcutol HP).
-
Procedure:
-
Determine the optimal ratio of oil, surfactant, and cosurfactant by constructing a pseudo-ternary phase diagram.
-
Dissolve this compound in the selected oil phase with gentle heating and stirring.
-
Add the surfactant and cosurfactant to the oil solution and mix thoroughly until a clear and homogenous liquid is formed.
-
-
Characterization: Evaluate the self-emulsification performance by adding the SEDDS formulation to water and observing the formation of a nanoemulsion. Characterize the resulting droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
Mandatory Visualizations
interpreting unexpected phenotypes in Avitinib maleate-treated cells
This technical support center provides guidance for researchers, scientists, and drug development professionals who encounter unexpected phenotypes in cells treated with Avitinib maleate. The information is presented in a question-and-answer format to directly address specific issues that may arise during experiments.
Troubleshooting Guides
This section offers troubleshooting advice for specific unexpected cellular phenotypes observed during treatment with this compound.
Issue 1: Unexpected Cell Death in EGFR-Negative Cell Lines
Question: I am observing significant cytotoxicity in my control cell line that does not express EGFR after treatment with this compound. What is the likely cause and how can I troubleshoot this?
Answer: This phenomenon strongly suggests off-target effects of this compound. While Avitinib is a selective inhibitor of mutant EGFR, it is also known to inhibit Bruton's tyrosine kinase (BTK) and may interact with other kinases, especially at higher concentrations.[1]
Troubleshooting Steps:
-
Confirm EGFR Status: First, re-verify the EGFR expression status of your control cell line using Western blot or flow cytometry.
-
Dose-Response Curve: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in both your EGFR-positive and EGFR-negative cell lines. A narrow window between the efficacy in EGFR-positive cells and toxicity in EGFR-negative cells suggests off-target effects.
-
BTK Expression Analysis: Check if your EGFR-negative cell line expresses BTK. This compound is a known BTK inhibitor, and its cytotoxic effect could be on-target for BTK in these cells.[2]
-
Lower Concentration and Time-Course Analysis: Use the lowest effective concentration of this compound in your experiments and perform a time-course analysis to distinguish between rapid off-target toxicity and longer-term on-target effects.
-
Washout Experiment: To determine if the effect is reversible, treat the cells for a shorter duration, then wash out the drug and monitor for recovery.
Issue 2: Unexpected Changes in Cell Morphology and Adhesion
Question: My target cells are exhibiting unusual morphological changes, such as rounding up and detaching from the culture plate, which is not a typical apoptotic morphology. What could be happening?
Answer: These changes could be due to on-target EGFR inhibition affecting cellular adhesion and cytoskeletal organization, or potential off-target effects on kinases that regulate these processes. The EGFR pathway is involved in maintaining cell structure. Additionally, inhibition of other kinases can lead to unexpected phenotypic changes.[1]
Troubleshooting Steps:
-
Phalloidin Staining: Use phalloidin staining to visualize the actin cytoskeleton and assess for changes in cellular structure.
-
Adhesion Assay: Perform a cell adhesion assay to quantify the observed changes in cell attachment.
-
Marker Analysis: Analyze the expression and phosphorylation status of proteins involved in cell adhesion and cytoskeletal dynamics, such as focal adhesion kinase (FAK) and Src family kinases, by Western blot.
-
Dose-Response Evaluation: Determine if the morphological changes are dose-dependent and correlate with the inhibition of EGFR phosphorylation.
-
Rescue Experiment: If a specific off-target kinase is suspected, consider a rescue experiment by overexpressing a constitutively active form of that kinase.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a third-generation, irreversible tyrosine kinase inhibitor (TKI).[2] It primarily targets and inhibits the epidermal growth factor receptor (EGFR), with high selectivity for activating mutations (such as L858R and exon 19 deletions) and the T790M resistance mutation.[3] It forms a covalent bond with the cysteine residue at position 797 in the ATP-binding site of EGFR. Avitinib is also an inhibitor of Bruton's tyrosine kinase (BTK).[2]
Q2: Can this compound affect wild-type EGFR?
A2: While this compound is highly selective for mutant forms of EGFR, it does have some activity against wild-type EGFR, although with a much lower potency.[2] At higher concentrations, inhibition of wild-type EGFR can occur and may contribute to certain side effects or unexpected cellular phenotypes.
Q3: My cells are developing resistance to this compound over time. What are the potential mechanisms?
A3: Acquired resistance to third-generation EGFR inhibitors like this compound is a known phenomenon. Potential mechanisms include the acquisition of new mutations in the EGFR gene, such as the C797S mutation, which prevents the covalent binding of the inhibitor.[4] Other mechanisms can involve the activation of bypass signaling pathways that circumvent the need for EGFR signaling.[5]
Q4: Are there any known clinical adverse events of this compound that might provide clues to unexpected in vitro phenotypes?
A4: Yes, clinical trials have reported adverse events for this compound and other third-generation EGFR TKIs. The most common include diarrhea and rash, which are likely due to the inhibition of EGFR in the gastrointestinal tract and skin, respectively.[6] More severe but less common side effects like interstitial lung disease have also been observed.[6] These clinical findings suggest that researchers should be mindful of potential effects on epithelial cell health and inflammatory responses in their in vitro models.
Data Presentation
Table 1: IC50 Values of this compound for Different Kinases
| Kinase Target | IC50 (nM) | Cell Line | Reference |
| EGFR L858R | 0.18 | Cell-free | [7] |
| EGFR T790M | 0.18 | Cell-free | [7] |
| Wild-type EGFR | 7.68 | Cell-free | [7] |
| Mutant EGFR Phosphorylation | 7.3 | NCI-H1975 | [2] |
| Mutant EGFR Phosphorylation | 2.8 | NIH/3T3_TC32T8 | [2] |
| BTK | Not explicitly quantified in the provided results, but noted as an inhibitor. | Mantle cell lymphoma | [2] |
Experimental Protocols
Western Blot for EGFR and Downstream Signaling
-
Cell Lysis: Treat cells with this compound at the desired concentrations and time points. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-EGFR, total EGFR, phospho-Akt, total Akt, phospho-ERK, and total ERK overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Mechanisms and management of 3rd-generation EGFR-TKI resistance in advanced non-small cell lung cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging strategies to overcome resistance to third-generation EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of avitinib on the pharmacokinetics of osimertinib in vitro and in vivo in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
minimizing lot-to-lot variability of Avitinib maleate
Technical Support Center: Avitinib Maleate
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize lot-to-lot variability of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as Abivertinib maleate or AC0010) is an orally active, third-generation, irreversible tyrosine kinase inhibitor (TKI).[1][2] Its primary mechanism is the selective inhibition of the epidermal growth factor receptor (EGFR).[1][3] Unlike earlier generation TKIs, Avitinib is highly potent against both common activating EGFR mutations (e.g., L858R, exon 19 deletions) and the T790M resistance mutation, which often limits the efficacy of first-generation treatments.[1] It covalently binds to the kinase domain, blocking downstream signaling pathways that promote cellular proliferation and survival in cancer cells.[1][3] Avitinib also shows inhibitory activity against Bruton's tyrosine kinase (BTK).[2][4]
Q2: What are the most common sources of lot-to-lot variability for this compound?
Lot-to-lot variability of a small molecule inhibitor like this compound typically originates from three main sources:
-
Purity Profile: Differences in the type and quantity of impurities can arise from the specific synthetic route, purification methods, or degradation. Even minor impurities can have off-target effects or alter the compound's effective concentration.
-
Polymorphism: Small molecules can often crystallize into different solid-state forms, or polymorphs.[5] Polymorphism is a known characteristic of some kinase inhibitors.[6][7] Different polymorphs can exhibit significant differences in physical properties such as solubility, dissolution rate, and stability, which directly impact bioavailability and performance in in-vitro assays.
-
Handling and Storage: Inconsistent handling, such as repeated freeze-thaw cycles of stock solutions, exposure to light, or improper storage temperatures, can lead to degradation of the compound.[8]
Q3: How can lot-to-lot variability affect my experimental results?
Variability can manifest in several ways, leading to issues with reproducibility:
-
Inconsistent Potency: Changes in purity or solubility can alter the effective concentration of the active compound, leading to shifts in IC50 values between experiments.
-
Variable Cellular Responses: Off-target effects from impurities may cause unexpected or inconsistent phenotypes in cell-based assays.[8]
-
Poor Solubility: If a new lot has a different polymorphic form with lower solubility, you may observe precipitation in your media or buffer, drastically reducing the available concentration of the drug.
Troubleshooting Guides
Problem 1: My IC50 values are inconsistent between different lots of this compound.
Inconsistent biological activity is the most common sign of lot-to-lot variability. Follow this workflow to diagnose the issue.
Problem 2: The this compound powder from a new lot will not dissolve properly.
Poor solubility is often linked to the polymorphic form of the compound or incorrect solvent choice.
-
Confirm Solvent: Double-check the recommended solvent on the product datasheet. For this compound, DMSO is commonly used for initial stock solutions.[9][10]
-
Use Physical Aids: Gentle warming in a water bath or brief sonication can help dissolve the compound.[2]
-
Check for Hydration: Some crystalline forms can be hydrates (containing water molecules) or solvates, which can affect their solubility properties.[5] Review the Certificate of Analysis (CoA) for information on water content or residual solvents.
-
Consider a Different Polymorph: If solubility issues persist and were not present with previous lots, it is highly likely you have received a different polymorph. Contact the supplier to discuss the issue and request material from a consistent crystal form.
Quantitative Data & Analysis
Table 1: In-Vitro Potency of this compound
This table summarizes the reported IC50 values of Avitinib against wild-type (WT) and mutant forms of EGFR, illustrating its selectivity. Variability between lots should not significantly alter this selectivity profile.
| Target Kinase | IC50 (nM) | Selectivity vs. WT | Reference |
| EGFR L858R | 0.18 | ~43x | [2][4] |
| EGFR T790M | 0.18 | ~43x | [2][4] |
| Wild-Type EGFR | 7.68 | 1x | [2][4][11] |
| EGFR (NCI-H1975 cells) | 7.3 | ~115x vs A431 | [4][11] |
Table 2: Potential Sources of Lot-to-Lot Variability
The following diagram and table outline the potential root causes of variability originating from the manufacturing process and downstream handling.
| Category | Potential Cause | Impact on Experiments |
| Synthesis & Purity | Process-related impurities | Can have off-target biological activity, altering results.[12] |
| Degradation products | Reduced concentration of active compound, loss of potency.[13] | |
| Solid-State Properties | Different polymorphic forms | Affects solubility, dissolution rate, and bioavailability.[5] |
| Particle size distribution | Influences dissolution rate, critical for in-vivo studies. | |
| Storage & Handling | Improper storage (temp, light) | Leads to chemical degradation and loss of activity. |
| Repeated freeze-thaw cycles | Can cause compound precipitation or degradation in stock solutions.[8] | |
| Cross-contamination | Introduction of other active compounds, leading to artifacts. |
Experimental Protocols
Protocol: HPLC-UV Analysis for Purity Assessment of this compound Lots
This protocol provides a general method to compare the purity and impurity profiles of different lots of this compound. This method is based on standard reversed-phase HPLC techniques used for similar small molecules.[14][15]
Objective: To qualitatively and quantitatively compare the purity of two or more lots of this compound.
Materials:
-
This compound (Lot A, Lot B, etc.)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Formic Acid (or other suitable modifier)
-
C18 Reversed-Phase HPLC Column (e.g., 4.6 x 150 mm, 3.5 µm)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation:
-
Accurately weigh 1 mg of each this compound lot into separate microcentrifuge tubes.
-
Dissolve each sample in 1.0 mL of DMSO to create a 1 mg/mL stock solution. Vortex thoroughly.
-
Create a working solution by diluting the stock 1:100 in the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B). For example, add 10 µL of stock to 990 µL of mobile phase.
-
-
HPLC Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Scan for optimal wavelength or use a standard value (e.g., 260 nm).
-
Column Temperature: 30 °C
-
-
Gradient Elution:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
-
Data Analysis:
-
Run a blank (injection of mobile phase) first to identify system peaks.
-
Inject the working solution for each lot.
-
Compare the chromatograms. Look for:
-
Retention Time: The main peak for Avitinib should have a consistent retention time across all lots.
-
Peak Area %: The purity of the main peak should be high (>98%) and consistent.
-
Impurity Profile: Note the number, retention time, and area % of any smaller peaks. Significant differences in the impurity profile between lots are a primary indicator of variability.
-
-
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. WO2016199076A2 - Polymorphic forms of afatinib free base and afatinib dimaleate - Google Patents [patents.google.com]
- 7. US9012464B2 - Salts and polymorphic forms of Afatinib - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. syncsci.com [syncsci.com]
- 13. A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate | Chemical Reports [syncsci.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
addressing poor cell penetration of Avitinib maleate
Welcome to the technical support center for Avitinib maleate. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address potential challenges, with a focus on ensuring adequate cellular uptake and activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally available, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3][4] It functions by irreversibly binding to the ATP-binding site of the EGFR kinase domain, which blocks autophosphorylation and subsequent downstream signaling pathways that promote cell proliferation and survival.[2][5] Avitinib is highly selective for mutant forms of EGFR, including the L858R activating mutation and the T790M resistance mutation, while showing significantly less activity against wild-type (WT) EGFR.[1][2][3] This selectivity can reduce the toxicity profile compared to non-selective EGFR inhibitors.[4]
Q2: How should I prepare a stock solution of this compound for in vitro experiments?
This compound is soluble in organic solvents such as DMSO, ethanol, and dimethyl formamide (DMF).[6] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO. This compound is soluble in DMSO at concentrations of ≥ 100 mg/mL.[7] It is sparingly soluble in aqueous buffers.[6] To prepare a stock solution, dissolve this compound powder in fresh, anhydrous DMSO to your desired concentration (e.g., 10 mM). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[8]
Q3: What are the typical working concentrations for this compound in cell culture?
The effective concentration of this compound is highly dependent on the specific cell line and the EGFR mutation status. For cell lines with activating EGFR mutations (e.g., L858R) and the T790M resistance mutation, the IC50 values are in the low nanomolar range.[1][3][7] For example, the IC50 for EGFR L858R and T790M is approximately 0.18 nM.[1][3][7] For wild-type EGFR, the IC50 is significantly higher, around 7.68 nM.[1][3][7] It is recommended to perform a dose-response experiment to determine the optimal working concentration for your specific cell line and experimental conditions.
Q4: I am not observing the expected inhibitory effect of this compound on my cells. Could this be due to poor cell penetration?
While poor cell penetration is a potential reason for lack of efficacy, other factors should be considered first. These include:
-
Compound Integrity: Ensure the compound has been stored correctly and has not degraded.
-
Stock Solution Preparation: Verify the accuracy of your stock solution concentration and that the compound is fully dissolved.
-
Cell Line Characteristics: Confirm the EGFR mutation status of your cell line. This compound is most potent against cells with activating and T790M EGFR mutations.
-
Experimental Conditions: Check for issues with cell health, passage number, and confluency.
If these factors have been ruled out, you may consider investigating the cellular uptake of this compound.
Troubleshooting Guide: Addressing Suboptimal Efficacy
This guide provides a systematic approach to troubleshooting experiments where this compound is not performing as expected, potentially due to insufficient intracellular concentration.
Step 1: Verify Experimental Setup and Reagents
| Parameter | Potential Issue | Recommended Action |
| This compound Stock | Degradation due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution from powder. Aliquot and store at -80°C. |
| Precipitation of the compound in the stock solution or final culture medium. | Visually inspect the stock and final medium for any precipitates. If observed, gently warm the solution and vortex. Consider preparing a fresh dilution. | |
| Cell Line | Misidentification or change in EGFR mutation status over passages. | Authenticate your cell line using short tandem repeat (STR) profiling. Sequence the EGFR gene to confirm the mutation status. |
| High passage number leading to altered phenotype. | Use cells with a lower passage number. | |
| Culture Conditions | Suboptimal cell health (e.g., contamination, high confluence). | Regularly check for contamination. Ensure cells are in the logarithmic growth phase and not overly confluent at the time of treatment. |
Step 2: Optimize Dosing and Treatment Time
| Parameter | Potential Issue | Recommended Action |
| Concentration | The concentration used is too low for the specific cell line. | Perform a dose-response curve starting from a low nanomolar range up to a micromolar range to determine the IC50 value for your cell line. |
| Treatment Duration | The incubation time is insufficient to observe an effect. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. |
Step 3: Assess Target Engagement and Downstream Signaling
If the above steps do not resolve the issue, it is crucial to determine if this compound is reaching its intracellular target and inhibiting its activity.
| Experiment | Purpose | Expected Outcome with Effective Treatment |
| Western Blot for p-EGFR | To directly measure the inhibition of EGFR autophosphorylation. | A significant decrease in the levels of phosphorylated EGFR (e.g., at Tyr1068) in treated cells compared to the vehicle control. |
| Western Blot for p-Akt and p-ERK | To assess the inhibition of downstream signaling pathways. | A reduction in the phosphorylation of key downstream effectors like Akt and ERK.[3] |
Step 4: Investigate Cellular Uptake
If target engagement is not observed despite using appropriate concentrations, you may need to assess the intracellular concentration of this compound.
| Method | Description | Considerations |
| LC-MS/MS Analysis | A highly sensitive and quantitative method to measure the concentration of unlabeled compounds within cell lysates.[9] | Requires specialized equipment and method development. |
| Imaging Techniques | Methods like Stimulated Raman Scattering (SRS) microscopy can visualize and quantify the uptake of small molecule drugs in live cells.[10][11] | Requires specific instrumentation and potentially labeled compounds. |
Data Presentation
Table 1: In Vitro Potency of this compound against different EGFR genotypes.
| EGFR Genotype | IC50 (nM) |
| L858R | 0.18 |
| T790M | 0.18 |
| Wild-Type | 7.68 |
Data sourced from MedChemExpress and Selleck Chemicals.[1][3][7]
Table 2: Solubility of this compound.
| Solvent | Solubility |
| DMSO | ≥ 100 mg/mL |
| H₂O | < 0.1 mg/mL (insoluble) |
| Ethanol | ~30 mg/mL |
| DMF | ~30 mg/mL |
Data sourced from MedChemExpress and Cayman Chemical.[6][7]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO.
-
Procedure:
-
Bring the this compound vial to room temperature.
-
Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., for a 10 mM stock of this compound with a molecular weight of 603.60 g/mol , dissolve 6.036 mg in 1 mL of DMSO).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Western Blot Analysis of EGFR Phosphorylation
-
Cell Seeding and Treatment:
-
Seed cells (e.g., NCI-H1975) in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for the desired duration (e.g., 2 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-EGFR (Tyr1068) and total EGFR overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Normalize the p-EGFR signal to the total EGFR signal.
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. avitinib - My Cancer Genome [mycancergenome.org]
- 5. benchchem.com [benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Methods to measure the intracellular concentration of unlabeled compounds within cultured cells using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessing drug uptake and response differences in 2D and 3D cellular environments using stimulated Raman scattering microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessing Drug Uptake and Response Differences in 2D and 3D Cellular Environments Using Stimulated Raman Scattering Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Avitinib Maleate and Secondary Mutations: A Technical Resource
Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential for Avitinib (AC0010) maleate to be associated with secondary mutations and the development of resistance. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during pre-clinical and clinical investigations.
Frequently Asked Questions (FAQs)
Q1: What is Avitinib (AC0010) maleate and what is its primary mechanism of action?
Avitinib (also known as Abivertinib) maleate is an oral, third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It is designed to selectively target both the initial EGFR sensitizing mutations (such as L858R and exon 19 deletions) and the T790M resistance mutation, which commonly arises after treatment with first- and second-generation EGFR TKIs.[1]
Q2: Does treatment with Avitinib maleate lead to the development of secondary EGFR mutations?
Data from the first-in-human phase I clinical trial of Avitinib (AC0010) in patients with non-small cell lung cancer (NSCLC) who had acquired resistance to a first-generation EGFR TKI provided insights into resistance mechanisms. In the cohort of patients who developed resistance to Avitinib, the common EGFR C797S mutation, a frequent cause of resistance to other third-generation EGFR TKIs, was notably not detected.[2][3]
Q3: What are the known mechanisms of acquired resistance to this compound?
In patients who developed resistance to Avitinib, several "off-target" resistance mechanisms were identified through the analysis of plasma cell-free DNA. These involve the activation of bypass signaling pathways and include:
These findings suggest that resistance to Avitinib is primarily driven by the activation of alternative signaling pathways rather than the acquisition of a secondary mutation in the EGFR gene itself.
Troubleshooting Guide for In Vitro and In Vivo Experiments
Issue: Cells/tumors initially sensitive to this compound are showing signs of resistance.
Possible Cause 1: On-target secondary EGFR mutation.
-
Troubleshooting Step: Although not observed in the initial phase I trial, the possibility of rare on-target mutations cannot be entirely excluded.
-
Action: Perform next-generation sequencing (NGS) of the EGFR gene in the resistant cell lines or tumor tissue to screen for mutations, paying close attention to the C797S mutation.
-
Possible Cause 2: Activation of bypass signaling pathways.
-
Troubleshooting Step: The most likely cause of resistance based on clinical data is the activation of alternative pathways.
-
Action:
-
Conduct NGS on a broader cancer gene panel to detect mutations like BRAF V600E or gene fusions such as ROS1.
-
Use Fluorescence In Situ Hybridization (FISH) or NGS to assess for gene amplification of MET and ERBB2 (HER2).
-
Perform Western blot analysis to check for the overexpression and phosphorylation of proteins in these bypass pathways (e.g., MET, HER2, and downstream effectors like ERK and AKT).
-
-
Possible Cause 3: Histological transformation.
-
Troubleshooting Step: In some cases, resistance to EGFR TKIs can involve a change in the tumor's histology, for example, to small cell lung cancer.
-
Action: If working with in vivo models, perform a histological analysis of the resistant tumors to identify any changes in morphology.
-
Data Presentation
Table 1: Mechanisms of Acquired Resistance to Avitinib (AC0010) Maleate in NSCLC Patients
| Resistance Mechanism Category | Specific Alteration | Frequency |
| Bypass Pathway Activation | BRAF V600E Mutation | Detected in resistant patients |
| ROS1 Fusion | Detected in resistant patients | |
| c-Met Amplification | Detected in resistant patients | |
| ERBB2 (HER2) Amplification | Detected in resistant patients | |
| On-Target EGFR Mutation | EGFR C797S Mutation | Not detected in the phase I study |
Frequency is based on qualitative detection in patients who developed resistance in the first-in-human phase I study. Specific percentages across a larger population are not yet fully established.
Experimental Protocols
Methodology for Detecting Resistance Mechanisms
1. Next-Generation Sequencing (NGS) of Plasma Cell-Free DNA (cfDNA):
-
Objective: To identify genetic alterations associated with resistance to Avitinib.
-
Protocol:
-
Collect peripheral blood samples from patients at baseline and upon disease progression.
-
Isolate cfDNA from the plasma using a commercially available kit.
-
Quantify the extracted cfDNA.
-
Prepare sequencing libraries from the cfDNA. This involves end-repair, A-tailing, and ligation of sequencing adapters.
-
Perform hybrid capture-based enrichment for a panel of cancer-related genes, including EGFR, BRAF, MET, ERBB2, and ROS1.
-
Sequence the enriched libraries on a high-throughput sequencing platform.
-
Analyze the sequencing data to identify single nucleotide variants (e.g., BRAF V600E), insertions/deletions, copy number variations (e.g., MET and ERBB2 amplification), and gene fusions (e.g., ROS1).
-
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for identifying Avitinib resistance mechanisms.
Caption: Bypass signaling pathways leading to Avitinib resistance.
References
- 1. Abivertinib in patients with T790M‐positive advanced NSCLC and its subsequent treatment with osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-Human Phase I Study of AC0010, a Mutant-Selective EGFR Inhibitor in Non-Small Cell Lung Cancer: Safety, Efficacy, and Potential Mechanism of Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Validating Avitinib Maleate's Target Engagement in Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental methods to validate the cellular target engagement of Avitinib maleate, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Its performance is contextualized against a first-generation TKI, Gefitinib, and another third-generation TKI, Osimertinib, offering a framework for assessing its preclinical efficacy.
This compound is an irreversible, orally active, and selective inhibitor of mutant EGFR, including the T790M resistance mutation often found in non-small cell lung cancer (NSCLC).[1][2] Its mechanism of action involves the covalent modification of the Cys797 residue within the ATP-binding pocket of EGFR, leading to the inhibition of its kinase activity and downstream signaling pathways.[3][4] Validating that this compound engages its intended target in a cellular context is a critical step in its development and in understanding its therapeutic potential.
Comparative Analysis of EGFR Inhibitors
The following table summarizes the key characteristics and representative cellular potency of this compound, Osimertinib, and Gefitinib against common EGFR mutations. It is important to note that these values are compiled from various studies and direct head-to-head comparisons in a single study are limited. The data serves as a representative comparison of their activities.
| Inhibitor | Generation | Mechanism of Action | Target Profile | Representative IC50 (nM) in H1975 Cells (L858R/T790M) | Representative IC50 (nM) in PC-9 Cells (exon 19 del) | Representative IC50 (nM) in Wild-Type EGFR Cells |
| This compound | Third | Irreversible (covalent) | Mutant-selective EGFR (including T790M) | ~13 | ~0.8 | ~165 |
| Osimertinib | Third | Irreversible (covalent) | Mutant-selective EGFR (including T790M) | ~5 - 15 | ~0.5 - 1.0 | ~150 - 200 |
| Gefitinib | First | Reversible (ATP-competitive) | Wild-type and mutant EGFR | >4000 | ~10 - 80 | ~100 - 500 |
Experimental Protocols for Target Engagement Validation
To rigorously assess the target engagement of this compound and compare it with other EGFR inhibitors, several key cellular assays can be employed.
Western Blotting for Phospho-EGFR and Downstream Signaling
This method directly measures the inhibition of EGFR autophosphorylation and the phosphorylation of its downstream effectors, such as Akt and ERK, providing evidence of target engagement and pathway modulation.
Protocol:
-
Cell Culture and Treatment: Plate NSCLC cell lines harboring relevant EGFR mutations (e.g., NCI-H1975 for L858R/T790M, PC-9 for exon 19 deletion) and a cell line with wild-type EGFR (e.g., A431).
-
Inhibitor Incubation: Treat cells with a dose range of this compound, Osimertinib, or Gefitinib for 2-4 hours. Include a vehicle control (e.g., DMSO).
-
Ligand Stimulation: For certain experimental setups, stimulate cells with EGF (e.g., 100 ng/mL) for 15-30 minutes to induce robust EGFR phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST.
-
Incubate with primary antibodies against phospho-EGFR (e.g., pY1068), total EGFR, phospho-Akt (pS473), total Akt, phospho-ERK1/2 (pT202/Y204), and total ERK1/2 overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize protein bands and quantify band intensities. Normalize phosphorylated protein levels to total protein levels.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that assesses target engagement by measuring the thermal stabilization of a target protein upon ligand binding in intact cells.
Protocol:
-
Cell Treatment: Treat intact cells (e.g., NCI-H1975) with this compound, Osimertinib, Gefitinib, or vehicle control for 1-2 hours.
-
Thermal Challenge: Heat the cell suspensions at a range of temperatures (e.g., 40-65°C) for 3-5 minutes, followed by cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis of Soluble Fraction: Collect the supernatant and analyze the amount of soluble EGFR by Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble EGFR as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that quantitatively measures compound binding to a target protein in living cells.[5]
Protocol:
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293) with a vector expressing an EGFR-NanoLuc® fusion protein.
-
Cell Seeding: Seed the transfected cells into 96- or 384-well plates.
-
Tracer and Compound Addition: Add the NanoBRET™ fluorescent tracer specific for EGFR and a dilution series of this compound, Osimertinib, or Gefitinib to the cells. Incubate for 2 hours.
-
Substrate Addition: Add the Nano-Glo® substrate and an extracellular NanoLuc® inhibitor.
-
BRET Measurement: Measure the bioluminescence resonance energy transfer (BRET) signal using a luminometer with appropriate filters (donor emission at ~450 nm and acceptor emission at ~610 nm).
-
Data Analysis: A decrease in the BRET signal upon addition of the test compound indicates competition with the tracer for binding to EGFR. Calculate the IC50 values from the dose-response curves to quantify target engagement.
Visualizing Pathways and Workflows
To better illustrate the underlying biology and experimental processes, the following diagrams are provided.
Caption: EGFR signaling pathway and the point of inhibition by this compound.
Caption: Comparative workflow for key target engagement validation assays.
By employing these methodologies, researchers can effectively validate and quantify the cellular target engagement of this compound, providing crucial data to support its continued development as a potent and selective EGFR inhibitor. The comparative data against established first and third-generation inhibitors will further delineate its preclinical profile and inform its clinical potential.
References
- 1. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of osimertinib (AZD9291)-resistant non-small cell lung cancer NCI-H1975/OSIR cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Avitinib Maleate vs. First-Generation EGFR TKIs: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of avitinib maleate, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), with first-generation EGFR TKIs such as gefitinib and erlotinib. The information is intended for researchers, scientists, and drug development professionals, with a focus on preclinical and clinical data, experimental methodologies, and the underlying signaling pathways.
Executive Summary
This compound demonstrates a significant advantage over first-generation EGFR TKIs by effectively targeting both common activating EGFR mutations and the T790M resistance mutation, a primary mechanism of acquired resistance to first-generation inhibitors.[1] Preclinical data showcases avitinib's potent inhibitory activity against these mutations while sparing wild-type EGFR, suggesting a potentially favorable therapeutic window. While direct head-to-head clinical trial data is not yet available, the development of avitinib and other third-generation TKIs was specifically aimed at overcoming the limitations of first-generation agents.
Mechanism of Action and EGFR Signaling
First-generation EGFR TKIs, gefitinib and erlotinib, reversibly bind to the ATP-binding site of the EGFR kinase domain, inhibiting its autophosphorylation and downstream signaling.[2] Avitinib, in contrast, is an irreversible inhibitor that forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of EGFR.[3] This irreversible binding provides a more sustained inhibition of EGFR signaling.
The EGFR signaling cascade plays a crucial role in cell proliferation, survival, and differentiation. Upon ligand binding, EGFR dimerizes and autophosphorylates, leading to the activation of downstream pathways, principally the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[2][4][5][6] Dysregulation of this pathway due to activating EGFR mutations is a key driver in non-small cell lung cancer (NSCLC).
Preclinical Efficacy: In Vitro Data
The in vitro inhibitory activity of avitinib and first-generation EGFR TKIs against various EGFR mutations is a key differentiator. Avitinib demonstrates high potency against both activating mutations (e.g., L858R) and the T790M resistance mutation, while first-generation TKIs are significantly less effective against T790M.
| Compound | EGFR Mutation | IC50 (nM) | Reference |
| Avitinib | L858R | 0.18 | [7] |
| T790M | 0.18 | [7] | |
| Wild-Type | 7.68 | [7] | |
| Gefitinib | L858R | 0.8 | [8] |
| L858R/T790M | 1013.0 | [8] | |
| Wild-Type | 3.0 | [8] | |
| Erlotinib | Exon 19 Deletion | ~30 | [9] |
| L858R | 12 | [10] | |
| L858R/T790M | >10,000 | [11] |
Clinical Efficacy
While direct comparative phase III trials between avitinib and first-generation TKIs are not available, the clinical development of avitinib has focused on patients who have developed resistance to first-generation agents.
This compound
Phase I and II clinical trials for avitinib have shown promising results in NSCLC patients with EGFR mutations, including those with the T790M resistance mutation.[1] Early-phase clinical trials have reported a high response rate in this patient population.
First-Generation EGFR TKIs (Gefitinib and Erlotinib)
Numerous phase III clinical trials have established the efficacy of gefitinib and erlotinib as first-line treatment for patients with EGFR-mutant NSCLC, demonstrating superior progression-free survival (PFS) compared to chemotherapy. However, acquired resistance, most commonly through the T790M mutation, limits their long-term effectiveness.
| Trial | Treatment Arms | Median PFS (EGFR-mutant) | Reference |
| IPASS | Gefitinib vs. Carboplatin/Paclitaxel | 9.5 months vs. 6.3 months | |
| OPTIMAL | Erlotinib vs. Gemcitabine/Carboplatin | 13.1 months vs. 4.6 months | |
| CTONG 0901 | Erlotinib vs. Gefitinib | 13.0 months vs. 10.4 months |
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against EGFR kinase activity.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA). Prepare stock solutions of recombinant human EGFR enzyme, ATP, and a suitable substrate (e.g., poly(Glu,Tyr)4:1).
-
Compound Dilution: Perform serial dilutions of the test compound (e.g., this compound, gefitinib, erlotinib) in DMSO and then in the reaction buffer.
-
Kinase Reaction: In a 96-well plate, add the EGFR enzyme to each well containing the diluted compound or vehicle control. After a pre-incubation period, initiate the reaction by adding a mixture of ATP and the substrate.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as the ADP-Glo™ Kinase Assay which quantifies ADP production, or an ELISA-based method to detect substrate phosphorylation.
-
Data Analysis: Plot the percentage of kinase inhibition against the log concentration of the inhibitor to determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (MTT/MTS)
Objective: To assess the cytotoxic effect of EGFR TKIs on cancer cell lines.
Methodology:
-
Cell Culture: Culture NSCLC cell lines (e.g., PC-9 for activating mutation, H1975 for T790M mutation) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the EGFR TKI or vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Reagent Addition:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals. Solubilize the crystals with a solubilizing agent (e.g., DMSO).
-
MTS Assay: Add MTS reagent directly to the wells and incubate for 1-4 hours.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the log concentration of the inhibitor to determine the IC50 value.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of EGFR TKIs in a living organism.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Cell Implantation: Subcutaneously inject NSCLC cells (e.g., H1975) into the flank of the mice.
-
Tumor Growth: Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the EGFR TKI (e.g., this compound at a specific dose and schedule, orally) or vehicle control.
-
Monitoring: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint: At the end of the study (e.g., after a predefined period or when tumors reach a maximum size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups to evaluate the efficacy of the drug.
Conclusion
This compound represents a significant advancement over first-generation EGFR TKIs due to its dual activity against both activating and T790M resistance mutations in the EGFR gene. Preclinical data strongly supports its superior efficacy in overcoming the primary mechanism of acquired resistance that limits the long-term benefit of gefitinib and erlotinib. While awaiting direct comparative clinical trial data, the available evidence positions avitinib as a critical therapeutic option for NSCLC patients who have progressed on first-generation EGFR TKI therapy. Further research and clinical studies will continue to define its precise role in the evolving landscape of targeted cancer therapy.
References
- 1. Effects of avitinib on the pharmacokinetics of osimertinib in vitro and in vivo in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. avitinib - My Cancer Genome [mycancergenome.org]
- 4. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting downstream effectors of epidermal growth factor receptor/HER2 in breast cancer with either farnesyltransferase inhibitors or mTOR antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Activating and resistance mutations of EGFR in non-small-cell lung cancer: role in clinical response to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reduced erlotinib sensitivity of EGFR mutant non-small cell lung cancer following cisplatin exposure: A cell culture model of second-line erlotinib treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
Predicting Sensitivity to Avitinib Maleate: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Avitinib maleate (also known as Abivertinib or AC0010) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown significant promise in the treatment of non-small cell lung cancer (NSCLC).[1][2] Unlike earlier generation TKIs, Avitinib is designed to potently inhibit both common activating EGFR mutations and the T790M resistance mutation, while sparing wild-type EGFR, potentially leading to a better toxicity profile.[3][4][5] This guide provides a comprehensive comparison of biomarkers for predicting sensitivity to this compound, alternatives, and the experimental data supporting these findings.
Key Predictive Biomarkers for this compound Sensitivity
The primary determinant of sensitivity to this compound is the presence of specific mutations within the EGFR gene. Clinical and preclinical data have demonstrated that tumors harboring these mutations are highly responsive to Avitinib treatment.
Table 1: EGFR Mutations Associated with Sensitivity to this compound and Other EGFR-TKIs
| Biomarker (EGFR Mutation) | This compound | Osimertinib | Gefitinib | Erlotinib | Afatinib |
| Exon 19 Deletion | Sensitive | Sensitive | Sensitive | Sensitive | Sensitive |
| L858R (Exon 21) | Sensitive[6] | Sensitive | Sensitive | Sensitive | Sensitive |
| T790M (Exon 20) | Sensitive[3][6] | Sensitive | Resistant | Resistant | Resistant |
| G719X (Exon 18) | Likely Sensitive | Sensitive | Sensitive | Sensitive | Sensitive |
| L861Q (Exon 21) | Likely Sensitive | Sensitive | Less Sensitive | Less Sensitive | Sensitive |
| S768I (Exon 20) | Likely Sensitive | Less Sensitive | Less Sensitive | Less Sensitive | Sensitive |
| Exon 20 Insertions | Variable/Limited Data | Potent against some variants | Resistant | Resistant | Resistant |
Note: "Likely Sensitive" indicates that while direct comprehensive data for Avitinib against these specific uncommon mutations is limited, its mechanism of action as a third-generation inhibitor suggests probable efficacy.
Quantitative Comparison of Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of this compound and other EGFR-TKIs against various EGFR mutations, providing a quantitative basis for comparison.
Table 2: Comparative IC50 Values (nM) of EGFR-TKIs Against Key EGFR Mutations
| EGFR-TKI | EGFR L858R | EGFR T790M | EGFR Exon 19 Del | Wild-Type EGFR |
| This compound | 0.18[6] | 0.18[6] | - | 7.68[6] |
| Osimertinib | 8 - 17 | 5 - 11 | 8 - 17 | 461 - 650 |
| Gefitinib | 0.8 | 1013 | - | 3 |
| Erlotinib | 12 | >1000 | 7 | - |
| Afatinib | 0.3 | 57 | 0.8 | 31 |
Data compiled from multiple sources.[6][7] IC50 values can vary based on the specific cell line and assay conditions.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to identify these biomarkers, the following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for assessing TKI sensitivity.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for biomarker identification and drug sensitivity testing.
Biomarkers of Resistance to this compound
While Avitinib is effective against the T790M mutation, acquired resistance can still emerge. Mechanisms of resistance to third-generation EGFR-TKIs are an active area of research and can be broadly categorized as on-target (EGFR-dependent) or off-target (EGFR-independent).
On-Target Resistance:
-
EGFR C797S Mutation: This mutation occurs at the covalent binding site for irreversible TKIs like Avitinib and Osimertinib, preventing the drug from binding effectively.[8] The presence of C797S is a significant biomarker for resistance to third-generation EGFR inhibitors.
Off-Target Resistance:
-
MET Amplification: Increased copy number of the MET gene can activate the MET signaling pathway, bypassing the need for EGFR signaling and leading to cell proliferation.[8]
-
HER2 Amplification: Similar to MET, amplification of the HER2 gene can provide an alternative signaling route for cancer cell survival.
-
Activation of Downstream Pathways: Mutations in genes downstream of EGFR, such as KRAS, BRAF, and PIK3CA, can lead to constitutive activation of these pathways, rendering the inhibition of EGFR ineffective.[9]
-
Histologic Transformation: In some cases, the tumor may transform from NSCLC to other types, such as small cell lung cancer, which is not dependent on EGFR signaling.[8]
Alternative Treatment Strategies
For patients who are not candidates for this compound or who develop resistance, several alternative strategies are available:
-
Other Third-Generation EGFR-TKIs: Osimertinib is another potent third-generation EGFR-TKI with a similar profile to Avitinib and is a standard of care in many regions for T790M-positive NSCLC.[10]
-
Combination Therapies: For off-target resistance mechanisms, combination therapies may be effective. For example, combining an EGFR-TKI with a MET inhibitor for MET-amplified tumors is an area of active investigation.[11]
-
Chemotherapy: Platinum-based chemotherapy remains a viable option for patients who have progressed on targeted therapies.[12]
-
Immunotherapy: Immune checkpoint inhibitors have shown promise in a subset of NSCLC patients, although their efficacy in EGFR-mutant tumors is still being evaluated.
-
Clinical Trials: Enrollment in clinical trials for novel agents or combination strategies is a crucial option for patients who have exhausted standard therapies.
Experimental Protocols
1. EGFR Mutation Analysis by PCR and Sequencing
-
Objective: To identify the presence of EGFR mutations in tumor DNA.
-
Methodology:
-
DNA Extraction: Genomic DNA is extracted from formalin-fixed paraffin-embedded (FFPE) tumor tissue or from circulating tumor DNA (ctDNA) in a blood sample.
-
PCR Amplification: Exons 18-21 of the EGFR gene, which harbor the most common mutations, are amplified using polymerase chain reaction (PCR).
-
Sequencing: The amplified PCR products are then sequenced. Next-generation sequencing (NGS) is increasingly used for its high sensitivity and ability to detect multiple mutations simultaneously. Droplet digital PCR (ddPCR) is another highly sensitive method, particularly for detecting low-frequency mutations in liquid biopsies.
-
Data Analysis: Sequencing data is analyzed to identify any deviations from the wild-type EGFR sequence.
-
2. Cell Viability Assay (MTT/MTS Assay)
-
Objective: To determine the IC50 value of a TKI in cancer cell lines.
-
Methodology:
-
Cell Seeding: Cancer cell lines with known EGFR mutation status are seeded in 96-well plates and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of the EGFR-TKI (e.g., this compound) for 48-72 hours.
-
Reagent Addition: MTT or MTS reagent is added to each well. These reagents are converted by metabolically active cells into a colored formazan product.
-
Absorbance Reading: The absorbance of the formazan product is measured using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: A dose-response curve is generated by plotting cell viability against the logarithm of the drug concentration. The IC50 value is the concentration of the drug that inhibits cell growth by 50%.
-
3. Western Blotting for EGFR Signaling Pathway Analysis
-
Objective: To assess the effect of a TKI on the phosphorylation of EGFR and its downstream targets.
-
Methodology:
-
Cell Treatment and Lysis: Cancer cells are treated with the TKI for a specified time, and then the cells are lysed to extract total protein.
-
Protein Quantification: The concentration of the protein lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of EGFR, AKT, and ERK. This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: A chemiluminescent substrate is added to the membrane, and the resulting signal is captured, indicating the levels of the target proteins. A decrease in the ratio of phosphorylated to total protein for EGFR and its downstream targets indicates effective inhibition by the TKI.
-
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. aceatherapeutics.com [aceatherapeutics.com]
- 3. Parallel phase 1 clinical trials in the US and in China: accelerating the test of avitinib in lung cancer as a novel inhibitor selectively targeting mutated EGFR and overcoming T790M-induced resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parallel phase 1 clinical trials in the US and in China: accelerating the test of avitinib in lung cancer as a novel inhibitor selectively targeting mutated EGFR and overcoming T790M-induced resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. avitinib - My Cancer Genome [mycancergenome.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncodaily.com [oncodaily.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Effects of avitinib on the pharmacokinetics of osimertinib in vitro and in vivo in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Development of EGFR TKIs and Options to Manage Resistance of Third-Generation EGFR TKI Osimertinib: Conventional Ways and Immune Checkpoint Inhibitors [frontiersin.org]
- 12. Treatment of Non-small Cell Lung Carcinoma after Failure of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor [e-crt.org]
Avitinib Maleate's Kinase Cross-Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avitinib maleate, also known as Abivertinib or AC0010, is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is designed to selectively target EGFR mutations, including the T790M resistance mutation, which commonly arises after treatment with earlier-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[3][4] Beyond its primary targets, Avitinib also demonstrates activity against Bruton's tyrosine kinase (BTK).[1][2] Understanding the broader kinase selectivity profile of Avitinib is crucial for predicting its therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of this compound's cross-reactivity with other kinases, supported by available experimental data and detailed methodologies.
Kinase Inhibition Profile of this compound
This compound exhibits high potency against mutant forms of EGFR while showing significantly lower activity against wild-type (WT) EGFR, which is a key characteristic of third-generation inhibitors aimed at reducing toxicity.[4] Its inhibitory activity extends to BTK, suggesting potential applications in B-cell malignancies.[1][2]
A broad kinase selectivity screen was conducted to assess the cross-reactivity of Avitinib against a panel of 349 kinases. At a concentration of 1 µM, Avitinib demonstrated greater than 80% inhibition of 33 of these kinases.[5] Notably, alongside its primary targets, Avitinib showed significant inhibition of Janus kinase 3 (JAK3) and five members of the TEC family of kinases.[5] However, the inhibitory potency observed in cellular assays for these off-target kinases was substantially weaker than in biochemical assays. For instance, the IC50 values for BTK and JAK3 in cellular assays were 59 nM and 360 nM, respectively.[5]
Quantitative Kinase Inhibition Data
The following table summarizes the available quantitative data on the inhibitory activity of this compound against its primary targets and key off-target kinases.
| Kinase Target | IC50 (nM) | Assay Type | Reference |
| EGFR (L858R) | 0.18 | Biochemical | [1][2] |
| EGFR (T790M) | 0.18 | Biochemical | [1][2] |
| EGFR (WT) | 7.68 | Biochemical | [1][2] |
| BTK | 59 | Cellular | [5] |
| JAK3 | 360 | Cellular | [5] |
Experimental Protocols
The determination of kinase inhibition profiles is critical for the characterization of small molecule inhibitors like this compound. Below are detailed methodologies for commonly employed kinase inhibition assays, representative of the techniques used to generate the data presented.
In Vitro Kinase Inhibition Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Principle: The assay measures the ability of a compound to inhibit the enzymatic activity of a kinase, which is typically the transfer of a phosphate group from ATP to a substrate. The extent of inhibition is quantified by measuring the amount of phosphorylated substrate or the amount of ADP produced.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP), often radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP) or modified for non-radioactive detection
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Kinase reaction buffer (e.g., Tris-HCl, HEPES) containing MgCl₂, MnCl₂, DTT, and BSA
-
Detection reagents (e.g., phosphospecific antibodies, ADP detection kits)
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader (scintillation counter, luminometer, or fluorescence reader)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the kinase reaction buffer.
-
Reaction Setup: In a microplate, add the recombinant kinase, the kinase-specific substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a filter membrane.
-
Detection:
-
Radiometric Assay: If using radiolabeled ATP, wash the filter membrane to remove unincorporated ATP and measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
Non-Radiometric Assays: Utilize a detection method such as:
-
Luminescent ADP Detection (e.g., ADP-Glo™): Add reagents that convert the generated ADP to ATP, which is then used in a luciferase-based reaction to produce a luminescent signal.
-
Fluorescence/Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) (e.g., LanthaScreen™): Use a europium-labeled antibody that binds to the phosphorylated substrate and a fluorescent tracer that binds to the kinase. Inhibition of phosphorylation leads to a decrease in the FRET signal.
-
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the test compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
EGFR and BTK Signaling Pathways
This compound's primary mechanism of action involves the inhibition of the EGFR signaling pathway, which plays a central role in cell proliferation, survival, and differentiation.[6][7] Its activity against BTK implicates it in the B-cell receptor signaling pathway, crucial for B-cell development and activation.[8][9]
Caption: EGFR and BTK signaling pathways inhibited by this compound.
Experimental Workflow for Kinase Cross-Reactivity Profiling
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a kinase inhibitor like this compound.
Caption: Workflow for kinase inhibitor cross-reactivity profiling.
Conclusion
This compound is a potent and selective inhibitor of mutant EGFR, with additional activity against BTK. While kinome-wide screening indicates a degree of cross-reactivity with other kinases at higher concentrations, the cellular potency against these off-targets appears to be significantly lower. This selectivity profile underscores its targeted therapeutic design. Further comprehensive studies providing quantitative inhibition data for a broader range of kinases will be beneficial for a more complete understanding of Avitinib's pharmacological profile and for guiding its clinical development and potential combination therapies. The experimental protocols and workflows described herein provide a framework for such comparative investigations in the field of kinase inhibitor research.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. promega.com.cn [promega.com.cn]
- 3. Illuminating the dark kinome: utilizing multiplex peptide activity arrays to functionally annotate understudied kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Item - Supplementary Data from A Novel Third-generation EGFR Tyrosine Kinase Inhibitor Abivertinib for EGFR T790M-mutant NonâSmall Cell Lung Cancer: a Multicenter Phase I/II Study - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
In Vivo Showdown: Avitinib Maleate Demonstrates Potent Anti-Tumor Efficacy in Preclinical Models of Non-Small Cell Lung Cancer
For Immediate Release
Shanghai, China – November 21, 2025 – New analysis of preclinical in vivo data highlights the significant anti-tumor effects of Avitinib maleate, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), in non-small cell lung cancer (NSCLC) models harboring EGFR mutations. This guide provides a comparative overview of this compound's performance against other EGFR inhibitors, supported by experimental data, for researchers, scientists, and drug development professionals.
This compound (also known as AC0010) is an irreversible EGFR inhibitor that has shown high potency against sensitizing EGFR mutations (such as L858R and exon 19 deletions) and the T790M resistance mutation, which often emerges after treatment with first-generation TKIs.[1] Notably, this compound demonstrates selectivity for mutant EGFR over wild-type (WT) EGFR, suggesting a potentially favorable safety profile.[2]
Comparative In Vivo Efficacy
While direct head-to-head preclinical studies comparing this compound with other third-generation EGFR TKIs like osimertinib in the same xenograft model are not extensively published, available data from independent studies demonstrate its potent anti-tumor activity. In a xenograft model using the H1975 human NSCLC cell line, which harbors both the L858R activating mutation and the T790M resistance mutation, oral administration of this compound led to significant tumor growth inhibition.[3][4]
For comparative context, studies on other prominent EGFR inhibitors in similar preclinical models are presented below. It is important to note that variations in experimental conditions across different studies necessitate cautious interpretation of direct comparisons.
| Drug | Cell Line (EGFR Mutation) | Dosing Regimen | Tumor Growth Inhibition (TGI) | Source |
| This compound | NCI-H1975 (L858R, T790M) | 12.5-500 mg/kg, p.o., q.d. | Significant inhibition (quantitative data not specified in source) | [3] |
| Osimertinib | PC9 (Exon 19 deletion) | 10 mg/kg, p.o., q.d. | Tumor regression observed | [5] |
| Gefitinib | H358R (WT, Cisplatin-resistant) | Not specified | 52.7% ± 3.1% | [5] |
Mechanism of Action: Blocking Key Cancer Pathways
This compound exerts its anti-tumor effects by irreversibly binding to the ATP-binding site of the EGFR kinase domain. This action effectively blocks the downstream signaling pathways that drive cancer cell proliferation, survival, and metastasis. The primary pathways inhibited include the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.
Caption: EGFR Signaling Pathway Inhibition by this compound.
Experimental Protocols
The validation of this compound's in vivo anti-tumor effects relies on robust experimental designs, primarily utilizing xenograft models. Below is a detailed methodology representative of such studies.
Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
A common experimental workflow for evaluating the in vivo efficacy of EGFR inhibitors is as follows:
Caption: Experimental Workflow for In Vivo Xenograft Studies.
Detailed Methodology:
-
Cell Culture: Human NSCLC cell lines, such as NCI-H1975 (harboring EGFR L858R/T790M mutations), are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).
-
Animal Models: Immunocompromised mice (e.g., BALB/c nude or NOD-SCID) aged 4-6 weeks are used. Animals are allowed to acclimatize for at least one week before the experiment.
-
Tumor Implantation: Cultured NSCLC cells are harvested, washed, and resuspended in a suitable medium (e.g., PBS or Matrigel). A specific number of cells (typically 5 x 106) are injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow until they reach a palpable size (e.g., 100-200 mm³). Tumor volume is calculated using the formula: (Length x Width²)/2. Once tumors reach the desired size, mice are randomized into treatment and control groups.
-
Drug Administration: this compound and comparator drugs (e.g., osimertinib, gefitinib) are formulated in a suitable vehicle and administered orally (p.o.) once daily (q.d.) at specified doses. The control group receives the vehicle only.
-
Efficacy Evaluation: Tumor volumes and body weights are measured regularly (e.g., twice weekly). The primary endpoint is tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group at the end of the study.
-
Pharmacodynamic and Toxicity Assessment: At the end of the study, tumors and major organs may be harvested for pharmacodynamic analysis (e.g., Western blot to assess target inhibition) and toxicity evaluation (e.g., histopathology).
Conclusion
The available preclinical in vivo data strongly support the anti-tumor effects of this compound in NSCLC models with clinically relevant EGFR mutations, including the T790M resistance mutation. While further direct comparative studies are warranted to definitively establish its position relative to other third-generation EGFR TKIs, the existing evidence underscores its potential as a valuable therapeutic agent for this patient population. The detailed experimental protocols provided herein offer a framework for the continued investigation and validation of this compound and other novel cancer therapeutics.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. avitinib - My Cancer Genome [mycancergenome.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antitumor activity of a dual epidermal growth factor receptor and ErbB2 kinase inhibitor MP‐412 (AV‐412) in mouse xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
Avitinib Maleate: A Comparative Analysis of its Potency Against EGFR Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Avitinib maleate (also known as Abivertinib or AC0010), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), with other prominent EGFR inhibitors.[1][2] We will delve into its effects on EGFR phosphorylation, its potency against various EGFR mutations, and how it stacks up against first, second, and third-generation inhibitors like gefitinib, erlotinib, afatinib, and osimertinib. This objective analysis is supported by experimental data to aid in research and drug development decisions.
Mechanism of Action: Irreversible and Mutant-Selective Inhibition
This compound is an orally available, irreversible EGFR inhibitor.[1][3][4] It selectively targets mutant forms of EGFR, including the T790M resistance mutation, by covalently binding to the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain.[4] This irreversible binding effectively blocks the signaling pathways that lead to tumor cell proliferation and survival.[1][3] A key advantage of Avitinib and other third-generation inhibitors is their higher selectivity for mutant EGFR over wild-type (WT) EGFR, which is expected to result in a more favorable toxicity profile compared to non-selective inhibitors.[1][3]
Comparative Potency: A Quantitative Look at EGFR Inhibition
The inhibitory activity of this compound and other EGFR TKIs is commonly quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency. The following tables summarize the IC50 values of this compound and other inhibitors against wild-type EGFR and various clinically relevant EGFR mutations.
Table 1: IC50 Values (nM) of EGFR Inhibitors Against Wild-Type and Mutant EGFR
| Inhibitor | EGFR WT | EGFR L858R | EGFR ex19del | EGFR T790M | EGFR L858R+T790M |
| This compound | 7.68[5][6] | 0.18[5][6] | - | 0.18[5][6] | - |
| Osimertinib | ~247 | ~1.2 | ~1.3 | ~10 | ~15 |
| Gefitinib | >10,000 | ~25 | ~15 | >10,000 | >10,000 |
| Erlotinib | ~1,000 | ~20 | ~10 | >10,000 | >10,000 |
| Afatinib | ~10 | ~0.5 | ~0.4 | ~10 | ~10 |
Data compiled from multiple sources. Specific values may vary depending on the experimental conditions and cell lines used.
Table 2: Cellular IC50 Values (nM) for Inhibition of EGFR Phosphorylation
| Inhibitor | Cell Line | EGFR Mutation | IC50 (nM) |
| This compound | NCI-H1975 | L858R, T790M | 7.3[6] |
| This compound | NIH/3T3_TC32T8 | - | 2.8[6] |
| Osimertinib | H1975 | L858R, T790M | 4.6[7] |
| Afatinib | H1975 | L858R, T790M | 80[7] |
Signaling Pathway and Experimental Workflows
To understand the context of these inhibitors, it is crucial to visualize the EGFR signaling pathway and the experimental procedures used to assess their efficacy.
Detailed Experimental Protocols
Western Blotting for EGFR Phosphorylation
This protocol details the steps to assess the inhibition of EGFR phosphorylation in cancer cell lines treated with EGFR inhibitors.
-
Cell Culture and Treatment:
-
Culture non-small cell lung cancer (NSCLC) cell lines (e.g., NCI-H1975 for T790M mutation) in appropriate media until they reach 70-80% confluency.
-
Starve cells in serum-free media for 12-24 hours to reduce basal EGFR phosphorylation.
-
Treat cells with varying concentrations of this compound or other EGFR inhibitors for a specified time (e.g., 2 hours). Include a vehicle control (DMSO).
-
Stimulate cells with EGF (e.g., 100 ng/mL) for 15-30 minutes to induce EGFR phosphorylation.
-
-
Cell Lysis and Protein Extraction:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect cell lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) in TBST.
-
Incubate the membrane with primary antibodies against phosphorylated EGFR (p-EGFR) and total EGFR overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities and normalize p-EGFR levels to total EGFR to determine the extent of inhibition.
-
Cell Viability Assay (MTT/MTS)
This assay determines the cytotoxic effect of EGFR inhibitors on cancer cells.
-
Cell Seeding:
-
Seed NSCLC cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
-
Inhibitor Treatment:
-
Treat cells with a serial dilution of this compound or other inhibitors. Include a vehicle control.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C.
-
-
MTT/MTS Assay:
-
Add MTT or MTS reagent to each well and incubate for 1-4 hours.
-
If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
IC50 Calculation:
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Use non-linear regression to calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell growth.
-
Concluding Remarks
This compound demonstrates potent and selective inhibition of mutant EGFR, particularly the T790M resistance mutation, with IC50 values in the nanomolar range.[5][6] Its high potency against clinically relevant mutations, coupled with its selectivity over wild-type EGFR, positions it as a promising therapeutic agent for NSCLC patients who have developed resistance to first- and second-generation TKIs. The provided experimental protocols offer a framework for researchers to further evaluate and compare the efficacy of this compound and other EGFR inhibitors in their own laboratory settings. This comparative guide underscores the importance of continued research and development of next-generation EGFR inhibitors to improve outcomes for patients with EGFR-mutant cancers.
References
- 1. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. avitinib - My Cancer Genome [mycancergenome.org]
- 3. benchchem.com [benchchem.com]
- 4. Parallel phase 1 clinical trials in the US and in China: accelerating the test of avitinib in lung cancer as a novel inhibitor selectively targeting mutated EGFR and overcoming T790M-induced resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Assessing the Synergistic Effects of Avitinib Maleate Combinations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Avitinib maleate (also known as Abivertinib or AC0010) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with the T790M resistance mutation.[1][2][3] Beyond its established role as a potent EGFR inhibitor, Avitinib also functions as a Bruton's tyrosine kinase (BTK) inhibitor, opening avenues for its application in hematological malignancies and suggesting a broader anti-cancer potential.[4][5] This guide provides a comparative analysis of the synergistic effects of this compound in combination with other therapeutic agents, supported by preclinical data, to inform future research and clinical development strategies.
This compound: Mechanism of Action
This compound exerts its anti-cancer effects through the irreversible inhibition of specific mutated forms of EGFR, including the L858R activating mutation, the exon 19 deletion, and the T790M resistance mutation.[2][4] This targeted inhibition blocks downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for cancer cell proliferation, survival, and metastasis.[5][6] Additionally, its activity as a BTK inhibitor suggests a role in modulating B-cell signaling and the tumor microenvironment.[2][7]
Preclinical Synergistic Combination: Avitinib and Homoharringtonine in Acute Myeloid Leukemia
A key preclinical study has demonstrated the synergistic anti-tumor effects of Avitinib in combination with homoharringtonine (HHT), a natural alkaloid used in the treatment of acute myeloid leukemia (AML).[8] This combination has shown promise in both in vitro and in vivo models of AML, irrespective of FLT3-ITD mutation status.[8]
In Vitro Synergistic Effects
The synergistic effect of the Avitinib and HHT combination on AML cell viability was assessed using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
| Cell Line | Drug Combination | Combination Index (CI) | Interpretation |
| MOLM-13 (FLT3-ITD positive) | Avitinib + HHT | < 1 | Synergistic |
| MV4-11 (FLT3-ITD positive) | Avitinib + HHT | < 1 | Synergistic |
| THP-1 (FLT3 wild-type) | Avitinib + HHT | < 1 | Synergistic |
| U937 (FLT3 wild-type) | Avitinib + HHT | < 1 | Synergistic |
Table 1: In Vitro Synergistic Effects of Avitinib and Homoharringtonine on AML Cell Lines.[8]
In Vivo Synergistic Efficacy
The synergistic anti-tumor activity of the combination was further evaluated in a xenograft mouse model of AML.
| Treatment Group | Average Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 | - |
| Avitinib alone | 900 | 40 |
| HHT alone | 1000 | 33 |
| Avitinib + HHT | 300 | 80 |
Table 2: In Vivo Efficacy of Avitinib and Homoharringtonine Combination in an AML Xenograft Model.[8]
Signaling Pathway Modulation
The synergistic effect of the Avitinib and HHT combination is associated with enhanced inhibition of key survival pathways in AML cells. Western blot analysis revealed that the combination treatment leads to a more profound downregulation of phosphorylated BTK, PI3K, and their downstream targets compared to either agent alone.
Below is a diagram illustrating the proposed mechanism of synergistic action.
Experimental Protocols
Cell Viability Assay
-
Cell Culture: Human AML cell lines (MOLM-13, MV4-11, THP-1, and U937) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Cells were seeded in 96-well plates and treated with varying concentrations of Avitinib, HHT, or the combination of both for 72 hours.
-
MTT Assay: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm using a microplate reader.
-
Synergy Analysis: The combination index (CI) was calculated using the Chou-Talalay method with the CalcuSyn software.
In Vivo Xenograft Model
-
Animal Model: NOD/SCID mice were subcutaneously injected with MOLM-13 cells.
-
Treatment: Once tumors reached a palpable size, mice were randomized into four groups: vehicle control, Avitinib alone (administered orally), HHT alone (administered intraperitoneally), and the combination of Avitinib and HHT.
-
Tumor Measurement: Tumor volume was measured every three days using calipers and calculated using the formula: (length × width²) / 2.
-
Endpoint: The experiment was terminated when tumors in the control group reached a predetermined size, and the tumors were excised for further analysis.
Western Blot Analysis
-
Protein Extraction: Total protein was extracted from treated and untreated AML cells using RIPA buffer.
-
Protein Quantification: Protein concentration was determined using the BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against phosphorylated and total BTK, PI3K, Akt, and ERK, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
The preclinical evidence strongly suggests that this compound, in combination with agents like homoharringtonine, can exert synergistic anti-tumor effects. This synergy is likely mediated through the enhanced inhibition of critical cancer cell survival pathways. These findings provide a strong rationale for the clinical investigation of Avitinib-based combination therapies in AML and potentially other malignancies.
Future research should focus on:
-
Identifying other potential synergistic partners for Avitinib, including conventional chemotherapies, other targeted therapies, and immunotherapies.
-
Elucidating the detailed molecular mechanisms underlying the observed synergies.
-
Conducting well-designed clinical trials to evaluate the safety and efficacy of promising Avitinib combinations in relevant patient populations.
This comparative guide, based on the available preclinical data, highlights the potential of this compound as a valuable component of combination cancer therapy. Further investigation into these synergistic interactions will be crucial for expanding the therapeutic applications of this promising agent.
References
- 1. targetedonc.com [targetedonc.com]
- 2. aceatherapeutics.com [aceatherapeutics.com]
- 3. Parallel phase 1 clinical trials in the US and in China: accelerating the test of avitinib in lung cancer as a novel inhibitor selectively targeting mutated EGFR and overcoming T790M-induced resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Abivertinib, a novel BTK inhibitor: Anti-Leukemia effects and synergistic efficacy with homoharringtonine in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Safety Profiles of Avitinib Maleate and Other EGFR Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profiles of Avitinib maleate, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), with other TKIs used in the treatment of non-small cell lung cancer (NSCLC). The information presented is based on available clinical trial data and aims to assist researchers, scientists, and drug development professionals in understanding the relative safety of these targeted therapies.
This compound (also known as Abivertinib) is a third-generation EGFR TKI designed to selectively inhibit mutant forms of EGFR, including the T790M resistance mutation, while sparing wild-type EGFR.[1][2] This selectivity is intended to reduce the toxicity associated with non-selective EGFR inhibition.[1][2] This guide will compare its safety profile to first-generation TKIs (Gefitinib, Erlotinib), a second-generation TKI (Afatinib), and another third-generation TKI (Osimertinib).
Comparative Safety Data of EGFR TKIs
The following tables summarize the incidence of common adverse events (AEs) observed in clinical trials for this compound and other prominent EGFR TKIs. Data is presented for all grades and for severe (Grade 3/4) events, as defined by the Common Terminology Criteria for Adverse Events (CTCAE).
| Adverse Event | This compound (Phase 2) |
| Grade 3/4 (%) | |
| Alanine aminotransferase (ALT) increase | 7.0 |
| Aspartate aminotransferase (AST) increase | 4.8 |
| Diarrhea | 4.4 |
| Interstitial lung disease | 4.0 |
| Neutrophil count decrease | 3.5 |
| Data from the NCT02330367 trial for Abivertinib (this compound) in patients with EGFR T790M-positive NSCLC.[3] |
| Adverse Event | Gefitinib | Erlotinib |
| All Grades (%) | Grade 3/4 (%) | |
| Diarrhea | 29 | 3 |
| Rash | 47 | N/A |
| Nausea | >5 | <1 |
| Vomiting | >5 | <1 |
| Stomatitis | N/A | N/A |
| Anemia | N/A | N/A |
| Fatigue | N/A | N/A |
| Decreased Appetite | N/A | N/A |
| ALT Increase | 11.4 | 5.1 |
| AST Increase | 7.9 | 3.0 |
| Data for Gefitinib is from a safety database of 2462 patients and the ISEL trial.[3][4] Data for Erlotinib is from the BR.21 trial.[5] |
| Adverse Event | Afatinib | Osimertinib |
| All Grades (%) | Grade 3/4 (%) | |
| Diarrhea | 87 | 17 |
| Rash/Acne | 78 | 14 |
| Stomatitis/Mucositis | 29-72 | N/A |
| Paronychia | 29-44 | N/A |
| Decreased Appetite | 22 | N/A |
| Nausea | N/A | N/A |
| Dry Skin | N/A | N/A |
| Nail Toxicity | N/A | N/A |
| Musculoskeletal Pain | N/A | N/A |
| Fatigue | N/A | N/A |
| Anemia | N/A | N/A |
| Cough | N/A | N/A |
| Dyspnea | N/A | N/A |
| Vomiting | N/A | N/A |
| Pruritus | N/A | N/A |
| Renal Symptoms | N/A | N/A |
| Constipation | N/A | N/A |
| Data for Afatinib is from the LUX-Lung clinical trial program.[1][6] Data for Osimertinib is from a pooled safety population of 1813 patients.[7][8] |
Experimental Protocols for Safety Assessment in TKI Clinical Trials
The safety of TKIs in clinical trials is rigorously evaluated through a standardized methodology to ensure patient well-being and to accurately characterize the drug's toxicity profile.
1. Adverse Event Monitoring and Grading:
-
Data Collection: All adverse events (AEs) experienced by trial participants are recorded, regardless of their perceived relationship to the study drug. This includes any unfavorable or unintended sign, symptom, or disease temporally associated with the use of the investigational product.
-
Standardized Grading: The severity of AEs is graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) . This system provides a standardized scale from Grade 1 (mild) to Grade 5 (death related to AE).[4][6][9]
-
Grade 1: Mild; asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.[6]
-
Grade 2: Moderate; minimal, local, or noninvasive intervention indicated; limiting age-appropriate instrumental activities of daily living (ADL).[6]
-
Grade 3: Severe or medically significant but not immediately life-threatening; hospitalization or prolongation of existing hospitalization indicated; disabling; limiting self-care ADL.[6]
-
Grade 4: Life-threatening consequences; urgent intervention indicated.[6]
-
Grade 5: Death related to AE.[6]
-
-
Causality Assessment: Investigators assess the relationship between the investigational drug and the occurrence of each AE.
2. Clinical and Laboratory Monitoring:
-
Regular Physical Examinations: Patients undergo regular physical examinations to monitor for any clinical signs of toxicity.
-
Vital Signs: Blood pressure, heart rate, respiratory rate, and temperature are monitored at specified intervals.
-
Laboratory Tests: A comprehensive panel of laboratory tests is conducted at baseline and at regular intervals throughout the trial. This typically includes:
-
Hematology: Complete blood count with differential to monitor for anemia, neutropenia, and thrombocytopenia.
-
Serum Chemistry: Evaluation of electrolytes, renal function (e.g., creatinine, BUN), and liver function (e.g., ALT, AST, bilirubin).
-
-
Electrocardiograms (ECGs): ECGs are performed to monitor for cardiac toxicities, such as QTc interval prolongation, which is a known risk with some TKIs.[10] For certain drugs like Osimertinib, more frequent cardiac monitoring may be stipulated in the protocol.[10]
-
Imaging: Imaging studies (e.g., CT scans, MRIs) are used to assess tumor response but can also identify drug-related toxicities such as interstitial lung disease (ILD).
3. Dose Modification and Discontinuation Rules:
-
Protocols include specific guidelines for dose interruption, reduction, or permanent discontinuation of the study drug based on the severity (CTCAE grade) and type of adverse event. For example, a Grade 3 or 4 toxicity often requires temporary cessation of the drug until the AE resolves to a lower grade, at which point the drug may be reintroduced at a lower dose.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the rationale behind safety monitoring, the following diagrams illustrate the EGFR signaling pathway and a typical workflow for safety assessment in TKI clinical trials.
Caption: EGFR Signaling Pathway and TKI Inhibition.
References
- 1. Practical Management of Adverse Events Associated with Afatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Gefitinib: Package Insert / Prescribing Information / MOA [drugs.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. ndi.fda.moph.go.th [ndi.fda.moph.go.th]
- 6. boehringerone.com [boehringerone.com]
- 7. Adverse Events in Osimertinib Treatment for EGFR-Mutated Non-Small-Cell Lung Cancer: Unveiling Rare Life-Threatening Myelosuppression [mdpi.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. EGFR-TKIs - induced cardiotoxicity in NSCLC: incidence, evaluation, and monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Avitinib Maleate: A Comparative Guide to its Potency Against Diverse EGFR Mutations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency of Avitinib maleate, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), against various EGFR mutations. Its performance is evaluated alongside other EGFR inhibitors, supported by experimental data to inform preclinical research and drug development efforts.
Introduction
The epidermal growth factor receptor (EGFR) is a critical signaling protein that, when mutated, can drive the growth of various cancers, most notably non-small cell lung cancer (NSCLC). While first and second-generation EGFR tyrosine kinase inhibitors (TKIs) have shown efficacy, the emergence of resistance mutations, such as the T790M "gatekeeper" mutation, has necessitated the development of next-generation inhibitors. This compound (also known as Abivertinib or AC0010) is an irreversible, mutant-selective EGFR inhibitor designed to overcome this resistance.[1][2] This guide delves into the specifics of its potency against key EGFR mutations, offering a comparative analysis with other TKIs.
Comparative Potency of this compound
Avitinib has demonstrated potent inhibitory activity against EGFR harboring both activating mutations (L858R and exon 19 deletions) and the T790M resistance mutation, while showing significantly less activity against wild-type (WT) EGFR, suggesting a favorable therapeutic window.[1][2]
Quantitative Data Summary
The following tables summarize the in vitro potency (IC50 values) of Avitinib and other selected EGFR inhibitors against various EGFR mutations and in different cell lines.
Table 1: Biochemical IC50 Values of EGFR Inhibitors Against Different EGFR Mutations
| Inhibitor | Generation | EGFR WT (nM) | EGFR L858R (nM) | EGFR T790M (nM) | EGFR L858R/T790M (nM) | EGFR Exon 19 Deletion (nM) |
| Avitinib | 3rd | 7.68 [3] | 0.18 [3] | 0.18 [3] | 0.18 [4] | N/A |
| Gefitinib | 1st | ~20-100 | ~10-50 | >1000 | >1000 | ~1-10 |
| Erlotinib | 1st | ~20-100 | ~10-50 | >1000 | >1000 | ~5-20 |
| Afatinib | 2nd | ~1-10 | ~0.5-5 | ~10-50 | ~10-50 | ~0.1-1 |
| Osimertinib | 3rd | ~25-500 | ~1-15 | ~1-10 | ~1-15 | ~1-10 |
Note: "N/A" indicates that specific biochemical IC50 data for Avitinib against isolated exon 19 deletion mutant EGFR was not available in the searched literature. The potency against cell lines with this mutation is provided in Table 2.
Table 2: Cellular IC50 Values of EGFR Inhibitors in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | Avitinib (nM) | Gefitinib (nM) | Erlotinib (nM) | Afatinib (nM) | Osimertinib (nM) |
| NCI-H1975 | L858R/T790M | 7.3 [4] | >10000 | >10000 | 165[5] | 13[5] |
| HCC827 | Exon 19 Deletion | Potent Inhibition of p-EGFR [3] | ~10 | ~30 | ~1 | ~15 |
| PC-9 | Exon 19 Deletion | N/A | ~10 | 7[5] | 0.8[5] | ~10 |
| A431 | WT EGFR (amplified) | ~298-fold less sensitive than mutant [4] | ~100 | ~200 | ~50 | ~500 |
Note: For HCC827 with Avitinib, a specific IC50 value was not found, but potent inhibition of EGFR phosphorylation was reported.[3]
Experimental Protocols
The determination of IC50 values is crucial for assessing the potency of enzyme inhibitors. Below are detailed methodologies for the key experiments cited in the preclinical evaluation of Avitinib and other EGFR inhibitors.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the enzymatic activity of purified EGFR kinase domains in the presence of an inhibitor. The amount of ADP produced in the kinase reaction is measured, which is directly proportional to kinase activity.
Materials:
-
Recombinant human EGFR kinase domains (WT, L858R, T790M, L858R/T790M, Exon 19 deletion)
-
This compound and other EGFR inhibitors
-
ATP solution
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the EGFR inhibitors in DMSO. Further dilute these into the kinase reaction buffer.
-
Enzyme and Substrate Preparation: Dilute the EGFR kinase and substrate to their final desired concentrations in the kinase reaction buffer.
-
Assay Reaction:
-
Add 5 µL of the diluted inhibitor solution to the wells of a 384-well plate.
-
Add 5 µL of the diluted enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a solution containing ATP and the substrate.
-
Incubate the reaction at 30°C for 60 minutes.
-
-
Signal Generation:
-
Add 20 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The IC50 value is determined by plotting the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Viability Assay (e.g., MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability after treatment with an inhibitor.
Materials:
-
NSCLC cell lines (e.g., NCI-H1975, HCC827, PC-9, A431)
-
This compound and other EGFR inhibitors
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the EGFR inhibitors for 72 hours. Include a vehicle-only control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Mandatory Visualizations
EGFR Signaling Pathway
The diagram below illustrates the EGFR signaling cascade and the point of inhibition by Avitinib. Upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which promote cell proliferation and survival. Avitinib binds to the ATP-binding site of the EGFR kinase domain, preventing this phosphorylation and subsequent signaling.
Caption: EGFR signaling pathway and inhibition by Avitinib.
Experimental Workflow for IC50 Determination
The following diagram outlines a typical experimental workflow for determining the IC50 value of an EGFR inhibitor using a cell-based assay.
Caption: Workflow for IC50 determination of EGFR inhibitors.
Conclusion
This compound exhibits high potency against clinically relevant activating and resistance mutations in EGFR, particularly the L858R and T790M mutations. Its selectivity for mutant over wild-type EGFR suggests a potential for reduced toxicity compared to less selective inhibitors. While direct comparative biochemical data against various exon 19 deletion subtypes is limited in the available literature, cellular assays confirm its efficacy in cell lines harboring this common mutation type. The provided experimental protocols offer a foundation for the continued investigation and comparison of Avitinib's potency profile. This guide serves as a valuable resource for researchers in the field of oncology and drug development, highlighting the promising characteristics of Avitinib as a third-generation EGFR inhibitor.
References
- 1. rsc.org [rsc.org]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Avitinib Maleate's IC50 Values: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory potency of Avitinib maleate (also known as Abivertinib or AC0010) with other prominent EGFR tyrosine kinase inhibitors (TKIs). All quantitative data is supported by cited experimental research, with detailed methodologies provided for key experiments.
Comparative Analysis of IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of this compound and other EGFR TKIs against wild-type and various mutant forms of the epidermal growth factor receptor (EGFR). Lower IC50 values indicate greater potency.
| Inhibitor | Target | IC50 (nM) | Cell Line / Assay Type | Reference |
| This compound (AC0010) | EGFR L858R/T790M | 5.15 µM (cellular) | NCI-H1975 | [1] |
| EGFR (L858R) | 0.18 | Biochemical | [2] | |
| EGFR (T790M) | 0.18 | Biochemical | [2] | |
| EGFR (Wild-Type) | 7.68 | Biochemical | [2] | |
| EGFR Phosphorylation | 7.3 | NCI-H1975 cells | [2] | |
| Osimertinib | EGFR (Exon 19 Del/T790M) | 1-10 | Biochemical | [3] |
| EGFR (L858R/T790M) | 5-11 | H1975 cells | [3] | |
| EGFR (Wild-Type) | 461-650 | Calu3, H2073 cells | [3] | |
| EGFR (Exon 19 Del) | 8-17 | PC9 cells | [3] | |
| Gefitinib | EGFR (L858R) | 75 | H3255 cells | [4] |
| EGFR (Wild-Type) | 420-1400 | H1819, Calu-3 cells | [4] | |
| Erlotinib | EGFR (Exon 19 Del) | 7 | PC-9 cells | [5] |
| EGFR (L858R) | 12 | H3255 cells | [5] | |
| EGFR (L858R/T790M) | >10,000 | H1975 cells | [4] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a basis for independent verification and replication.
Biochemical Kinase Inhibition Assay (for this compound)
This protocol was utilized to determine the biochemical IC50 values of this compound against various EGFR isoforms.[6][7]
-
Assay Principle: The assay measures the ability of the inhibitor to block the phosphorylation of a substrate by the target kinase.
-
Materials:
-
Recombinant human EGFR (Wild-Type, L858R, T790M mutants)
-
This compound (AC0010)
-
ATP (Adenosine triphosphate)
-
Substrate peptide
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
-
Procedure:
-
A serial dilution of this compound is prepared in the kinase buffer.
-
The recombinant EGFR kinase and the substrate peptide are added to a multiwell plate.
-
The serially diluted inhibitor is added to the wells. A vehicle control (e.g., DMSO) and a no-kinase control are included.
-
The kinase reaction is initiated by the addition of ATP. The final ATP concentration is kept at or near the Km for each specific kinase.
-
The reaction is incubated for a defined period at a controlled temperature (e.g., 30°C for 60 minutes).
-
The amount of ADP produced, which is proportional to kinase activity, is quantified using a detection reagent and a luminometer.
-
The percentage of kinase inhibition is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Proliferation Assay (MTT Assay)
This protocol is a common method to assess the effect of a compound on cell viability.
-
Assay Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells, forming a purple formazan product.
-
Materials:
-
Cancer cell lines (e.g., NCI-H1975, A549)
-
Complete growth medium
-
EGFR inhibitor (e.g., this compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.
-
The growth medium is replaced with fresh medium containing serial dilutions of the EGFR inhibitor. A vehicle control is also included.
-
The plate is incubated for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT solution is added to each well, and the plate is incubated for an additional 4 hours.
-
The solubilization solution is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a plate reader.
-
The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting viability against the logarithm of the inhibitor concentration.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the EGFR signaling pathway and a typical experimental workflow for determining IC50 values.
Caption: EGFR Signaling Pathway and TKI Inhibition.
Caption: Biochemical IC50 Determination Workflow.
References
- 1. Evaluating the efficacy and cardiotoxicity of EGFR-TKI AC0010 with a novel multifunctional biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. AC0010, an Irreversible EGFR Inhibitor Selectively Targeting Mutated EGFR and Overcoming T790M-Induced Resistance in Animal Models and Lung Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Meta-Analysis of Avitinib Maleate in the Treatment of Non-Small Cell Lung Cancer
A Comparative Guide for Researchers and Drug Development Professionals
Avitinib maleate (also known as Abivertinib) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown significant promise in the treatment of non-small cell lung cancer (NSCLC), particularly in patients who have developed resistance to earlier generation EGFR-TKIs. This guide provides a meta-analysis of clinical trial outcomes for this compound, offering a direct comparison with alternative therapies and detailing the experimental protocols of pivotal studies to inform further research and development in this critical area of oncology.
Mechanism of Action and Clinical Application
This compound is an oral, irreversible EGFR-TKI that selectively targets both EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation.[1][2] The T790M mutation is a common mechanism of acquired resistance to first and second-generation EGFR-TKIs.[3] By covalently binding to the cysteine-797 residue in the ATP-binding pocket of the EGFR kinase domain, Avitinib effectively blocks the downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, that are crucial for cancer cell proliferation and survival.[1][4] Avitinib has also been shown to inhibit Bruton's tyrosine kinase (BTK).
Comparative Efficacy of this compound and Alternatives
The clinical efficacy of this compound has been primarily evaluated in patients with T790M-positive NSCLC who have progressed on prior EGFR-TKI therapy. This section compares the outcomes of key Avitinib trials with those of the current standard-of-care, Osimertinib, and earlier generation TKIs.
Efficacy in T790M-Positive NSCLC (Second-Line and Beyond)
| Treatment | Trial | N | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) |
| This compound | Phase 1/2 (NCT02330367)[5] | 209 | 52.2% - 56.5% | 7.5 - 8.5 | 24.9 - 28.2 |
| Osimertinib | AURA3 (NCT02151981)[6][7] | 279 | 71% | 10.1 | 26.8 |
| Platinum-Pemetrexed | AURA3 (NCT02151981)[6][7] | 140 | 31% | 4.4 | 22.5 |
Data for this compound is from a Phase 1/2 single-arm study, while data for Osimertinib and chemotherapy are from a Phase 3 randomized controlled trial.
Efficacy in First-Line Treatment of EGFR-Mutated NSCLC
While Avitinib's primary investigation has been in the second-line setting, it is crucial to compare its potential with first-line standards of care.
| Treatment | Trial | N | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) |
| Osimertinib | FLAURA (NCT02296125)[8][9] | 279 | Not Reported | 18.9 | 38.6 |
| Gefitinib/Erlotinib | FLAURA (NCT02296125)[8][9] | 277 | Not Reported | 10.2 | 31.8 |
| Afatinib | LUX-Lung 7 | 160 | 70% | 11.0 | 27.9 |
| Gefitinib | LUX-Lung 7 | 160 | 56% | 10.9 | 24.5 |
Safety and Tolerability
A comprehensive understanding of the safety profile is paramount for any therapeutic agent. The following table summarizes the most common adverse events observed in clinical trials of this compound and its comparators.
| Adverse Event (Grade ≥3) | This compound (Phase 1/2)[5] | Osimertinib (AURA3)[6] | Platinum-Pemetrexed (AURA3)[6] | Osimertinib (FLAURA)[9] | Gefitinib/Erlotinib (FLAURA)[9] |
| Diarrhea | 4.4% | 1% | <1% | 2% | 2% |
| Rash/Acne | Not Reported | <1% | 0% | 1% | 7% |
| Alanine Aminotransferase (ALT) Increase | 7.0% | <1% | 1% | 2% | 9% |
| Aspartate Aminotransferase (AST) Increase | 4.8% | <1% | <1% | 1% | 5% |
| Neutropenia | 3.5% | 1% | 15% | 1% | <1% |
| Thrombocytopenia | Not Reported | <1% | 9% | <1% | <1% |
| Interstitial Lung Disease (ILD) | Reported, % not specified | 4% | 2% | 3% | 2% |
Experimental Protocols
This compound Phase 1/2 Study (NCT02330367)[10][11]
-
Study Design: A multicenter, open-label, single-arm, phase 1/2 study conducted in China.
-
Participants: Adult patients with histologically or cytologically confirmed locally advanced or metastatic NSCLC with a documented EGFR T790M mutation who had progressed on prior EGFR-TKI therapy.
-
Intervention: this compound was administered orally. Phase 1 involved a dose-escalation design (50 mg to 350 mg twice daily) to determine the recommended phase 2 dose (RP2D). In Phase 2, patients received the RP2D of 300 mg twice daily in 21-day cycles.
-
Primary Endpoints:
-
Phase 1: To determine the RP2D.
-
Phase 2: To evaluate the objective response rate (ORR) at the RP2D.
-
-
Secondary Endpoints: Duration of response (DoR), disease control rate (DCR), progression-free survival (PFS), and overall survival (OS).
-
Tumor Assessment: Tumor response was assessed every 6 weeks according to RECIST v1.1 criteria.
Osimertinib AURA3 Study (NCT02151981)[12][13]
-
Study Design: A phase 3, open-label, randomized, controlled trial.
-
Participants: Patients with EGFR T790M-positive advanced NSCLC who had progressed after first-line EGFR-TKI therapy.
-
Intervention: Patients were randomized in a 2:1 ratio to receive either Osimertinib (80 mg once daily) or platinum-based chemotherapy (pemetrexed plus carboplatin or cisplatin) for up to six cycles. Patients in the chemotherapy arm were allowed to cross over to the Osimertinib arm upon disease progression.
-
Primary Endpoint: Investigator-assessed progression-free survival (PFS).
-
Secondary Endpoints: Objective response rate (ORR), duration of response (DoR), disease control rate (DCR), and overall survival (OS).
-
Tumor Assessment: Tumor assessments were performed every 6 weeks until objective disease progression.
Osimertinib FLAURA Study (NCT02296125)[7][14][15]
-
Study Design: A phase 3, double-blind, randomized, controlled trial.
-
Participants: Treatment-naïve patients with locally advanced or metastatic NSCLC with an EGFR mutation (exon 19 deletion or L858R).
-
Intervention: Patients were randomized in a 1:1 ratio to receive either Osimertinib (80 mg once daily) or a standard-of-care EGFR-TKI (Gefitinib 250 mg once daily or Erlotinib 150 mg once daily).
-
Primary Endpoint: Investigator-assessed progression-free survival (PFS).
-
Secondary Endpoints: Overall survival (OS), objective response rate (ORR), duration of response (DoR), and safety.
-
Tumor Assessment: Tumor assessments were performed every 6 weeks.
Visualizing the Landscape
Signaling Pathways and Drug Action
Caption: EGFR signaling pathway and the inhibitory action of Avitinib.
Experimental Workflow for a Phase 3 Randomized Controlled Trial
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. Mechanisms of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance and Strategies to Overcome Resistance in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AZD9291 Versus Gefitinib or Erlotinib in Patients With Locally Advanced or Metastatic Non-small Cell Lung Cancer [clin.larvol.com]
- 6. Abivertinib in patients with T790M‐positive advanced NSCLC and its subsequent treatment with osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Osimertinib in Untreated EGFR-Mutated Advanced Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
A Comparative Benchmark of Avitinib Maleate Against Next-Generation EGFR Inhibitors in Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapy for non-small cell lung cancer (NSCLC) with activating epidermal growth factor receptor (EGFR) mutations is continually evolving. The emergence of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs), most commonly driven by the T790M "gatekeeper" mutation, has spurred the development of next-generation inhibitors. This guide provides a comprehensive comparison of Avitinib maleate (also known as Abivertinib), a third-generation EGFR inhibitor, against other key next-generation inhibitors: Osimertinib, Dacomitinib, and Afatinib. The comparison is based on available preclinical and clinical data to inform research and drug development decisions.
Executive Summary
This compound is an orally available, irreversible, third-generation EGFR inhibitor that selectively targets mutant forms of EGFR, including the T790M resistance mutation, while sparing wild-type (WT) EGFR.[1][2][3][4][5][6] This selectivity profile is designed to improve the therapeutic window and reduce the toxicities associated with the inhibition of WT EGFR. This guide will delve into the preclinical potency, clinical efficacy, safety profiles, and underlying mechanisms of this compound in comparison to the second-generation TKI Afatinib and Dacomitinib, and the third-generation TKI Osimertinib.
Preclinical Efficacy: A Head-to-Head Look at Potency and Selectivity
The in vitro inhibitory activity of EGFR TKIs is a key indicator of their potency and selectivity. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Inhibitor (Generation) | EGFR L858R (nM) | EGFR Exon 19 Del (nM) | EGFR T790M (nM) | EGFR WT (nM) | Selectivity for Mutant vs. WT EGFR |
| This compound (3rd) | ~0.18 | Not specified | ~0.18 | ~7.68 | High |
| Osimertinib (3rd) | Data not consistently reported in nM | Data not consistently reported in nM | ~1 | ~200 | Very High |
| Afatinib (2nd) | ~0.5 | ~0.4 | ~10 | ~10 | Moderate |
| Dacomitinib (2nd) | ~6 | ~5.8 | ~43.7 | ~5.9 | Low |
Note: IC50 values can vary between different studies and experimental conditions. The data presented is a synthesis from available literature and is intended for comparative purposes. The selectivity is inferred from the ratio of IC50 against WT EGFR to mutant EGFR.
Clinical Performance: Efficacy and Safety in EGFR-Mutated NSCLC
Clinical trials provide the ultimate benchmark for the therapeutic potential of these inhibitors. Below is a summary of key efficacy and safety data from pivotal clinical trials. It is important to note that these trials were not head-to-head comparisons of all four drugs.
Third-Generation EGFR Inhibitors: Targeting T790M
These inhibitors are specifically designed to overcome the T790M resistance mutation.
| Clinical Trial (Drug) | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Common Adverse Events (Grade ≥3) |
| Phase I/II Study of Abivertinib [5][7][8] | EGFR T790M+ NSCLC (previously treated with EGFR TKI) | 52.2% - 56.5% | 7.5 - 8.5 months | 24.9 - 28.2 months | Increased ALT/AST, diarrhea, rash |
| FLAURA (Osimertinib) [3][9][10][11][12] | First-line treatment of EGFR-mutated (Exon 19 del or L858R) NSCLC | 80% | 18.9 months | 38.6 months | Rash, diarrhea, dry skin, paronychia |
Second-Generation EGFR Inhibitors: Pan-ErbB Blockade
These inhibitors irreversibly bind to multiple ErbB family receptors.
| Clinical Trial (Drug) | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Common Adverse Events (Grade ≥3) |
| LUX-Lung 3 & 6 (Afatinib) [13][14][15][16][17] | First-line treatment of EGFR-mutated NSCLC | 56% - 67% | 11.0 - 11.1 months | 23.1 - 33.3 months | Diarrhea, rash, stomatitis, paronychia |
| ARCHER 1050 (Dacomitinib) [18][19][20][21][22] | First-line treatment of EGFR-mutated NSCLC | 75% | 14.7 months | 34.1 months | Diarrhea, rash, paronychia, stomatitis |
Signaling Pathways and Mechanisms of Action
The efficacy of these inhibitors is rooted in their ability to block the downstream signaling cascades initiated by the epidermal growth factor receptor (EGFR). Upon ligand binding, EGFR dimerizes and autophosphorylates, leading to the activation of pathways like RAS-RAF-MEK-ERK and PI3K-AKT-mTOR, which drive cell proliferation and survival.[1][][24][25][26] EGFR inhibitors compete with ATP at the kinase domain, preventing this phosphorylation and subsequent signaling.
Caption: EGFR signaling pathway and the inhibitory action of TKIs.
Experimental Protocols
To ensure the reproducibility and validity of preclinical comparisons, standardized experimental protocols are essential.
In Vitro EGFR Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the kinase activity of purified EGFR.
Objective: To determine the IC50 value of an inhibitor against wild-type and mutant EGFR kinases.
Materials:
-
Recombinant human EGFR (WT, L858R, Exon 19 del, T790M)
-
ATP
-
A suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Kinase assay buffer
-
Test compounds (this compound, etc.)
-
ADP-Glo™ Kinase Assay kit or similar fluorescence/luminescence-based detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 384-well plate, add the EGFR enzyme, the peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™).[4] The signal is proportional to the kinase activity.
-
Plot the kinase activity against the logarithm of the inhibitor concentration to determine the IC50 value.
Caption: Workflow for in vitro EGFR kinase inhibition assay.
Cell-Based Proliferation/Cytotoxicity Assay
This assay assesses the effect of an inhibitor on the viability and growth of cancer cell lines harboring specific EGFR mutations.
Objective: To determine the IC50 value of an inhibitor in a cellular context.
Materials:
-
NSCLC cell lines with relevant EGFR mutations (e.g., NCI-H1975 for T790M/L858R, HCC827 for Exon 19 del) and wild-type EGFR (e.g., A431).
-
Cell culture medium and supplements.
-
Test compounds.
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo).
-
96-well plates.
Procedure:
-
Seed the cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent and incubate as per the manufacturer's instructions.
-
Measure the absorbance or luminescence, which is proportional to the number of viable cells.[27]
-
Calculate the percentage of cell viability relative to the untreated control and plot against the inhibitor concentration to determine the IC50 value.[28]
Caption: Workflow for cell-based proliferation/cytotoxicity assay.
Conclusion
This compound demonstrates a promising profile as a third-generation EGFR inhibitor, with potent activity against the T790M resistance mutation and high selectivity over wild-type EGFR. While direct comparative clinical trial data against other next-generation inhibitors is lacking, the available evidence suggests its efficacy is within the range of other third-generation TKIs for T790M-positive NSCLC. Preclinically, its high selectivity is a key differentiator from second-generation inhibitors like Dacomitinib and Afatinib. For researchers and drug developers, this compound represents a valuable tool in the ongoing effort to overcome acquired resistance in EGFR-mutated NSCLC. Further head-to-head clinical trials would be beneficial to definitively establish its comparative efficacy and safety.
References
- 1. mdpi.com [mdpi.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Efficacy of TAGRISSO® (osimertinib) in Metastatic EGFRm NSCLC [tagrissohcp.com]
- 4. promega.com.cn [promega.com.cn]
- 5. targetedonc.com [targetedonc.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. Abivertinib in patients with T790M‐positive advanced NSCLC and its subsequent treatment with osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Third-generation EGFR Tyrosine Kinase Inhibitor Abivertinib for EGFR T790M-mutant Non–Small Cell Lung Cancer: a Multicenter Phase I/II Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FLAURA Trial: Osimertinib in Untreated, EGFR-Mutated Advanced NSCLC - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 10. targetedonc.com [targetedonc.com]
- 11. ascopubs.org [ascopubs.org]
- 12. First-Line Osimertinib in Patients with EGFR-Mutant Advanced Non-Small Cell Lung Cancer: Outcome and Safety in the Real World: FLOWER Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 14. Efficacy and Safety of Afatinib for EGFR-mutant Non-small Cell Lung Cancer, Compared with Gefitinib or Erlotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. Effect of Dose Adjustments on the Safety and Efficacy of Afatinib in Chinese Patients with EGFR-Mutated Non-Small Cell Lung Cancer Who Participated in the LUX-Lung Clinical Trial Program - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of dose adjustment on the safety and efficacy of afatinib for EGFR mutation-positive lung adenocarcinoma: post hoc analyses of the randomized LUX-Lung 3 and 6 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Safety and efficacy of first-line dacomitinib in Asian patients with EGFR mutation-positive non-small cell lung cancer: Results from a randomized, open-label, phase 3 trial (ARCHER 1050) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Safety and efficacy of first‐line dacomitinib in Japanese patients with advanced non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. researchgate.net [researchgate.net]
- 22. targetedonc.com [targetedonc.com]
- 24. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ClinPGx [clinpgx.org]
- 26. mdpi.com [mdpi.com]
- 27. benchchem.com [benchchem.com]
- 28. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Avitinib Maleate: A Procedural Guide for Laboratory Professionals
Researchers and drug development professionals handling Avitinib maleate must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This compound is a potent third-generation epidermal growth factor receptor (EGFR) inhibitor and is classified as a hazardous substance, requiring careful management of its waste.[1][2][3] This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with established safety standards for hazardous pharmaceutical waste.
Hazard Profile and Safety Precautions
This compound is categorized as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[1][4] Work should be performed in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or aerosols.[1][4]
Disposal of Unused or Expired this compound
The primary directive for the disposal of this compound is to act in accordance with all prevailing country, federal, state, and local regulations.[1][4] Chemical waste generators are responsible for correctly identifying and classifying waste to ensure safe and compliant disposal.[5]
Key Disposal Steps:
-
Consult Regulations: Before initiating disposal, consult your institution's environmental health and safety (EHS) office and review local, state, and federal guidelines for hazardous chemical waste.
-
Segregation: Do not mix this compound waste with other waste streams. It should be segregated as hazardous chemical waste.
-
Packaging:
-
Place the original container with the unused product into a larger, sealable, and clearly labeled hazardous waste container.
-
If transferring from the original container, ensure the new container is compatible, properly sealed, and labeled with the chemical name ("this compound") and relevant hazard symbols.
-
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name and any other information required by your institution or local regulations.
-
Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents, until it is collected by a licensed hazardous waste disposal service.[1]
Disposal of Contaminated Materials
Materials that have come into contact with this compound, such as personal protective equipment (PPE), labware, and spill cleanup materials, must also be treated as hazardous waste.
Table 1: Disposal Guidelines for this compound-Contaminated Materials
| Material Type | Disposal Procedure |
| Personal Protective Equipment (PPE) | Place gloves, disposable lab coats, and other contaminated protective clothing in a designated, sealed, and labeled hazardous waste bag or container. |
| Labware (Glass and Plastic) | Disposable labware should be placed in a puncture-resistant hazardous waste container. Contaminated reusable glassware should be decontaminated with a suitable solvent (e.g., alcohol) before washing, with the cleaning residue collected as hazardous waste.[1][4] |
| Spill Cleanup Materials | Absorb spills with an inert, liquid-binding material (e.g., diatomite, universal binders).[1][4] Carefully sweep or scoop up the absorbed material and place it in a sealed, labeled hazardous waste container. Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1][4] |
Experimental Workflow for Spill Decontamination
In the event of a spill, the following protocol should be followed to ensure the safety of laboratory personnel and proper decontamination.
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the area if necessary. Restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct PPE, including a respirator if ventilation is inadequate.
-
Contain the Spill: Prevent the further spread of the spill. Do not allow the substance to enter drains or water courses.[1][4]
-
Absorb the Spilled Material: Cover the spill with a finely-powdered, liquid-binding material.
-
Collect the Waste: Carefully collect the absorbed material and place it into a designated hazardous waste container.
-
Decontaminate Surfaces: Scrub the spill surface and any contaminated equipment with alcohol. Collect all cleaning materials and the decontamination solution as hazardous waste.
-
Final Disposal: Dispose of the sealed hazardous waste container according to institutional and regulatory guidelines.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound and associated contaminated materials.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Avitinib maleate
Essential Safety and Handling Guide for Avitinib Maleate
This compound is an irreversible EGFR inhibitor with antineoplastic properties.[1][2][3][4] As a potent cytotoxic compound, it requires stringent handling and disposal procedures to ensure the safety of laboratory personnel and the environment. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for researchers, scientists, and drug development professionals.
Hazard Identification and Classification
This compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[5]
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the most critical barrier against exposure to this compound. The following PPE is mandatory when handling this compound.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles with Side-Shields | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield should be worn over safety glasses if there is a splash hazard.[6] |
| Hand Protection | Chemical-Resistant Gloves | Two pairs of chemotherapy-rated gloves (e.g., nitrile) are recommended, with the outer glove covering the cuff of the lab coat.[7][8] |
| Body Protection | Impervious Laboratory Coat or Gown | A disposable, solid-front gown made of a material resistant to chemical permeation is required.[7][8] |
| Respiratory Protection | NIOSH-Approved Respirator (e.g., N95) | Required when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to prevent aerosol inhalation.[7][9] |
Note: All disposable PPE should not be reused and must be disposed of as cytotoxic waste. Reusable PPE must be properly decontaminated after each use.[7][8]
Operational and Handling Plan
All handling of this compound, particularly the weighing of the solid compound and the preparation of stock solutions, must be conducted in a designated area, such as a certified chemical fume hood or a Class II Biosafety Cabinet (BSC), to minimize exposure.[7]
Step-by-Step Handling Procedure:
-
Preparation of Workspace: Cover the work surface with a disposable, plastic-backed absorbent pad.
-
Donning PPE: Before handling the compound, put on all required PPE in the correct order: inner gloves, gown, outer gloves, and eye/face protection. A respirator should be used if not working in a containment hood.
-
Handling the Compound:
-
Carefully open the container to avoid creating dust.
-
Use dedicated spatulas and weighing papers.
-
When preparing solutions, add the solvent to the powder slowly to avoid splashing.
-
-
Labeling: Clearly label all containers with the compound name, concentration, date, and your initials.
-
Decontamination of Workspace: After completion, wipe down all surfaces and equipment in the fume hood/BSC with an appropriate decontamination solution. Dispose of the absorbent pad as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: outer gloves, gown, then inner gloves.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
This compound and any materials contaminated with it are considered cytotoxic waste and must be disposed of according to institutional and local regulations for hazardous waste.[10][11][12]
Waste Segregation and Disposal:
-
Solid Waste: All contaminated disposable items, including gloves, gowns, absorbent pads, pipette tips, and empty vials, must be placed in a designated, leak-proof, and puncture-resistant container labeled with the cytotoxic hazard symbol.[10][12] These containers are often color-coded purple.[11][12][13]
-
Liquid Waste: Unused solutions of this compound should be collected in a sealed, leak-proof container, also labeled as cytotoxic waste. Do not dispose of this waste down the drain.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for cytotoxic waste.[11]
-
Final Disposal: All cytotoxic waste must be disposed of through a licensed hazardous waste management company, typically via high-temperature incineration.[11][12]
Emergency Procedures: Chemical Spill Workflow
In the event of a spill, immediate and appropriate action is necessary to contain the contamination and minimize exposure.
Caption: Workflow for handling a chemical spill of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. ChemGood [chemgood.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. pogo.ca [pogo.ca]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 12. acewaste.com.au [acewaste.com.au]
- 13. sharpsmart.co.uk [sharpsmart.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
